Carbaprostacyclin methyl ester
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
methyl (5E)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O4/c1-3-4-5-9-18(23)11-12-19-20-14-16(13-17(20)15-21(19)24)8-6-7-10-22(25)26-2/h8,11-12,17-21,23-24H,3-7,9-10,13-15H2,1-2H3/b12-11+,16-8+/t17-,18-,19+,20-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXEFVSUBWWRXMV-MUHPVNSJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)OC)C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C/CCCC(=O)OC)/C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Synthesis of Carbaprostacyclin Methyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of a key synthetic pathway for carbaprostacyclin methyl ester, a stable and biologically active analog of prostacyclin (PGI2). This document details the strategic steps, experimental protocols, and quantitative data associated with its synthesis, beginning from the readily available starting material, cis-bicyclo[3.3.0]octane-3,7-dione. Additionally, it outlines the critical signaling pathway through which carbaprostacyclin and its analogs exert their physiological effects.
Core Synthesis Pathway Overview
The total synthesis of carbaprostacyclin is a multi-step process that requires precise stereochemical control. A common and effective strategy commences with the manipulation of cis-bicyclo[3.3.0]octane-3,7-dione. The core of this strategy involves the sequential introduction of the two side chains onto the bicyclic core. Key transformations include a stereoselective reduction, olefination via the Wittig reaction to install the α-side chain, and conjugate addition of an organocuprate to introduce the ω-side chain. The final step involves the esterification of the carboxylic acid to yield the methyl ester.
Quantitative Data Summary
The following table summarizes the typical yields for the key transformations in the synthesis of carbaprostacyclin. It is important to note that yields can vary based on the specific reagents, conditions, and scale of the reaction.
| Step No. | Transformation | Typical Yield (%) |
| 1 | Monoketalization of dione | 85-95 |
| 2 | Stereoselective reduction of ketone | 90-98 |
| 3 | Protection of alcohol | >95 |
| 4 | Wittig reaction for α-side chain installation | 70-85 |
| 5 | Deprotection of ketal | 85-95 |
| 6 | Conjugate addition of ω-side chain | 60-75 |
| 7 | Deprotection of alcohol | >95 |
| 8 | Esterification to methyl ester | >95 |
Experimental Protocols
Step 1: Monoketalization of cis-Bicyclo[3.3.0]octane-3,7-dione
-
Objective: To selectively protect one of the two ketone functionalities as a ketal, allowing for differential reactivity.
-
Procedure: To a solution of cis-bicyclo[3.3.0]octane-3,7-dione (1.0 eq) in toluene (B28343) is added ethylene (B1197577) glycol (1.1 eq) and a catalytic amount of p-toluenesulfonic acid. The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove water. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is cooled to room temperature, and the organic layer is washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the monoketal.
Step 4: Wittig Reaction for α-Side Chain Installation
-
Objective: To introduce the carboxylic acid-bearing α-side chain via a Wittig olefination.[1][2][3]
-
Procedure: A solution of (4-carboxybutyl)triphenylphosphonium bromide (1.2 eq) in dimethyl sulfoxide (B87167) is treated with sodium hydride (2.4 eq) at room temperature until the evolution of hydrogen gas ceases. The resulting ylide solution is then cooled to 0°C and a solution of the protected bicyclic ketone from the previous step (1.0 eq) in dimethyl sulfoxide is added dropwise. The reaction mixture is stirred at room temperature for several hours and monitored by TLC. Upon completion, the reaction is quenched by the addition of water and acidified with 1N HCl. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
Step 6: Conjugate Addition of the ω-Side Chain
-
Objective: To introduce the hydroxyloctenyl ω-side chain via a 1,4-conjugate addition of an organocuprate reagent to the enone.[4][5][6][7]
-
Procedure: To a solution of copper(I) iodide (1.1 eq) in anhydrous tetrahydrofuran (B95107) (THF) at -78°C is added a solution of the appropriate vinyllithium (B1195746) reagent (2.2 eq), prepared from the corresponding vinylstannane and n-butyllithium. The mixture is stirred at this temperature for 30 minutes to form the Gilman cuprate. A solution of the enone intermediate (1.0 eq) in THF is then added dropwise. The reaction is stirred at -78°C for several hours and monitored by TLC. The reaction is quenched by the addition of a saturated aqueous ammonium (B1175870) chloride solution. The mixture is allowed to warm to room temperature and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
Visualizations
Synthesis Pathway
Caption: A representative synthetic pathway for this compound.
Prostacyclin Signaling Pathway
This compound exerts its biological effects by acting as an agonist at the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR).[8][9][10][11] The activation of this receptor initiates a signaling cascade that ultimately leads to vasodilation and inhibition of platelet aggregation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. Research Portal [researchworks.creighton.edu]
- 5. Ch18: Organocopper reagents [chem.ucalgary.ca]
- 6. Item - The stereoselective addition of organocuprates to cyclopentenyl aziridine derivatives - University of Sussex - Figshare [sussex.figshare.com]
- 7. Organocuprates | Chem-Station Int. Ed. [en.chem-station.com]
- 8. publications.ersnet.org [publications.ersnet.org]
- 9. Prostacyclin - Wikipedia [en.wikipedia.org]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Molecular Mechanisms Regulating the Vascular Prostacyclin Pathways and Their Adaptation during Pregnancy and in the Newborn - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and History of Carbaprostacyclin Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Stable Prostacyclin Analogs
Prostacyclin (PGI2), discovered in 1976 by Vane, Moncada, and their team, is a powerful endogenous vasodilator and the most potent known inhibitor of platelet aggregation.[1][2] Produced by the vascular endothelium, it plays a crucial role in maintaining cardiovascular homeostasis.[2] However, the therapeutic potential of native prostacyclin is significantly hampered by its chemical instability, with a half-life of only a few minutes at physiological pH.[3] This instability prompted an extensive search for chemically stable and biologically active analogs, leading to the development of a new class of compounds, the carbacyclins.
Carbaprostacyclin, a stable analog of prostacyclin where the oxygen atom in the enol-ether linkage is replaced by a methylene (B1212753) group, emerged as a promising candidate. Further modifications to enhance its pharmacokinetic profile led to the synthesis of its methyl ester derivative, Carbaprostacyclin methyl ester . This document provides a comprehensive overview of the discovery, history, and key technical details of this important prostacyclin analog.
Chemical Identity
-
Systematic Name: 6,9α-methylene-11α,15S-dihydroxy-prosta-5E,13E-dien-1-oic acid, methyl ester
-
Synonyms: Carboprostacyclin methyl ester, Isocarbacyclin (B1236256) methyl ester, TEI-9090
-
CAS Number: 88931-51-5
-
Molecular Formula: C₂₂H₃₆O₄
-
Molecular Weight: 364.5 g/mol
Data Presentation
The following tables summarize the quantitative biological data for this compound (referred to as Isocarbacyclin methyl ester or TEI-9090 in the cited literature). It is important to note that this compound acts as a prodrug, which is hydrolyzed by esterases in the blood to its more active free acid form, TEI-7165.[4][5][6]
Table 1: Inhibition of Platelet Aggregation
| Compound | Species | Agonist | IC₅₀ (ng/mL) | IC₅₀ (nM) | Reference(s) |
| Isocarbacyclin methyl ester (TEI-9090) | Human | ADP | 22.90 | ~62.8 | [4] |
| Isocarbacyclin methyl ester (TEI-9090) | Rabbit | ADP | 25.00 | ~68.6 | [4] |
| TEI-7165 (free acid) | Human | ADP | 2.78 | ~7.9 | [4] |
| Prostacyclin (PGI₂) | Human | ADP | 1.67 | ~4.7 | [4] |
Table 2: Receptor Binding Affinity
| Compound | Receptor | Radioligand | Cell Line/Tissue | IC₅₀ (nmol/L) | Reference(s) |
| Isocarbacyclin methyl ester (TEI-9090) | IP (Prostacyclin) | [³H]iloprost | Mastocytoma P-815 cells | 2803 ± 327 | [4] |
| TEI-7165 (free acid) | IP (Prostacyclin) | [³H]iloprost | Mastocytoma P-815 cells | 65.4 ± 28.5 | [4] |
Table 3: Vasodilatory Effects
| Compound | Species | Method | Effect | Reference(s) |
| Isocarbacyclin methyl ester (TTC-909, lipid microsphere formulation) | Rat | Intravenous administration | Significant increase in cutaneous blood flow at 0.3 µg/kg without affecting blood pressure. | [7] |
Note: A specific EC₅₀ value for vasodilation for this compound was not found in the reviewed literature. The provided data indicates a qualitative vasodilatory effect.
Experimental Protocols
Chemical Synthesis of Carbacyclin (B161070) Analogs
While a specific, detailed protocol for the synthesis of this compound was not found in a single publication, the general synthesis of carbacyclin and its analogs has been well-documented.[8][9][10] The following is a representative workflow based on the synthesis of related compounds.
Caption: Generalized workflow for the synthesis of Carbacyclin analogs.
Methodology:
-
Synthesis of the Chiral Bicyclic Intermediate: The synthesis typically begins with a chiral starting material, which undergoes a series of enzymatic or chemical transformations to introduce the desired stereochemistry. A key step is often a Dieckmann-type cyclization to form the core bicyclic β-keto ester.[8]
-
Introduction of the ω-Side Chain: The lower (ω) side chain is commonly introduced via a Horner-Wadsworth-Emmons reaction with the appropriate phosphonate (B1237965) reagent.[8]
-
Introduction of the α-Side Chain: The upper (α) side chain, containing the carboxylic acid precursor, is typically installed using a Wittig reaction with the corresponding phosphorane.[8]
-
Esterification: The final step involves the esterification of the carboxylic acid to the methyl ester. This can be achieved using various standard methylation reagents such as diazomethane (B1218177) or dimethyl carbonate.[3][8]
Platelet Aggregation Inhibition Assay
Objective: To determine the in vitro potency of this compound in inhibiting platelet aggregation.
Methodology (based on[4]):
-
Preparation of Platelet-Rich Plasma (PRP):
-
Draw venous blood from healthy human or rabbit subjects into a syringe containing an anticoagulant (e.g., 3.8% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 150 x g) for 10 minutes at room temperature.
-
Carefully collect the supernatant, which is the PRP.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 1500 x g) for 10 minutes. PPP is used as a blank in the aggregometer.
-
-
Platelet Aggregation Measurement:
-
Use a light-transmission aggregometer to measure platelet aggregation.
-
Pipette a known volume of PRP into a cuvette with a magnetic stir bar and place it in the aggregometer at 37°C.
-
Add various concentrations of this compound or a vehicle control to the PRP and incubate for a specified time (e.g., 1-2 minutes).
-
Induce platelet aggregation by adding an agonist such as Adenosine (B11128) Diphosphate (ADP).
-
Record the change in light transmission for a set period. The percentage of inhibition is calculated relative to the vehicle control.
-
The IC₅₀ value (the concentration of the compound that inhibits aggregation by 50%) is determined from the dose-response curve.
-
Receptor Binding Assay
Objective: To determine the binding affinity of this compound to the prostacyclin (IP) receptor.
Methodology (based on[4]):
-
Membrane Preparation:
-
Culture cells known to express the IP receptor (e.g., mastocytoma P-815 cells).
-
Harvest the cells and homogenize them in a suitable buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cell debris.
-
Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in a binding buffer.
-
-
Binding Assay:
-
In a series of tubes, add the cell membrane preparation, a fixed concentration of a radiolabeled ligand that binds to the IP receptor (e.g., [³H]iloprost), and increasing concentrations of the unlabeled test compound (this compound).
-
Incubate the mixture at a specific temperature for a time sufficient to reach equilibrium.
-
Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
The IC₅₀ value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) is determined from the competition binding curve.
-
Signaling Pathway
This compound, after hydrolysis to its active free acid form, exerts its biological effects by binding to the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR).[3][5] The activation of the IP receptor initiates a downstream signaling cascade that ultimately leads to its physiological effects, primarily vasodilation and inhibition of platelet aggregation.
Caption: Signaling pathway of the prostacyclin (IP) receptor.
Pathway Description:
-
Ligand Binding: The active form of Carbaprostacyclin binds to the IP receptor on the surface of target cells, such as platelets and vascular smooth muscle cells.
-
G-Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of the associated stimulatory G-protein (Gs).
-
Adenylyl Cyclase Activation: The activated Gs protein stimulates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a second messenger.
-
Protein Kinase A Activation: The increased intracellular concentration of cAMP activates Protein Kinase A (PKA).
-
Physiological Effects: PKA then phosphorylates various downstream targets, leading to the characteristic physiological responses:
-
In vascular smooth muscle cells: PKA-mediated phosphorylation leads to muscle relaxation and subsequent vasodilation.
-
In platelets: PKA activation inhibits platelet activation and aggregation, preventing thrombus formation.[2]
-
Conclusion
This compound represents a significant advancement in the development of stable and effective prostacyclin analogs. Its design as a prodrug allows for enhanced stability, while its active metabolite potently mimics the beneficial effects of native prostacyclin. This in-depth guide provides a foundational understanding of its discovery, chemical properties, biological activity, and mechanism of action, serving as a valuable resource for researchers and professionals in the fields of pharmacology and drug development.
References
- 1. Prostacyclin - Wikipedia [en.wikipedia.org]
- 2. Clinprost, Lipo-isocarbacyclin methyl ester, Lipo PGI2, TEI-9090, TTC-909(lipid microsphere formulation), Lipocurren, Arteon-药物合成数据库 [drugfuture.com]
- 3. researchgate.net [researchgate.net]
- 4. Binding affinities of isocarbacyclin methyl ester and its free acid to prostanoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exhibition of anti-platelet effect of isocarbacyclin methyl ester and its free acid via an increase in cAMP in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Species differences in hydrolysis of isocarbacyclin methyl ester (TEI-9090) by blood esterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of isocarbacyclin methyl ester incorporated into lipid microspheres on cutaneous blood flow in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of (+)-carbacyclin based on a new chiral induction procedure - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of (+)-carbacyclin based on a new chiral induction procedure - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to Carbaprostacyclin Methyl Ester: Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbaprostacyclin methyl ester is a synthetic, stable analog of prostacyclin (PGI₂), a potent endogenous inhibitor of platelet aggregation and a vasodilator.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the primary mechanism of action of this compound. Detailed information on its signaling pathway and relevant experimental protocols are also presented to support further research and development in areas such as cardiovascular disease and thrombosis.
Chemical Structure and Identification
This compound is systematically named 6,9α-methylene-11α,15S-dihydroxy-prosta-5E,13E-dien-1-oic acid, methyl ester.[1] Its structure is characterized by the replacement of the oxygen atom in the furanose ring of prostacyclin with a methylene (B1212753) group, conferring greater chemical stability. The esterification of the carboxylic acid group to a methyl ester further modifies its properties.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 69552-55-2[1] |
| Molecular Formula | C₂₂H₃₆O₄[1] |
| IUPAC Name | 6,9α-methylene-11α,15S-dihydroxy-prosta-5E,13E-dien-1-oic acid, methyl ester[1] |
| SMILES | O[C@H]1--INVALID-LINK--CCCCC">C@H--INVALID-LINK--[C@@H]2C1[1] |
| InChI | InChI=1S/C22H36O4/c1-3-4-5-9-18(23)11-12-19-20-14-16(13-17(20)15-21(19)24)8-6-7-10-22(25)26-2/h8,11-12,17-21,23-24H,3-7,9-10,13-15H2,1-2H3/b12-11+,16-8+/t17-,18-,19+,20-,21+/m0/s1[1] |
Physicochemical Properties
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 364.5 g/mol [1] |
| Solubility | DMF: 10 mg/ml, DMSO: 5 mg/ml, Ethanol: 20 mg/ml, PBS (pH 7.2): 0.1 mg/ml[1] |
| Stability | Stable for ≥ 2 years when stored at -20°C.[1] It is considerably more stable at pH 7.5 than prostacyclin.[2][3] |
| Storage Conditions | Store at -20°C.[1] |
Mechanism of Action and Signaling Pathway
This compound exerts its primary biological effect as a potent inhibitor of platelet aggregation by acting as an agonist for the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR).
Prostacyclin Receptor (IP) Signaling Cascade
The binding of this compound to the IP receptor on the surface of platelets initiates a well-defined signaling cascade:
-
Receptor Activation: The agonist-receptor binding activates the associated stimulatory G-protein (Gs).
-
Adenylyl Cyclase Activation: The activated alpha subunit of Gs (Gαs) stimulates adenylyl cyclase, a membrane-bound enzyme.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).
-
Inhibition of Platelet Activation: PKA phosphorylates several downstream targets, which ultimately results in a decrease in intracellular calcium levels and the inhibition of platelet activation, aggregation, and granule release.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the activity of this compound. Researchers should optimize these protocols for their specific experimental conditions.
Platelet Aggregation Inhibition Assay
This assay measures the ability of this compound to inhibit platelet aggregation induced by various agonists.
Methodology:
-
Blood Collection: Collect fresh whole blood from healthy donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain platelet-rich plasma.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) with platelet-poor plasma (obtained by centrifuging the remaining blood at a higher speed).
-
Incubation: Pre-incubate the PRP with various concentrations of this compound or vehicle control for a specified time (e.g., 5 minutes) at 37°C.
-
Induction of Aggregation: Add a platelet agonist such as adenosine diphosphate (B83284) (ADP), collagen, or arachidonic acid to induce aggregation.
-
Measurement: Monitor the change in light transmittance through the PRP sample over time using a platelet aggregometer. The percentage of inhibition is calculated relative to the vehicle control.
Intracellular cAMP Level Measurement
This assay quantifies the increase in intracellular cAMP levels in platelets following stimulation with this compound.
Methodology:
-
Platelet Isolation: Isolate platelets from whole blood as described in the platelet aggregation assay.
-
Incubation: Incubate the isolated platelets with various concentrations of this compound or vehicle control for a specified time at 37°C. A phosphodiesterase inhibitor (e.g., IBMX) is often included to prevent cAMP degradation.
-
Cell Lysis: Terminate the reaction and lyse the platelets using a suitable lysis buffer.
-
cAMP Quantification: Measure the concentration of cAMP in the cell lysate using a commercially available enzyme-linked immunosorbent assay (ELISA) or a competitive immunoassay kit.
-
Data Analysis: Generate a standard curve using known concentrations of cAMP and determine the cAMP concentration in the experimental samples.
Synthesis
The synthesis of this compound typically involves a multi-step process starting from a suitable prostaglandin (B15479496) precursor. A general synthetic approach is outlined below, based on the synthesis of a similar compound, 13,14-dehydroprostacyclin methyl ester.[2][3]
References
Mechanism of Action of Carbaprostacyclin Methyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbaprostacyclin methyl ester is a synthetic analog of prostacyclin (PGI2) that functions as a prodrug, exerting its primary pharmacological effects after hydrolysis to its active free acid form. This document provides a comprehensive overview of the mechanism of action, detailing its interaction with cell surface and nuclear receptors, the subsequent signaling cascades, and the physiological responses it elicits. Quantitative data from key studies are summarized, and the methodologies of pivotal experiments are described. Visual diagrams are provided to illustrate the complex signaling pathways and experimental workflows.
Introduction: The Prodrug Concept
This compound is designed as a more stable precursor to its biologically active carboxylic acid metabolite. The esterification of the carboxyl group enhances its lipophilicity, potentially improving its pharmacokinetic profile. In vivo, endogenous esterases rapidly hydrolyze the methyl ester to the active carbaprostacyclin, which then engages with its molecular targets.[1] Studies on similar prostacyclin analogs, such as isocarbacyclin (B1236256) methyl ester (TEI-9090), have demonstrated that the methyl ester form has significantly lower affinity for the prostacyclin (IP) receptor compared to its free acid metabolite (TEI-7165).[1] The pharmacological activity of the methyl ester is therefore largely dependent on its conversion to the free acid.[1]
Primary Mechanism of Action: IP Receptor-Mediated Signaling
The principal mechanism of action for carbaprostacyclin is through the activation of the G-protein coupled prostacyclin receptor, also known as the IP receptor.[2][3][4] This interaction initiates a well-defined signaling cascade leading to potent vasodilation and inhibition of platelet aggregation.[3][5]
Receptor Binding and G-Protein Activation
The active metabolite of this compound binds to the IP receptor on the surface of vascular smooth muscle cells and platelets.[2][3] This binding event induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein.[3] The activated Gs protein, in turn, stimulates adenylyl cyclase.[3][6]
Downstream Signaling Cascade
Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[3][7] The subsequent rise in intracellular cAMP levels is a critical step in the signaling pathway. cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets.[2][3]
In vascular smooth muscle cells, PKA-mediated phosphorylation leads to the inhibition of myosin light chain kinase, resulting in smooth muscle relaxation and vasodilation.[3] This also leads to a decrease in intracellular calcium concentrations ([Ca2+]i).[2] In platelets, the elevation of cAMP inhibits platelet activation and aggregation, contributing to the antithrombotic effects.[3]
Figure 1: IP Receptor-Mediated Signaling Pathway of Carbaprostacyclin.
Secondary Mechanism of Action: PPAR-Mediated Signaling
In addition to the classical cell surface receptor signaling, prostacyclin and its analogs can exert effects through nuclear receptors, specifically the peroxisome proliferator-activated receptors (PPARs).[8] While the IP receptor pathway mediates acute responses, the PPAR pathway is associated with longer-term changes in gene expression.[2][7]
Endogenously produced PGI2 has been shown to activate PPARδ.[8] This interaction suggests a novel signaling mechanism for prostacyclins that can influence gene transcription and contribute to diverse biological functions.[8][9] The activation of PPARs can lead to both complementary and counter-regulatory effects compared to the IP receptor pathway. For instance, while IP receptor activation has antiproliferative effects on vascular smooth muscle cells, PPARδ activation can have angiogenic responses.[2]
Figure 2: PPARδ-Mediated Nuclear Signaling Pathway.
Quantitative Data Summary
The following table summarizes the binding affinities and functional potencies of prostacyclin analogs, including methyl ester and free acid forms, from various studies.
| Compound | Receptor | Assay Type | Parameter | Value (nM) | Cell Line / Tissue | Reference |
| Isocarbacyclin Methyl Ester (TEI-9090) | IP | Binding | IC50 | 2803 ± 327 | Mastocytoma P-815 | [1] |
| EP | Binding | IC50 | 2509 ± 1317 | Mastocytoma P-815 | [1] | |
| TP | Binding | IC50 | > 10000 | Guinea-pig platelets | [1] | |
| Isocarbacyclin (TEI-7165) | IP | Binding | IC50 | 65.4 ± 28.5 | Mastocytoma P-815 | [1] |
| SM-10902 (Methyl Ester) | IP | Binding | - | Inactive | Mastocytoma P-815 | [6] |
| IP | Functional (Adenylate Cyclase) | - | Partial Agonist | Mastocytoma P-815 | [6] | |
| SM-10906 (Free Acid) | IP | Binding | IC50 | 100 | Mastocytoma P-815 | [6] |
| IP | Functional (Adenylate Cyclase) | EC50 | 35 | Mastocytoma P-815 | [6] | |
| - | Functional (Ca2+ Mobilization) | IC50 | 300 | Mastocytoma P-815 | [6] |
Experimental Protocols
The characterization of this compound's mechanism of action relies on a variety of in vitro assays.
Radioligand Binding Assays
These assays are used to determine the binding affinity of the compound for its receptor.
-
Objective: To measure the displacement of a radiolabeled ligand from the IP receptor by the test compound.
-
Protocol Outline:
-
Membrane Preparation: Cell membranes expressing the IP receptor (e.g., from mastocytoma P-815 cells) are isolated.
-
Incubation: The membranes are incubated with a radiolabeled IP receptor agonist, such as [3H]iloprost, in the presence of varying concentrations of the test compound (e.g., this compound or its free acid).
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The radioactivity of the filter-bound membrane fraction is measured using liquid scintillation counting.
-
Data Analysis: The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is calculated.
-
Adenylate Cyclase Activity Assay
This functional assay measures the ability of the compound to stimulate the production of cAMP.
-
Objective: To quantify the production of cAMP in response to receptor activation by the test compound.
-
Protocol Outline:
-
Cell Culture: Cells expressing the IP receptor are cultured.
-
Stimulation: The cells are treated with varying concentrations of the test compound.
-
Lysis: The cells are lysed to release intracellular contents.
-
cAMP Measurement: The concentration of cAMP in the cell lysate is determined using a competitive immunoassay (e.g., ELISA or RIA).
-
Data Analysis: The EC50 value, the concentration of the test compound that produces 50% of the maximal response, is determined.
-
Intracellular Calcium Mobilization Assay
This assay assesses the effect of the compound on intracellular calcium levels.
-
Objective: To measure changes in intracellular calcium concentration following treatment with the test compound.
-
Protocol Outline:
-
Cell Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Stimulation: The cells are stimulated with an agent that increases intracellular calcium (e.g., thrombin), in the presence or absence of the test compound.
-
Fluorescence Measurement: Changes in fluorescence, corresponding to changes in intracellular calcium concentration, are monitored using a fluorometer or fluorescence microscope.
-
Data Analysis: The ability of the test compound to inhibit the agonist-induced rise in intracellular calcium is quantified.
-
Figure 3: General Experimental Workflow for Characterizing Carbaprostacyclin Activity.
Conclusion
This compound acts as a prodrug, with its active free acid metabolite being a potent agonist of the prostacyclin IP receptor. The primary mechanism of action involves the Gs-adenylyl cyclase-cAMP-PKA signaling cascade, leading to vasodilation and inhibition of platelet aggregation. A secondary, less characterized pathway involves the activation of the nuclear receptor PPARδ, which likely contributes to longer-term effects on gene expression. The quantitative data and experimental protocols outlined in this guide provide a framework for the continued investigation and development of this and related compounds.
References
- 1. Binding affinities of isocarbacyclin methyl ester and its free acid to prostanoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms Regulating the Vascular Prostacyclin Pathways and Their Adaptation during Pregnancy and in the Newborn - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostacyclin - Wikipedia [en.wikipedia.org]
- 4. Prostacyclin receptor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Prostacyclin (PGI) receptor binding and cyclic AMP synthesis activities of PGI1 analogues, SM-10906 and its methyl ester, SM-10902, in mastocytoma P-815 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A novel pathway of prostacyclin signaling-hanging out with nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Implications of the molecular basis of prostacyclin biosynthesis and signaling in pharmaceutical designs - PubMed [pubmed.ncbi.nlm.nih.gov]
Carbaprostacyclin Methyl Ester: A Stable and Potent Prostacyclin Analog for Research and Drug Development
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prostacyclin (PGI₂) is a powerful endogenous mediator with critical roles in maintaining cardiovascular homeostasis, primarily through its potent vasodilatory and anti-platelet aggregation effects. However, its inherent chemical instability severely limits its therapeutic and research applications. This has driven the development of stable prostacyclin analogs, among which carbaprostacyclin and its methyl ester derivative have emerged as valuable tools. This technical guide provides a comprehensive overview of carbaprostacyclin methyl ester, focusing on its pharmacological profile, underlying mechanism of action, and comparative efficacy with other key prostacyclin analogs. Detailed experimental protocols for assessing its biological activity are also provided to facilitate its application in research and drug development.
Introduction to Prostacyclin and its Analogs
Prostacyclin (PGI₂) is a lipid mediator produced by vascular endothelial cells that exerts its biological effects by activating the G-protein coupled prostacyclin receptor (IP receptor).[1][2] This activation triggers a signaling cascade that leads to vasodilation, inhibition of platelet aggregation, and cytoprotective effects.[3] The therapeutic potential of PGI₂ in conditions such as pulmonary arterial hypertension (PAH) and peripheral arterial disease is well-recognized.[3] However, the clinical utility of native prostacyclin is hampered by its rapid hydrolysis at physiological pH, necessitating the development of more stable synthetic analogs.[4]
Carbaprostacyclin is a chemically stable analog of PGI₂ where the oxygen atom in the enol-ether linkage is replaced by a methylene (B1212753) group. This modification confers significantly greater stability while retaining the biological activity of the parent compound. This compound is the methyl ester form of carbaprostacyclin, which is often used in research settings. It is important to note that the methyl ester is likely a prodrug that is hydrolyzed by cellular esterases to the active free acid, carbaprostacyclin.
This guide will focus on the pharmacological properties of carbaprostacyclin, often referred to interchangeably with its methyl ester in the context of its biological actions following hydrolysis, and compare it to other widely used stable prostacyclin analogs:
-
Cicaprost: A highly potent and selective IP receptor agonist.[5]
-
Iloprost (B1671730): A well-characterized analog used in the treatment of PAH and other vascular disorders.[5][6]
-
Beraprost (B1666799): An orally active prostacyclin analog.[1][7]
-
Treprostinil: A stable analog with a longer half-life, available in various formulations.
Mechanism of Action: The Prostacyclin Signaling Pathway
Carbaprostacyclin and other prostacyclin analogs exert their effects by binding to and activating the IP receptor, a Gs-protein coupled receptor. This initiates a well-defined intracellular signaling cascade.
Signaling Pathway Diagram
Caption: Prostacyclin analog signaling cascade.
The binding of a prostacyclin analog to the IP receptor induces a conformational change, leading to the activation of the associated heterotrimeric Gs protein. The activated Gαs subunit dissociates and stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates various downstream target proteins, ultimately leading to the physiological responses of vasodilation and inhibition of platelet activation.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for carbaprostacyclin and other key prostacyclin analogs, allowing for a comparative assessment of their potency and efficacy. It is important to consider that IC₅₀ and EC₅₀ values can vary depending on the specific experimental conditions, cell types, and agonist concentrations used.
Table 1: Inhibition of Platelet Aggregation (IC₅₀ values)
| Compound | Agonist | Platelet Source | IC₅₀ (nM) | Reference |
| Carbaprostacyclin | ADP | Human PRP | 47 | [8] |
| Carbaprostacyclin | ADP | Washed Human Platelets | 77 | [8] |
| Iloprost | ADP | Human PRP | 3.6 | [5] |
| Iloprost | ADP | Human PRP | Kᵢ = 0.053 ± 0.008 | [9] |
| Beraprost | U46619 | Not Specified | 0.2 - 0.5 | [1] |
| Beraprost | ADP, Epinephrine | Not Specified | 2 - 5 | [1] |
PRP: Platelet-Rich Plasma
Table 2: Adenylyl Cyclase Activation (EC₅₀ values)
| Compound | Cell Type/Tissue | EC₅₀ (nM) | Reference |
| Cicaprost | Rat Dorsal Root Ganglion Cells | 42 | [2] |
| Cicaprost | Rat Dorsal Root Ganglion Cells | 22 | [5] |
| Iloprost | Rat Dorsal Root Ganglion Cells | 28 | [5] |
Detailed Experimental Protocols
To facilitate the study of this compound and other prostacyclin analogs, detailed protocols for key in vitro assays are provided below. These protocols are synthesized from various sources to represent a standard methodology.
Radioligand Binding Assay for IP Receptor Affinity
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Kᵢ) of a test compound for the prostacyclin (IP) receptor using [³H]-iloprost as the radioligand.
Experimental Workflow Diagram
Caption: Radioligand binding assay workflow.
Materials:
-
Human platelet membranes or cell membranes expressing the IP receptor
-
[³H]-Iloprost (specific activity ~15-20 Ci/mmol)
-
Unlabeled iloprost or other reference IP agonist
-
Test compound (e.g., this compound)
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
96-well plates
-
Vacuum filtration manifold
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Prepare platelet-rich plasma (PRP) from fresh human blood by centrifugation.
-
Isolate platelets from PRP by further centrifugation.
-
Lyse the platelets in a hypotonic buffer and prepare a crude membrane fraction by differential centrifugation.
-
Resuspend the membrane pellet in Binding Buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add the following in triplicate for each condition:
-
Total Binding: 50 µL of Binding Buffer, 50 µL of [³H]-iloprost (at a concentration near its Kᴅ), and 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL of a high concentration of unlabeled iloprost (e.g., 10 µM), 50 µL of [³H]-iloprost, and 100 µL of membrane suspension.
-
Competition Binding: 50 µL of varying concentrations of the test compound, 50 µL of [³H]-iloprost, and 100 µL of membrane suspension.
-
-
-
Incubation:
-
Incubate the plate at room temperature (or 30°C) for 60-90 minutes to reach equilibrium.[10]
-
-
Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters pre-soaked in wash buffer.
-
Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific [³H]-iloprost binding) using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Adenylyl Cyclase Activation Assay (cAMP Accumulation)
This protocol outlines a method to measure the ability of prostacyclin analogs to stimulate the production of cyclic AMP (cAMP) in whole cells.
Experimental Workflow Diagram
Caption: Adenylyl cyclase (cAMP) assay workflow.
Materials:
-
Cells expressing the IP receptor (e.g., CHO-K1 or HEK293 cells)
-
Cell culture medium and supplements
-
Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)
-
Prostacyclin analogs (test compounds and reference agonist)
-
Cell lysis buffer
-
cAMP detection kit (e.g., HTRF or ELISA-based)
-
Multi-well plates suitable for cell culture and the detection assay
Procedure:
-
Cell Culture:
-
Seed the cells in multi-well plates and grow to near confluence.
-
-
Assay:
-
Wash the cells with a serum-free medium or buffer.
-
Pre-incubate the cells with a PDE inhibitor (e.g., 0.5 mM IBMX) for a short period (e.g., 15-30 minutes) at 37°C to prevent cAMP degradation.
-
Add varying concentrations of the prostacyclin analog to the wells. Include a vehicle control (basal level) and a positive control (e.g., forskolin, a direct adenylyl cyclase activator).
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Quantification:
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the agonist concentration.
-
Determine the EC₅₀ value (the concentration of the agonist that produces 50% of the maximal response) using non-linear regression analysis.
-
Platelet Aggregation Inhibition Assay (Light Transmission Aggregometry)
This protocol describes the use of light transmission aggregometry (LTA) to measure the inhibitory effect of prostacyclin analogs on platelet aggregation induced by an agonist like ADP.[13]
Experimental Workflow Diagram
Caption: Platelet aggregation inhibition assay workflow.
Materials:
-
Freshly drawn human whole blood anticoagulated with sodium citrate
-
Platelet aggregation agonist (e.g., adenosine diphosphate, ADP)
-
Prostacyclin analogs (test compounds)
-
Saline or appropriate buffer
-
Light transmission aggregometer with cuvettes and stir bars
-
Centrifuge
Procedure:
-
Preparation of Platelet-Rich and Platelet-Poor Plasma:
-
Centrifuge the citrated whole blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 15-20 minutes to obtain platelet-poor plasma (PPP).[13]
-
-
Aggregometer Setup:
-
Set the aggregometer to 37°C.
-
Calibrate the instrument by setting 0% aggregation with PRP and 100% aggregation with PPP.
-
-
Assay:
-
Pipette a defined volume of PRP into a cuvette with a stir bar and place it in the aggregometer.
-
Add the test compound (prostacyclin analog) at various concentrations and incubate for a short period (e.g., 1-2 minutes). For the control, add the vehicle.
-
Add a fixed concentration of the platelet agonist (e.g., ADP, typically 5-10 µM) to induce aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Determine the maximum aggregation for each concentration of the test compound.
-
Calculate the percentage of inhibition of aggregation relative to the control (vehicle-treated) sample.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of aggregation) using non-linear regression analysis.
-
Conclusion
This compound, as a stable and potent prostacyclin analog, represents a valuable pharmacological tool for investigating the prostacyclin signaling pathway and for the preclinical evaluation of novel therapeutic strategies targeting the IP receptor. Its enhanced stability compared to native prostacyclin allows for more reliable and reproducible experimental outcomes. This technical guide provides the foundational knowledge and detailed methodologies to effectively utilize this compound and other prostacyclin analogs in a research and drug development setting. The comparative data presented herein should aid in the selection of the most appropriate analog for specific experimental needs. Further research into the subtle differences in the pharmacological profiles of these analogs will continue to advance our understanding of prostacyclin biology and its therapeutic potential.
References
- 1. Inhibitory effects of beraprost on platelet aggregation: comparative study utilizing two methods of aggregometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of anti-aggregatory effects of PGI2, PGI3 and iloprost on human and rabbit platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Low dose Iloprost effect on platelet aggregation in comatose out-of-hospital cardiac arrest patients: A predefined sub-study of the ENDO-RCA randomized -phase 2- trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of Iloprost, Cicaprost and prostacyclin effects on cyclic AMP metabolism in intact platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interaction of antiplatelet drugs in vitro: aspirin, iloprost, and the nitric oxide donors SIN-1 and sodium nitroprusside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Platelet sensitivity in vitro to the prostacyclin analogue iloprost in diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and platelet antiaggregating effects of beraprost, an oral stable prostacyclin analogue, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Temporal quantitative phosphoproteomics of ADP stimulation reveals novel central nodes in platelet activation and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. revvity.com [revvity.com]
- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
The In Vivo Biological Role of Carbaprostacyclin Methyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbaprostacyclin methyl ester, a chemically stable analog of prostacyclin (PGI2), is a potent synthetic prostanoid with significant therapeutic potential. As a prodrug, it is rapidly hydrolyzed in vivo to its active metabolite, carbaprostacyclin, which exerts its biological effects primarily through the activation of the prostacyclin receptor (IP receptor). This technical guide provides an in-depth overview of the in vivo biological role of this compound, focusing on its mechanism of action, key physiological effects, and associated signaling pathways. Quantitative data are summarized, and detailed experimental protocols for assessing its activity are provided to support further research and drug development efforts.
Introduction
Prostacyclin (PGI2) is a powerful endogenous eicosanoid that plays a crucial role in cardiovascular homeostasis. Its primary functions include potent vasodilation and inhibition of platelet aggregation. However, the inherent chemical instability of PGI2 limits its therapeutic utility. This compound was developed as a stable synthetic analog to overcome this limitation, offering a longer duration of action and enabling effective in vivo administration. This document elucidates the multifaceted biological activities of this compound.
Mechanism of Action
This compound functions as a prodrug, readily converted by endogenous esterases into its biologically active free acid form, carbaprostacyclin.[1] The primary mechanism of action of carbaprostacyclin involves the specific activation of the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR).[2][3]
IP Receptor-cAMP Signaling Pathway
The canonical signaling pathway initiated by carbaprostacyclin binding to the IP receptor is mediated by the Gs alpha subunit (Gαs) of the associated G-protein. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[4] Elevated cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in the observed physiological effects.
Figure 1: IP Receptor-cAMP Signaling Pathway.
Peroxisome Proliferator-Activated Receptor (PPAR) Signaling Pathway
Emerging evidence suggests that carbaprostacyclin can also exert its effects through an alternative signaling pathway involving Peroxisome Proliferator-Activated Receptors (PPARs), which are ligand-activated nuclear transcription factors.[5] Specifically, carbaprostacyclin has been shown to be a potent activator of PPARα and PPARδ.[5][6] This interaction allows carbaprostacyclin to modulate gene expression related to lipid metabolism and inflammation.[5][6]
References
- 1. ahajournals.org [ahajournals.org]
- 2. Molecular recognition and activation of the prostacyclin receptor by anti-pulmonary arterial hypertension drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular recognition and activation of the prostacyclin receptor by anti-pulmonary arterial hypertension drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
- 5. Activation of gene transcription by prostacyclin analogues is mediated by the peroxisome-proliferators-activated receptor (PPAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PPARs in Clinical Experimental Medicine after 35 Years of Worldwide Scientific Investigations and Medical Experiments - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Carbaprostacyclin Methyl Ester Signaling Cascade in Platelets
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbaprostacyclin methyl ester, a stable analog of prostacyclin (PGI₂), is a potent inhibitor of platelet activation. Its signaling cascade is a critical area of study for the development of anti-thrombotic therapies. This technical guide provides a comprehensive overview of the molecular mechanisms initiated by this compound in human platelets. It details the signaling pathway from receptor binding to the downstream phosphorylation events that ultimately lead to the inhibition of platelet aggregation. This document includes quantitative data on its inhibitory effects, detailed experimental protocols for key assays, and visual diagrams of the signaling pathways and experimental workflows to facilitate a deeper understanding and further research in this field.
Introduction
Platelet activation and aggregation are key events in hemostasis and thrombosis. Prostacyclin (PGI₂), produced by endothelial cells, is a powerful endogenous inhibitor of platelet function.[1] However, its instability in vivo limits its therapeutic application. This compound (cicaprost) is a chemically stable and orally active PGI₂ analog that effectively mimics the anti-platelet actions of prostacyclin.[2] It serves as a valuable tool for studying prostacyclin-mediated signaling and as a potential therapeutic agent for cardiovascular diseases. This guide elucidates the signaling cascade of this compound in platelets.
The Core Signaling Cascade
The primary mechanism of action for this compound involves the activation of the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR) on the platelet surface.[3] This initiates a cascade of intracellular events that collectively inhibit platelet activation.
The signaling pathway can be summarized in the following key steps:
-
Receptor Binding: this compound binds to the IP receptor on the platelet membrane.[4][5]
-
G-Protein Activation: This binding activates the associated stimulatory G-protein (Gs).[3]
-
Adenylyl Cyclase Activation: The activated Gs alpha subunit stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[6]
-
cAMP Elevation: The increased production of cAMP elevates its intracellular concentration.[6]
-
Protein Kinase A (PKA) Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), leading to the dissociation and activation of its catalytic subunits.[7]
-
Phosphorylation of Downstream Targets: Activated PKA phosphorylates a variety of intracellular proteins, which in turn mediate the inhibitory effects on platelet function.[8]
Diagram of the Core Signaling Pathway
Caption: Core signaling cascade of this compound in platelets.
Key Downstream Effectors and Mechanisms of Inhibition
The activation of PKA by the this compound-induced rise in cAMP leads to the phosphorylation of several key proteins that regulate platelet function. These phosphorylation events result in a multi-pronged inhibition of platelet activation.
Vasodilator-Stimulated Phosphoprotein (VASP)
VASP is a key substrate of PKA in platelets.[9] PKA-mediated phosphorylation of VASP, primarily at the Ser157 residue, leads to a conformational change that is associated with the inhibition of platelet aggregation.[9][10] Phosphorylated VASP is thought to interfere with the actin cytoskeleton rearrangements necessary for platelet shape change and aggregation.[10] The phosphorylation of VASP at Ser157 causes a characteristic shift in its electrophoretic mobility from 46 kDa to 50 kDa on SDS-PAGE, which can be used as a marker for PKA activation.[9][10]
Inhibition of Calcium Mobilization
A critical aspect of platelet activation is the increase in intracellular calcium concentration ([Ca²⁺]i), which is triggered by agonists like thrombin and ADP. PKA activation by the this compound signaling cascade inhibits this calcium mobilization through several mechanisms:
-
Phosphorylation of IP₃ Receptors: PKA can phosphorylate the inositol (B14025) 1,4,5-trisphosphate (IP₃) receptor on the dense tubular system (the platelet's equivalent of the endoplasmic reticulum), which inhibits IP₃-mediated calcium release.
-
Modulation of other calcium channels: PKA may also influence other calcium channels, contributing to the overall reduction in cytosolic calcium levels.
Other PKA Substrates
PKA phosphorylates a number of other proteins in platelets that contribute to the inhibition of platelet function, including:
-
Glycoprotein Ib-IX-V complex: Phosphorylation of components of this receptor complex can modulate its interaction with von Willebrand factor.
-
Thromboxane (B8750289) A₂ receptor: PKA-mediated phosphorylation can desensitize the thromboxane A₂ receptor, reducing the pro-aggregatory signaling of its ligand.
Diagram of Downstream Inhibitory Mechanisms
Caption: Downstream targets and inhibitory mechanisms of activated PKA.
Quantitative Data
The inhibitory potency of this compound and its analogs on platelet function can be quantified through various in vitro assays. The following tables summarize key quantitative data from published literature.
Table 1: Inhibitory Concentration (IC₅₀) on Platelet Aggregation
| Compound | Agonist | Species | IC₅₀ (ng/mL) | Reference |
| Isocarbacyclin (B1236256) methyl ester | ADP | Human | 22.90 | [11] |
| Isocarbacyclin methyl ester | ADP | Rabbit | 25.00 | [11] |
Table 2: Prostacyclin Receptor Binding Affinity
| Ligand | Receptor Class | Dissociation Constant (K_d) | Receptor Density (B_max) | Reference |
| [³H]Iloprost | High Affinity | 16.6 nM | 1.0 pmol/mg protein | [12] |
| [³H]Prostacyclin | High Affinity | 12.1 ± 2.7 nM | 93 ± 21 sites/platelet | [4][5] |
| [³H]Prostacyclin | Low Affinity | 0.909 ± 0.236 µM | 2,700 ± 700 sites/platelet | [4][5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the this compound signaling cascade in platelets.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol describes the measurement of platelet aggregation in platelet-rich plasma (PRP) using a light transmission aggregometer.
Materials:
-
Whole blood collected in 3.2% or 3.8% sodium citrate (B86180) tubes.
-
Agonists: Adenosine diphosphate (B83284) (ADP), thrombin, collagen.
-
This compound or other inhibitors.
-
Platelet-poor plasma (PPP).
-
Aggregometer and cuvettes with stir bars.
-
Pipettes and tips.
Procedure:
-
Preparation of PRP and PPP:
-
Centrifuge whole blood at 150-200 x g for 15-20 minutes at room temperature with the brake off to obtain PRP.[13]
-
Carefully transfer the supernatant (PRP) to a new tube.
-
Centrifuge the remaining blood at 1500-2000 x g for 15-20 minutes to obtain PPP.[13]
-
Adjust the platelet count of the PRP with PPP if necessary.
-
-
Assay Performance:
-
Pre-warm the PRP and PPP to 37°C.
-
Calibrate the aggregometer with PPP (100% transmission) and PRP (0% transmission).
-
Add a defined volume of PRP to a cuvette with a stir bar and place it in the aggregometer.
-
Add the desired concentration of this compound or vehicle control and incubate for a specified time (e.g., 1-5 minutes).
-
Add the platelet agonist (e.g., ADP, thrombin) to induce aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
The maximum aggregation percentage is determined from the aggregation curve.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Diagram of Platelet Aggregation Assay Workflow
Caption: Workflow for the light transmission aggregometry assay.
Measurement of Intracellular cAMP Levels
This protocol outlines the determination of cAMP levels in platelets using an Enzyme Immunoassay (EIA) kit.
Materials:
-
Washed platelets or PRP.
-
This compound or other stimulating agents.
-
Phosphodiesterase inhibitors (e.g., IBMX) to prevent cAMP degradation.
-
Lysis buffer.
-
cAMP EIA kit.
-
Microplate reader.
Procedure:
-
Platelet Preparation and Stimulation:
-
Prepare washed platelets or PRP.
-
Pre-incubate the platelets with a phosphodiesterase inhibitor.
-
Add this compound at various concentrations and incubate for the desired time at 37°C.
-
-
Cell Lysis:
-
Stop the reaction by adding a lysis buffer provided in the EIA kit or by using methods like ethanol (B145695) precipitation.[14]
-
-
cAMP Measurement:
-
Perform the cAMP EIA according to the manufacturer's instructions. This typically involves a competitive immunoassay where free cAMP in the sample competes with a fixed amount of labeled cAMP for binding to a specific antibody.
-
Measure the signal (e.g., absorbance) using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the cAMP concentration in the samples by interpolating from the standard curve.
-
Western Blot Analysis of VASP Phosphorylation
This protocol details the detection of VASP phosphorylation in platelets by Western blotting.
Materials:
-
Washed platelets.
-
This compound, PKA activators (e.g., forskolin), or other stimuli.
-
Lysis buffer containing protease and phosphatase inhibitors.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-VASP (total), anti-phospho-VASP (Ser157).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Platelet Lysis:
-
Treat washed platelets with this compound or other agents.
-
Lyse the platelets in a suitable lysis buffer on ice.[9]
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-VASP Ser157) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
Conclusion
The this compound signaling cascade in platelets is a well-defined pathway that offers multiple points for therapeutic intervention. By binding to the IP receptor and elevating intracellular cAMP levels, it potently activates PKA, which in turn phosphorylates a host of downstream targets to inhibit platelet activation. This in-depth guide provides the foundational knowledge, quantitative data, and experimental protocols necessary for researchers and drug development professionals to further explore this critical signaling pathway and its implications for the treatment of thrombotic diseases. The provided diagrams offer a clear visual representation of the complex molecular interactions involved, facilitating a comprehensive understanding of this important anti-platelet mechanism.
References
- 1. Prostacyclin: its biosynthesis, actions and clinical potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oral cicaprost reduces platelet and neutrophil activation in experimental hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selective binding site for [3H]prostacyclin on platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective Binding Site for [3H]Prostacyclin on Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Iloprost, Cicaprost and prostacyclin effects on cyclic AMP metabolism in intact platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein kinase A determines platelet life span and survival by regulating apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Spatiotemporal Regulation of cAMP Signaling in Blood Platelets—Old Friends and New Players [frontiersin.org]
- 9. Vasodilator-stimulated phosphoprotein (VASP) is phosphorylated on Ser157 by protein kinase C-dependent and -independent mechanisms in thrombin-stimulated human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential VASP phosphorylation controls remodeling of the actin cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-platelet effects of isocarbacyclin methyl ester on human and rabbit platelets in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thrombin regulates intracellular cyclic AMP concentration in human platelets through phosphorylation/activation of phosphodiesterase 3A - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Impact of Carbaprostacyclin Methyl Ester on Endothelial Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document synthesizes the known effects of stable prostacyclin analogs on endothelial cells to project the likely activities of Carbaprostacyclin methyl ester. Direct quantitative data and specific experimental protocols for this compound are not extensively available in the current body of scientific literature. The information presented herein is based on the well-documented actions of structurally and functionally similar compounds, such as iloprost (B1671730) and beraprost, and should be used as a foundational guide for further research.
Introduction
This compound is a stable synthetic analog of prostacyclin (PGI₂), a potent endogenous mediator with significant roles in vascular homeostasis. Endothelial cells, which form the inner lining of blood vessels, are primary targets for prostacyclin and its analogs. Understanding the interaction between this compound and endothelial cells is crucial for the development of therapies targeting cardiovascular diseases, pulmonary hypertension, and other conditions involving endothelial dysfunction. This guide provides an in-depth overview of the core mechanisms, quantitative effects, and relevant experimental protocols to study the influence of this compound on endothelial cell biology.
Core Signaling Pathways
This compound is presumed to exert its effects on endothelial cells primarily through the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor. This interaction initiates a cascade of intracellular signaling events that modulate various cellular functions. A secondary, intracellular signaling pathway involving the peroxisome proliferator-activated receptor delta (PPARδ) has also been suggested for prostacyclin analogs.
IP Receptor-cAMP Signaling Pathway
The canonical signaling pathway activated by prostacyclin analogs in endothelial cells involves the IP receptor coupled to a stimulatory G-protein (Gs).[1][2]
-
Receptor Binding: this compound binds to the IP receptor on the endothelial cell surface.
-
G-Protein Activation: This binding event activates the associated Gs protein.
-
Adenylyl Cyclase Activation: The activated Gs protein stimulates adenylyl cyclase, an enzyme that converts ATP to cyclic adenosine (B11128) monophosphate (cAMP).[3]
-
Protein Kinase A (PKA) Activation: The elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).[2]
-
Downstream Effects: PKA activation results in the phosphorylation of various downstream targets, leading to physiological responses such as vasodilation and inhibition of platelet aggregation.[2] This pathway is also linked to the enhancement of endothelial barrier function.
PPARδ Signaling Pathway
Some evidence suggests that prostacyclin and its analogs can also act as endogenous ligands for the nuclear receptor PPARδ.[1] This pathway is associated with the regulation of gene expression related to angiogenesis and endothelial cell proliferation.
-
Intracellular Entry: this compound may enter the endothelial cell.
-
PPARδ Activation: Inside the cell, it can bind to and activate PPARδ.
-
RXR Heterodimerization: Activated PPARδ forms a heterodimer with the retinoid X receptor (RXR).
-
Gene Transcription: This complex translocates to the nucleus and binds to peroxisome proliferator response elements (PPREs) on target genes, modulating their transcription. This can lead to increased expression of pro-angiogenic factors like vascular endothelial growth factor (VEGF).
Quantitative Data Summary
The following tables summarize quantitative data from studies on prostacyclin and its stable analogs, which are expected to be comparable to the effects of this compound.
Table 1: Effects on Endothelial Barrier Function and Gene Expression
| Parameter | Compound | Cell Type | Concentration | Effect | Reference |
| Endothelial Permeability | Prostacyclin | HUVECs | 1 µM | Decreased cell permeability | [3] |
| eNOS mRNA Expression | Beraprost | HAECs | 10 µM | Increased eNOS mRNA levels | [4] |
| eNOS Protein Expression | Beraprost | HAECs | 10 µM | Increased eNOS protein levels | [4] |
| VEGF mRNA Expression | GW501516 (PPARδ agonist) | HUVECs | 100 nM | Increased VEGF mRNA | [5] |
Table 2: Effects on Angiogenesis
| Parameter | Compound | Cell Type | Concentration | Effect | Reference |
| Tube Formation | Iloprost | mTEC | 1 µM | Increased tube formation | [6] |
| Cell Proliferation | GW501516 (PPARδ agonist) | HUVECs | 100 nM | Increased cell proliferation | [5] |
Experimental Protocols
Detailed methodologies for key experiments to assess the effects of this compound on endothelial cells are provided below.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.
Methodology
-
Preparation of Extracellular Matrix (ECM) Gel:
-
Thaw ECM gel (e.g., Matrigel®) on ice at 4°C overnight.
-
Pre-chill a 96-well plate on ice.
-
Pipette 50 µL of the cold ECM gel solution into each well, ensuring the entire surface is covered.
-
Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
-
-
Cell Seeding:
-
Culture human umbilical vein endothelial cells (HUVECs) to 70-90% confluency.
-
Harvest the cells using trypsin and resuspend them in basal medium containing a low serum concentration (e.g., 0.5-2% FBS).
-
Count the cells and adjust the concentration to 1-2 x 10⁵ cells/mL.
-
Add this compound at various concentrations to the cell suspension. Include a vehicle control and a positive control (e.g., VEGF).
-
Gently add 150 µL of the cell suspension to each well containing the solidified ECM gel.
-
-
Incubation and Analysis:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.
-
Visualize tube formation using a phase-contrast microscope.
-
For quantitative analysis, stain the cells with a fluorescent dye (e.g., Calcein AM).
-
Capture images and analyze parameters such as the number of branch points, total tube length, and number of loops using image analysis software.[7][8]
-
Endothelial Cell Permeability (Transwell) Assay
This assay measures the integrity of the endothelial cell monolayer barrier.
Methodology
-
Cell Seeding on Transwell Inserts:
-
Coat Transwell inserts (e.g., 0.4 µm pore size) with an appropriate matrix like collagen or fibronectin.
-
Seed endothelial cells (e.g., HUVECs) onto the upper chamber of the inserts at a high density to form a confluent monolayer.
-
Culture the cells for several days until a stable, high transendothelial electrical resistance (TEER) is achieved, indicating monolayer integrity.
-
-
Treatment:
-
Once a confluent monolayer is formed, replace the medium in the upper and lower chambers with fresh, low-serum medium.
-
Add this compound at desired concentrations to the upper chamber. Include a vehicle control and a positive control for barrier disruption (e.g., thrombin) or enhancement.
-
Incubate for the desired treatment period.
-
-
Permeability Measurement:
-
Add a tracer molecule, such as FITC-dextran (40 kDa), to the upper chamber.
-
Incubate for a defined period (e.g., 1 hour).
-
Collect samples from the lower chamber.
-
Measure the fluorescence of the samples from the lower chamber using a fluorescence plate reader.
-
A decrease in fluorescence in the lower chamber compared to the control indicates enhanced barrier function.[9]
-
Western Blot for eNOS Activation
This protocol is for detecting the phosphorylation of endothelial nitric oxide synthase (eNOS), a marker of its activation.
Methodology
-
Cell Culture and Treatment:
-
Culture endothelial cells in appropriate vessels to near confluency.
-
Starve the cells in serum-free medium for several hours before treatment.
-
Treat the cells with this compound at various concentrations and for different time points (e.g., 5, 15, 30 minutes).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at high speed at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
Determine the protein concentration using a standard assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phosphorylated eNOS (e.g., anti-p-eNOS Ser1177) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe for total eNOS and a loading control (e.g., β-actin or GAPDH) to normalize the data.
-
Conclusion
This compound, as a stable analog of prostacyclin, is anticipated to be a significant modulator of endothelial cell function. Its primary mechanism of action is likely through the IP receptor-cAMP pathway, with potential involvement of PPARδ signaling. These pathways are expected to influence a range of endothelial activities, including angiogenesis, barrier function, and the production of vasoactive mediators like nitric oxide. The experimental protocols outlined in this guide provide a robust framework for the detailed investigation of these effects. Further research specifically focused on this compound is necessary to confirm these projected activities and to fully elucidate its therapeutic potential.
References
- 1. Prostacyclin Prevents Pulmonary Endothelial Cell Apoptosis Induced by Cigarette Smoke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of prostacyclin in pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostacyclin Analogs - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound|CAS 69552-55-2|DC Chemicals [dcchemicals.com]
- 5. Methyl Esters [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and chiroptical characterization of prostacyclin diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prostacyclin and its analogues: antimetastatic effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors: treprostinil is a potent DP1 and EP2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Interactions of Carbaprostacyclin Methyl Ester: A Technical Guide to Receptor Binding and Specificity
For Immediate Release
This technical guide provides a comprehensive overview of the receptor binding affinity and specificity of carbaprostacyclin methyl ester, a stable analog of prostacyclin (PGI₂). Designed for researchers, scientists, and drug development professionals, this document delves into the quantitative aspects of its receptor interactions, the detailed experimental methodologies used for its characterization, and the intricate signaling pathways it modulates.
Introduction: The Significance of this compound
Prostacyclin (PGI₂) is a potent endogenous signaling molecule with critical roles in maintaining cardiovascular homeostasis, primarily through its vasodilatory and anti-platelet aggregation effects. However, its therapeutic application is limited by its chemical instability. This compound, a more stable synthetic analog, offers a valuable tool for both research and potential therapeutic development. Understanding its precise interactions with prostanoid receptors is paramount for elucidating its biological functions and predicting its pharmacological profile. This guide focuses on the active form of this compound, which is the corresponding free acid, as the methyl ester is often a prodrug that is rapidly hydrolyzed in vivo by esterases to its active form.
Receptor Binding Affinity and Specificity
The pharmacological effects of carbaprostacyclin and its analogs are mediated through their binding to various prostanoid receptors, a subfamily of G-protein coupled receptors (GPCRs). The primary target is the prostacyclin receptor (IP receptor). However, cross-reactivity with other prostanoid receptors (DP, EP, FP, and TP) can occur, leading to a complex pharmacological profile.
Quantitative Binding Data
The binding affinity of carbaprostacyclin and its analogs to a range of human prostanoid receptors has been determined through competitive radioligand binding assays. The inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀) are key parameters used to quantify this affinity. A lower Kᵢ or IC₅₀ value indicates a higher binding affinity.
It is important to note that this compound itself generally exhibits low affinity for prostanoid receptors. It is the hydrolysis of the methyl ester to its free acid form that confers high-affinity binding and subsequent biological activity. For instance, the isocarbacyclin (B1236256) methyl ester TEI-9090 shows significantly lower affinity for the IP receptor (IC₅₀ = 2803 nM) compared to its free acid form, TEI-7165 (IC₅₀ = 65.4 nM).[1]
The following tables summarize the binding affinities of the active form of a carbaprostacyclin analog and other well-characterized prostacyclin analogs across a panel of human prostanoid receptors. This comparative data is crucial for understanding the specificity profile of these compounds.
Table 1: Binding Affinity (IC₅₀) of Isocarbacyclin Methyl Ester (TEI-9090) and its Free Acid (TEI-7165) for Prostanoid Receptors [1]
| Compound | Receptor | Cell Type | Radioligand | IC₅₀ (nM) |
| TEI-9090 (Methyl Ester) | IP | Mastocytoma P-815 | [³H]iloprost | 2803 ± 327 |
| EP | Mastocytoma P-815 | [³H]PGE₂ | 2509 ± 1317 | |
| TP | Guinea-pig platelets | [³H]SQ29,548 | > 10000 | |
| TEI-7165 (Free Acid) | IP | Mastocytoma P-815 | [³H]iloprost | 65.4 ± 28.5 |
| EP | Mastocytoma P-815 | [³H]PGE₂ | Moderate Affinity | |
| TP | Guinea-pig platelets | [³H]SQ29,548 | Low Affinity |
Table 2: Comparative Binding Affinities (Kᵢ) of Prostacyclin Analogs for Human Prostanoid Receptors [2][3][4]
| Ligand | DP1 (Kᵢ, nM) | IP (Kᵢ, nM) | TP (Kᵢ, nM) | FP (Kᵢ, nM) | EP1 (Kᵢ, nM) | EP2 (Kᵢ, nM) | EP3 (Kᵢ, nM) | EP4 (Kᵢ, nM) |
| Iloprost | >1000 | 3.9 | >1000 | 130 | 1.1 | >1000 | 130 | 200 |
| Treprostinil (B120252) | 4.4 | 32 | >1000 | >1000 | 200 | 3.6 | >1000 | 450 |
| Cicaprost | >10000 | 10 | >10000 | >10000 | >10000 | >10000 | 170 | >10000 |
| Beraprost | >10000 | 45 | >10000 | >10000 | >10000 | >10000 | 110 | >10000 |
Signaling Pathways Modulated by Carbaprostacyclin
Upon binding to the IP receptor, carbaprostacyclin and its analogs initiate a cascade of intracellular signaling events. The canonical pathway involves the activation of Gαs, leading to increased cyclic AMP (cAMP) levels. However, evidence suggests the involvement of other G-proteins and alternative signaling pathways, including nuclear receptor activation.
Canonical Gs-cAMP Signaling Pathway
The primary signaling mechanism for the IP receptor is through the Gs protein pathway.
Alternative Signaling Pathways
Beyond the canonical Gs pathway, IP receptor activation can also lead to the stimulation of other G-proteins, such as Gq, Gi, and G12/G13, depending on the cell type.[5] This can result in the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).
Nuclear Receptor Signaling via PPARs
Recent evidence indicates that prostacyclin and its analogs can also signal through peroxisome proliferator-activated receptors (PPARs), which are ligand-activated transcription factors.[6][7][8] This represents a distinct, non-classical signaling pathway that can modulate gene expression and contribute to the long-term effects of these compounds. Some studies suggest that IP receptor activation can lead to the subsequent activation of PPARγ in a cAMP-independent manner.[9]
Experimental Protocols
The determination of receptor binding affinity and specificity relies on robust and well-defined experimental protocols. The following section outlines a typical methodology for a competitive radioligand binding assay to determine the affinity of a test compound for the IP receptor.
Radioligand Competition Binding Assay for IP Receptor
This protocol is a representative example for determining the binding affinity of a compound like the active form of this compound to the IP receptor using [³H]iloprost as the radioligand.
Objective: To determine the inhibition constant (Kᵢ) of a test compound for the IP receptor.
Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing the human IP receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]iloprost.
-
Test Compound: Carbaprostacyclin (active form) or other analogs.
-
Non-specific Binding Control: A high concentration of a known non-labeled IP receptor agonist (e.g., 10 µM iloprost).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation Counter and scintillation fluid.
Workflow:
Procedure:
-
Preparation: Prepare serial dilutions of the test compound.
-
Incubation Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Cell membranes + [³H]iloprost + assay buffer.
-
Non-specific Binding: Cell membranes + [³H]iloprost + high concentration of unlabeled iloprost.
-
Competition: Cell membranes + [³H]iloprost + varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to reduce non-specific binding.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC₅₀ value from the curve using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Conclusion
This compound, through its active free acid form, is a potent agonist at the prostacyclin IP receptor. Its binding affinity and specificity are critical determinants of its pharmacological activity. While primarily acting through the canonical Gs-cAMP pathway, the engagement of alternative G-protein and nuclear receptor signaling pathways contributes to its complex biological profile. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this and other novel prostacyclin analogs, which is essential for the development of more targeted and effective therapeutics for cardiovascular and other diseases.
References
- 1. Binding affinities of isocarbacyclin methyl ester and its free acid to prostanoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors: treprostinil is a potent DP1 and EP2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Prostacyclin receptor - Wikipedia [en.wikipedia.org]
- 6. atsjournals.org [atsjournals.org]
- 7. Role of prostacyclin in pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peroxisome proliferator-activated receptor-β/δ, the acute signaling factor in prostacyclin-induced pulmonary vasodilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. IP receptor-dependent activation of PPARγ by stable prostacyclin analogues - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacokinetics and Metabolism of Carbaprostacyclin Methyl Ester
Disclaimer: Publicly available scientific literature lacks specific pharmacokinetic and metabolic data for Carbaprostacyclin methyl ester. This guide will therefore focus on the closely related and well-studied synthetic prostacyclin analog, Iloprost (B1671730) , as a surrogate. The structural similarities suggest that the pharmacokinetic and metabolic profiles will be comparable, but direct extrapolation should be approached with caution.
Introduction
Carbaprostacyclin and its analogs are potent vasodilators and inhibitors of platelet aggregation, mimicking the actions of endogenous prostacyclin (PGI2).[1][2] These properties make them valuable therapeutic agents for conditions such as pulmonary arterial hypertension.[3] Understanding the absorption, distribution, metabolism, and excretion (ADME) of these compounds is critical for optimizing their therapeutic use and minimizing adverse effects. This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of Iloprost, serving as a reference for researchers, scientists, and drug development professionals.
Pharmacokinetics of Iloprost
The pharmacokinetic profile of Iloprost has been characterized following intravenous, oral, and inhaled administration.
2.1. Absorption
Following inhalation of a 5 mcg dose in patients with pulmonary hypertension, peak serum levels of approximately 150 pg/mL are reached.[4][5] Iloprost is generally not detectable in the plasma 30 minutes to 1 hour after inhalation.[4][5] The absolute bioavailability of inhaled Iloprost has not been determined.[4][5]
2.2. Distribution
In healthy subjects, the apparent steady-state volume of distribution for intravenously administered Iloprost is between 0.7 to 0.8 L/kg.[4][5] Iloprost is approximately 60% bound to plasma proteins, primarily albumin, and this binding is independent of concentration in the range of 30 to 3000 pg/mL.[4][5]
2.3. Metabolism
Iloprost is extensively metabolized, primarily through the β-oxidation of its carboxyl side chain.[4][5] The main metabolite identified is tetranor-iloprost, which is pharmacologically inactive.[4][5] In vitro studies have indicated that cytochrome P450 enzymes play only a minor role in the biotransformation of Iloprost.[4][5] In rabbits, dinor-iloprost has also been identified as a metabolite.[5]
2.4. Excretion
Following administration of radiolabeled Iloprost, a mass-balance study showed that 81% of the total radioactivity was recovered over 14 hours.[4] Of this, 68% was recovered in the urine and 12% in the feces.[4][6]
Quantitative Pharmacokinetic Data for Iloprost and Beraprost (B1666799)
| Parameter | Iloprost (Intravenous) | Iloprost (Inhaled) | Beraprost (Oral) |
| Half-life (t½) | 20 to 30 minutes[4][5] | 6.5 to 9.4 minutes (serum)[7] | 35 to 40 minutes[1] |
| Peak Serum Conc. (Cmax) | N/A | ~150 pg/mL (5 mcg dose)[4][5] | 601.14 ± 214.81 pg/mL[8] |
| Time to Peak (Tmax) | N/A | Immediately after inhalation[7] | 0.58 ± 0.48 hours[8] |
| Volume of Distribution (Vd) | 0.7 to 0.8 L/kg[4][5] | N/A | N/A |
| Clearance | ~20 mL/min/kg[4][5] | N/A | N/A |
| Protein Binding | ~60% (mainly albumin)[4][5] | N/A | N/A |
| Area Under the Curve (AUC) | N/A | N/A | 1020.41 ± 214.63 pg/mL•h[8] |
Metabolism of Iloprost
The primary metabolic pathway for Iloprost is β-oxidation of the pentanoic acid side chain, leading to the formation of tetranor-iloprost.
Signaling Pathway of Prostacyclin Analogs
Prostacyclin analogs like Iloprost exert their effects by binding to the prostacyclin receptor (IP receptor), a G-protein coupled receptor. This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP), which in turn mediates various cellular responses, including vasodilation and inhibition of platelet aggregation.
Experimental Protocols
5.1. Pharmacokinetic Study of Beraprost Sodium in Healthy Volunteers
-
Study Design: A single-center, randomized, open-label study involving 12 healthy Chinese volunteers (6 male, 6 female).[8]
-
Drug Administration: A single oral dose of 40μg of Beraprost sodium was administered to each volunteer after an overnight fast.[8]
-
Sample Collection: Blood samples were collected at various time points from 0 to 5 hours after administration.[8]
-
Analytical Method: The concentration of Beraprost in the blood samples was analyzed using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[8]
-
Pharmacodynamic Evaluation: The vasodilating effect was assessed by measuring the skin microcirculation blood flow of the volunteers' fingers using laser Doppler fluxmetry.[8]
5.2. Inhaled Iloprost Study in Severe Pulmonary Hypertension
-
Study Design: A study to compare the pharmacodynamics and pharmacokinetics of aerosolized iloprost delivered by three different nebulizer devices.
-
Drug Administration: A standardized dose of aerosolized iloprost was administered via inhalation.
-
Measurements: Hemodynamic parameters were measured using a Swan-Ganz catheter, and arterial iloprost plasma levels were determined.[7]
-
Analytical Method: Plasma concentrations of iloprost were quantified.
5.3. Experimental Workflow for Metabolite Identification
Conclusion
The pharmacokinetic and metabolic profile of Iloprost, a close analog of this compound, is characterized by rapid clearance, a short half-life, and metabolism primarily through β-oxidation. Its potent vasodilatory and anti-platelet aggregation effects are mediated through the well-defined IP receptor-cAMP signaling pathway. The data and methodologies presented in this guide provide a solid foundation for further research and development of prostacyclin analogs. Future studies focusing directly on this compound are warranted to delineate its specific ADME properties.
References
- 1. Beraprost - Wikipedia [en.wikipedia.org]
- 2. The safety and pharmacokinetics of rapid iloprost aerosol delivery via the BREELIB nebulizer in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostacyclin Therapy for Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. youtube.com [youtube.com]
- 7. Pharmacodynamics and pharmacokinetics of inhaled iloprost, aerosolized by three different devices, in severe pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and vasodilating effect study of beraprost sodium in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Carbaprostacyclin methyl ester cell permeability and uptake
Signaling Pathways of Carbaprostacyclin
Upon entering the cell and subsequent hydrolysis to its active form, carbaprostacyclin primarily exerts its effects through two main signaling pathways: the canonical G-protein coupled receptor pathway and a nuclear receptor pathway.
Canonical IP Receptor Signaling
The primary receptor for prostacyclin and its analogs is the cell surface prostacyclin receptor (IP receptor), a Gs protein-coupled receptor.
Mechanism:
-
Receptor Binding: Carbaprostacyclin binds to the IP receptor on the cell surface.
-
G-Protein Activation: This binding activates the associated Gs alpha subunit of the G-protein complex.
-
Adenylyl Cyclase Activation: The activated Gs alpha subunit stimulates adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
Protein Kinase A (PKA) Activation: The increased intracellular concentration of cAMP activates Protein Kinase A.
-
Downstream Effects: PKA phosphorylates various downstream targets, leading to the physiological effects of prostacyclin, such as smooth muscle relaxation and inhibition of platelet aggregation.
Caption: Canonical IP Receptor Signaling Pathway.
Nuclear Receptor (PPAR) Signaling
Prostacyclin and some of its analogs, including carbaprostacyclin, have been shown to be ligands for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARδ and PPARγ. These are nuclear receptors that function as ligand-activated transcription factors.
Mechanism:
-
Intracellular Binding: After diffusing into the cell, carbaprostacyclin can bind to PPARs in the cytoplasm or nucleus.
-
Heterodimerization: The ligand-bound PPAR forms a heterodimer with the Retinoid X Receptor (RXR).
-
DNA Binding: This heterodimer translocates to the nucleus (if not already there) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.
-
Gene Transcription: The binding of the PPAR-RXR heterodimer to PPREs modulates the transcription of genes involved in various cellular processes, including inflammation and cell proliferation.
Caption: Nuclear Receptor (PPAR) Signaling Pathway.
Conclusion
Carbaprostacyclin methyl ester's enhanced cell permeability, attributed to its increased lipophilicity, allows it to efficiently cross the cell membrane, likely via passive diffusion. Once intracellular, it is believed to be hydrolyzed to its active carboxylic acid form, enabling it to interact with both cell surface IP receptors to trigger rapid cAMP-mediated signaling, and nuclear PPARs to modulate gene expression. The experimental protocols outlined in this guide provide a framework for the quantitative assessment of its permeability and uptake, which are critical parameters for its continued development and application in research and medicine. Further studies are warranted to definitively quantify its permeability coefficients and to fully elucidate the kinetics of its intracellular hydrolysis and the interplay between its signaling pathways.
Methodological & Application
Application Note: Preparation of Carbaprostacyclin Methyl Ester Stock Solution
Abstract
This document provides a detailed protocol for the preparation, handling, and storage of stock solutions of Carbaprostacyclin methyl ester (CAS No. 69552-55-2). This compound is a stable methylated derivative of carbaprostacyclin, a prostacyclin (PGI2) analog.[1][2] Accurate preparation of stock solutions is critical for ensuring reproducibility in experimental settings. This guide is intended for researchers, scientists, and professionals in drug development.
Introduction
This compound is a synthetic analog of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation.[3][4] Like other prostacyclin mimetics, its biological effects are primarily mediated through the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor. This activation triggers a signaling cascade involving adenylyl cyclase and cyclic AMP (cAMP), leading to the activation of Protein Kinase A (PKA).[5][6][7] Understanding and utilizing this compound in research requires precise and consistent preparation of solutions. This note outlines the necessary materials, safety precautions, and step-by-step procedures for preparing stock solutions for in vitro and in vivo studies.
Signaling Pathway of Prostacyclin Analogs
Prostacyclin and its analogs bind to the IP receptor on the cell surface. This binding activates the associated Gs alpha subunit of the G-protein, which in turn stimulates adenylyl cyclase to convert ATP into cAMP. The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to cellular responses such as smooth muscle relaxation (vasodilation) and inhibition of platelet activation.[5][7][8]
Compound Specifications
It is essential to be aware of the physicochemical properties of this compound before preparing solutions.
| Property | Data | Reference |
| Formal Name | 6,9α-methylene-11α,15S-dihydroxy-prosta-5E,13E-dien-1-oic acid, methyl ester | [1] |
| CAS Number | 69552-55-2 | [1] |
| Molecular Formula | C₂₂H₃₆O₄ | [1] |
| Formula Weight | 364.5 g/mol | [1] |
| Purity | ≥98% | [1] |
| Storage Temperature | -20°C | [1][9] |
| Stability | ≥ 2 years (when stored at -20°C) | [1][9] |
Solubility Data
This compound is soluble in several organic solvents but has very limited solubility in aqueous buffers. The choice of solvent is critical and depends on the experimental design.
| Solvent | Solubility (approx.) | Reference |
| Ethanol | 20 mg/mL | [1] |
| Dimethylformamide (DMF) | 10 mg/mL | [1] |
| Dimethyl sulfoxide (B87167) (DMSO) | 5 mg/mL | [1] |
| PBS (pH 7.2) | 0.1 mg/mL | [1] |
Note: When preparing for biological experiments, ensure the final concentration of the organic solvent is minimal to avoid physiological effects.[9]
Experimental Protocol: Stock Solution Preparation
This protocol details the steps for preparing a stock solution from a solid form of the compound or from a pre-dissolved solution in a solvent that needs to be exchanged.
Required Materials
-
This compound (solid or in solution)
-
Anhydrous Ethanol (≥99.5%) or DMSO
-
Inert gas (Nitrogen or Argon)
-
Calibrated analytical balance
-
Glass vials with PTFE-lined caps
-
Micropipettes and sterile, filtered pipette tips
-
Vortex mixer
Safety Precautions
-
This compound should be handled as a hazardous material.[9]
-
Work in a well-ventilated area or a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid ingestion, inhalation, or contact with skin and eyes.[9]
-
This product is for research use only and is not for human or veterinary use.[1][9]
Stock Solution Workflow
Step-by-Step Procedure
Step 1: Equilibrate and Weigh Compound
-
Allow the vial containing this compound to warm to room temperature before opening to prevent condensation.
-
If working with a solid, accurately weigh the desired amount of the compound using a calibrated analytical balance in a tared, appropriate vial.
Step 2: Solvent Addition
-
For Solid Compound: Calculate the required volume of solvent to achieve the desired stock concentration (e.g., for a 10 mg/mL stock from 5 mg of solid, add 500 µL of solvent). Using a calibrated micropipette, add the chosen solvent (e.g., Ethanol) to the vial.
-
If Changing Solvents: Some suppliers provide the compound in a solvent like methyl acetate.[9] To change the solvent, evaporate the existing solvent under a gentle stream of inert gas (e.g., nitrogen) until a neat oil remains. Immediately add the desired volume of the new solvent (e.g., Ethanol, DMSO).[9]
Step 3: Dissolution
-
Cap the vial securely.
-
Vortex the solution vigorously until the compound is completely dissolved. Gentle warming in a water bath (37°C) or brief sonication can be used to aid dissolution if necessary. Visually inspect the solution against a light source to ensure no particulates are present.
Step 4: Aliquoting and Storage
-
To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, amber glass or polypropylene (B1209903) vials with tight-fitting caps.
-
Clearly label each aliquot with the compound name, concentration, solvent, and preparation date.
-
Store the aliquots at -20°C.[1][9] When stored properly, the solution is stable for at least two years.[1][9]
Preparation of Working Solutions
-
For biological experiments, the stock solution must be further diluted into an aqueous buffer or cell culture medium.
-
Thaw a single aliquot of the stock solution at room temperature.
-
Perform serial dilutions to reach the final desired concentration in the appropriate aqueous buffer (e.g., PBS pH 7.2).
-
Important: Due to the low aqueous solubility of this compound (approx. 0.1 mg/mL in PBS), ensure that the final concentration in your experiment does not lead to precipitation.[1]
-
It is not recommended to store aqueous solutions for more than one day.[9] Prepare fresh working solutions for each experiment.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound|CAS 69552-55-2|DC Chemicals [dcchemicals.com]
- 3. Synthesis of 13,14-dehydroprostacyclin methyl ester: a potent inhibitor of platelet aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 13,14-dehydroprostacyclin methyl ester: a potent inhibitor of platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Molecular Mechanisms Regulating the Vascular Prostacyclin Pathways and Their Adaptation during Pregnancy and in the Newborn - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prostacyclin - Wikipedia [en.wikipedia.org]
- 8. publications.ersnet.org [publications.ersnet.org]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols: Utilizing Carbaprostacyclin Methyl Ester in Animal Models of Pulmonary Hypertension
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the use of Carbaprostacyclin methyl ester (Cayne) in animal models of pulmonary hypertension is limited in publicly available literature. The following application notes and protocols are based on the well-documented use of other stable prostacyclin (PGI₂) analogues, such as Beraprost (B1666799), Iloprost, and Treprostinil (B120252), which share a similar mechanism of action. Researchers should consider these protocols as a starting point and may need to perform dose-response studies to determine the optimal concentration of this compound for their specific experimental setup.
Introduction
Pulmonary Hypertension (PH) is a severe pathophysiological condition characterized by elevated mean pulmonary arterial pressure, leading to right ventricular hypertrophy and, ultimately, right heart failure.[1] Animal models are indispensable tools for investigating the underlying mechanisms of PH and for the preclinical evaluation of novel therapeutic agents.[2] The monocrotaline (B1676716) (MCT)-induced rat model and the hypoxia-induced rodent model are two of the most widely used and well-characterized preclinical models of PH.[3]
Prostacyclin (PGI₂) is a potent vasodilator and inhibitor of platelet aggregation and smooth muscle cell proliferation.[4] Its therapeutic potential in PH is well-established; however, its short half-life necessitates continuous intravenous infusion.[5] Stable prostacyclin analogues, such as this compound, offer improved pharmacokinetic profiles, allowing for alternative routes of administration and sustained therapeutic effects.[6][7] These analogues primarily exert their effects through the activation of the prostacyclin (IP) receptor, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent vasodilation and anti-proliferative responses in the pulmonary vasculature.[8][9] There is also evidence suggesting the involvement of peroxisome proliferator-activated receptor-gamma (PPARγ) in the anti-proliferative effects of prostacyclin analogues.[10][11]
This document provides a comprehensive overview of the application of stable prostacyclin analogues in preclinical models of PH, with a focus on this compound as the compound of interest. It includes a summary of quantitative data from relevant studies, detailed experimental protocols, and visualizations of key pathways and workflows.
Data Presentation
The following tables summarize the quantitative effects of stable prostacyclin analogues in monocrotaline- and hypoxia-induced animal models of pulmonary hypertension.
Table 1: Effects of Prostacyclin Analogues in the Monocrotaline (MCT)-Induced Rat Model of Pulmonary Hypertension
| Parameter | Control | MCT-Treated (Vehicle) | MCT + Prostacyclin Analogue | Analogue Used & Dosage | Source(s) |
| Right Ventricular Systolic Pressure (RVSP) (mmHg) | ~25 | 40 - 80 | Reduced | Beraprost (oral) | [12][13] |
| 25.0 ± 3.2 | 43.9 ± 3.4 | 22.5 ± 0.5 (High Dose) | Beraprost (oral) | [12] | |
| - | Significantly Increased | No significant decrease | Treprostinil (s.c. infusion) | [14][15] | |
| Right Ventricular Hypertrophy (Fulton Index: RV/[LV+S]) | 0.25 - 0.30 | 0.50 - 0.95 | Significantly Reduced | Beraprost (30 & 100 µg/kg/day) | [7] |
| 0.29 ± 0.05 | 0.49 ± 0.10 | No significant decrease | Treprostinil | [15][16] | |
| Pulmonary Artery Medial Wall Thickness (%) | Normal | Significantly Increased | Attenuated | Beraprost | [5] |
| - | Significantly Increased | No significant change | Treprostinil | [14][15] |
Table 2: Effects of Prostacyclin Analogues in the Hypoxia-Induced Animal Models of Pulmonary Hypertension
| Parameter | Normoxia (Control) | Hypoxia-Treated (Vehicle) | Hypoxia + Prostacyclin Analogue | Analogue Used & Dosage | Source(s) |
| Right Ventricular Systolic Pressure (RVSP) (mmHg) | ~20-25 | ~35-45 | Significantly Reduced | Treprostinil (810 ng/kg/min) | [17][18] |
| Right Ventricular Hypertrophy (Fulton Index: RV/[LV+S]) | ~0.25 | ~0.40 - 0.50 | Significantly Reduced | Treprostinil (810 ng/kg/min) | [17][18][19] |
| 0.26 ± 0.01 | 0.44 ± 0.01 | No effect | Iloprost (infused) | [20] | |
| Pulmonary Artery Muscularization (%) | ~14 | ~44 | Prevented Increase | Iloprost (infused) | [20] |
| - | Increased | Attenuated | Treprostinil | [21] |
Signaling Pathway
Prostacyclin analogues, including this compound, primarily mediate their effects through the activation of the prostacyclin (IP) receptor on pulmonary artery smooth muscle cells (PASMCs). This initiates a signaling cascade that leads to vasodilation and inhibition of cell proliferation.
Caption: Prostacyclin analogue signaling cascade in PASMCs.
Experimental Protocols
Monocrotaline (MCT)-Induced Pulmonary Hypertension in Rats
This protocol describes the induction of PH in rats using a single subcutaneous injection of monocrotaline.[2][22][23]
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Monocrotaline (MCT)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (B78521) (NaOH)
-
Sterile saline (0.9% NaCl)
-
Syringes and needles (25-27 gauge)
Procedure:
-
Preparation of MCT Solution: Dissolve MCT in 1 M HCl and adjust the pH to 7.4 with 1 M NaOH. Dilute the neutralized solution with sterile saline to the desired final concentration. A commonly used concentration allows for the administration of 60 mg/kg of MCT in a volume of 1-2 ml/kg.[22][23]
-
Animal Handling: Acclimatize rats to the housing conditions for at least one week prior to the experiment.
-
MCT Administration: Administer a single subcutaneous injection of MCT (60 mg/kg) into the dorsal neck region.[22] Control animals should receive a subcutaneous injection of an equivalent volume of saline.
-
Monitoring: Monitor the animals daily for clinical signs of distress, including weight loss, lethargy, and respiratory difficulty. Body weight should be recorded weekly.[22]
-
Development of PH: Pulmonary hypertension typically develops over a period of 3 to 4 weeks following MCT injection.[2] Experimental endpoints are usually assessed at the end of this period.
Hypoxia-Induced Pulmonary Hypertension in Rodents
This protocol outlines the induction of PH through exposure to chronic normobaric hypoxia.
Materials:
-
Mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley)
-
Hypoxia chamber with oxygen and nitrogen gas supplies and an oxygen sensor
-
Standard rodent chow and water
Procedure:
-
Acclimatization: Acclimatize the animals to standard housing conditions for at least one week.
-
Hypoxic Exposure: Place the animals in a specialized hypoxia chamber. Reduce the fraction of inspired oxygen (FiO₂) to 10% by regulating the inflow of nitrogen and air.[20] Control animals are housed under normoxic conditions (21% O₂).
-
Duration of Exposure: Maintain the hypoxic conditions continuously for 3 to 4 weeks.[17] Provide free access to food and water throughout this period. The chamber should be briefly opened for cage cleaning and replenishment of food and water as required.
-
Monitoring: Monitor the animals regularly for any adverse effects.
-
Endpoint Assessment: At the end of the exposure period, animals are removed from the chamber for the assessment of PH parameters.
Administration of this compound
The following is a general protocol for the administration of a stable prostacyclin analogue. The optimal dose and route of administration for this compound should be determined empirically.
Routes of Administration:
-
Oral Gavage: Dissolve the compound in a suitable vehicle (e.g., distilled water, 0.5% methylcellulose) and administer daily via oral gavage. Doses for other oral prostacyclin analogues like Beraprost have been in the range of 30-100 µg/kg/day.[7]
-
Subcutaneous Infusion: For continuous delivery, dissolve the compound in a sterile vehicle and load it into an osmotic minipump. Implant the minipump subcutaneously in the dorsal region of the animal under anesthesia. Doses for Treprostinil via this route have ranged from 100 to 810 ng/kg/min.[17]
-
Intratracheal Administration: For direct lung delivery, the compound can be formulated into a solution or nanoparticle suspension and administered via intratracheal instillation under light anesthesia.[5][24]
Treatment Schedule:
-
Prophylactic: Begin treatment on the same day as MCT injection or the start of hypoxic exposure to assess the preventive effects.[7]
-
Therapeutic: Initiate treatment after the establishment of PH (e.g., 2-3 weeks post-MCT or hypoxia) to evaluate the reversal effects.[22]
Assessment of Experimental Endpoints
a) Hemodynamic Measurements:
-
Anesthetize the animal (e.g., with isoflurane (B1672236) or ketamine/xylazine).
-
Perform a right heart catheterization by inserting a pressure transducer-tipped catheter into the right ventricle via the right jugular vein.
-
Record the Right Ventricular Systolic Pressure (RVSP).
b) Right Ventricular Hypertrophy (Fulton Index):
-
Following euthanasia, excise the heart and dissect the atria and large vessels.
-
Separate the right ventricular free wall (RV) from the left ventricle and septum (LV+S).
-
Weigh the RV and LV+S separately.
-
Calculate the Fulton Index as the ratio of the weights: RV / (LV+S).[25][26]
c) Pulmonary Vascular Remodeling:
-
Perfuse the lungs with saline and then fix them with 10% formalin or 4% paraformaldehyde under pressure.
-
Embed the lung tissue in paraffin (B1166041) and prepare thin sections (4-5 µm).
-
Perform histological staining (e.g., Hematoxylin and Eosin, Verhoeff-Van Gieson) to visualize the vessel structure.
-
Use immunohistochemistry to stain for α-smooth muscle actin to identify muscularized arteries.[27]
-
Quantify the medial wall thickness of small pulmonary arteries (20-100 µm in diameter) using image analysis software. The percentage of medial thickness can be calculated as: (2 x medial wall thickness / external diameter) x 100.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating a test compound in an animal model of pulmonary hypertension.
References
- 1. researchgate.net [researchgate.net]
- 2. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pulmonary arterial hypertension induced by a novel method: Twice-intraperitoneal injection of monocrotaline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostacyclin Therapy for Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intratracheal Administration of Prostacyclin Analogue-incorporated Nanoparticles Ameliorates the Development of Monocrotaline and Sugen-Hypoxia-induced Pulmonary Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Single injection of a sustained-release prostacyclin analog improves pulmonary hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protective effect of beraprost sodium, a stable prostacyclin analogue, in development of monocrotaline-induced pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of prostacyclin in pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of Pulmonary Vascular Smooth Muscle Contractility in Pulmonary Arterial Hypertension: Implications for Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. atsjournals.org [atsjournals.org]
- 11. atsjournals.org [atsjournals.org]
- 12. Orally administered beraprost sodium inhibits pulmonary hypertension induced by monocrotaline in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A combination of oral sildenafil and beraprost ameliorates pulmonary hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. DSpace [mospace.umsystem.edu]
- 16. Characterization of right ventricular function after monocrotaline-induced pulmonary hypertension in the intact rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Efficacy of treprostinil in the SU5416‐hypoxia model of severe pulmonary arterial hypertension: haemodynamic benefits are not associated with improvements in arterial remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Efficacy of treprostinil in the SU5416-hypoxia model of severe pulmonary arterial hypertension: haemodynamic benefits are not associated with improvements in arterial remodelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Hypoxia-induced pulmonary hypertension: different impact of iloprost, sildenafil, and nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Primary pulmonary arterial hypertension: Protocol to assess comprehensively in the rat the response to pharmacologic treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Monocrotaline-induced pulmonary arterial hypertension: the benefic effects of magnesium sulfate, Rosuvastatin and Sildenafil - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Intratracheal Administration of Prostacyclin Analogue–incorporated Nanoparticles Ameliorates the Development of Monocrotaline and Sugen-Hypoxia-induced Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Mouse model of experimental pulmonary hypertension: Lung angiogram and right heart catheterization - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Echocardiographic markers of pulmonary hemodynamics and right ventricular hypertrophy in rat models of pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mona.uwi.edu [mona.uwi.edu]
Application Notes and Protocols: Carbaprostacyclin Methyl Ester Administration in Rat Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of carbaprostacyclin methyl ester and its analogue, isocarbacyclin (B1236256) methyl ester, in various rat models. The protocols and data presented are synthesized from published research to guide the design and execution of preclinical studies.
Introduction
This compound and its analogues are stable synthetic prostacyclin (PGI2) mimetics. Prostacyclin is a potent vasodilator, inhibitor of platelet aggregation, and cytoprotective agent. However, its therapeutic use is limited by its chemical instability. The methyl ester forms are more stable prodrugs that are rapidly hydrolyzed in the blood by esterases to their active free acid forms. This document outlines protocols for their use in rat models of peripheral artery disease, cerebral ischemia, and thrombosis, and details the underlying signaling pathway.
Quantitative Data Summary
The following tables summarize the quantitative data from studies involving the administration of isocarbacyclin methyl ester (TTC-909) in rat models.
Table 1: Dosage and Effects of Isocarbacyclin Methyl Ester (TTC-909) in Different Rat Models
| Rat Model | Strain | Administration Route | Dosage | Observed Effects |
| Peripheral Obstructive Disease (Sodium Laurate) | Wistar (Male) | Intravenous (bolus) | 1.0 µg/kg | Inhibition of lesion progression.[1] |
| Peripheral Obstructive Disease (Ergotamine/Epinephrine) | Wistar (Male) | Intravenous (bolus) | 1.0 µg/kg | Inhibition of tail gangrene extension.[1] |
| Cutaneous Blood Flow | Wistar (Male) | Intravenous | 0.3 µg/kg | Significant increase in sole cutaneous blood flow without changing blood pressure.[2] |
| >1.0 µg/kg | Decrease in mean blood pressure.[2] | |||
| Focal Cerebral Ischemia (MCA Occlusion) | SHR-SP (Male) | Intravenous | 200 ng/kg/day for 6 days | Significant prevention of the decrease in norepinephrine (B1679862) content.[3] |
Table 2: Pharmacokinetic and Receptor Binding Profile
| Compound | Parameter | Species | Value/Observation |
| Isocarbacyclin Methyl Ester (TEI-9090) | Hydrolysis by Esterase | Rat | Blood esterase activity is ~100-400 times higher than in dogs and humans.[4] |
| Affinity for IP Receptor (IC50) | - | 2803 ± 327 nmol/L (low affinity).[5] | |
| Affinity for EP Receptor (IC50) | - | 2509 ± 1317 nmol/L.[5] | |
| Affinity for TP Receptor (IC50) | - | > 10000 nmol/L.[5] | |
| Active Metabolite (TEI-7165) | Affinity for IP Receptor (IC50) | - | 65.4 ± 28.5 nmol/L (high affinity).[5] |
Signaling Pathway
This compound acts as a prodrug. Upon administration, it is rapidly converted by plasma esterases into its active free acid metabolite. This active form then binds to the prostacyclin receptor (IP receptor), a G-protein coupled receptor. This binding activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to various physiological effects, including vasodilation and inhibition of platelet aggregation.
Caption: Signaling pathway of this compound.
Experimental Protocols
Model for Peripheral Obstructive Disease
This protocol describes the induction of peripheral obstructive disease in rats and the administration of isocarbacyclin methyl ester for therapeutic evaluation.[1]
Materials:
-
Male Wistar rats
-
Isocarbacyclin methyl ester (TTC-909) incorporated into lipid microspheres
-
Sodium laurate solution or Ergotamine and Epinephrine
-
Anesthetic agent (e.g., pentobarbital)
-
Intravenous injection equipment
Workflow:
References
- 1. Effect of isocarbacyclin methyl ester incorporated in lipid microspheres on experimental models of peripheral obstructive disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of isocarbacyclin methyl ester incorporated into lipid microspheres on cutaneous blood flow in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the isocarbacyclin methyl ester clinprost incorporated into lipid microspheres, in focal ischemia of stroke-prone spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Species differences in hydrolysis of isocarbacyclin methyl ester (TEI-9090) by blood esterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Binding affinities of isocarbacyclin methyl ester and its free acid to prostanoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for HPLC Analysis of Carbaprostacyclin Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed HPLC analysis method for the quantification of Carbaprostacyclin methyl ester. The protocols outlined below are based on established methods for the analysis of structurally related prostaglandin (B15479496) analogues and have been adapted for this specific compound.
Introduction
This compound is a synthetic analogue of prostacyclin, a potent vasodilator and inhibitor of platelet aggregation. Accurate and reliable quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control in drug manufacturing. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of such pharmaceutical compounds due to its specificity, sensitivity, and robustness. This application note describes a reversed-phase HPLC (RP-HPLC) method for the determination of this compound.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
-
Formic acid (reagent grade)
-
Solid-Phase Extraction (SPE) cartridges (C18, e.g., Waters Sep-Pak C18)
Instrumentation
A standard HPLC system equipped with the following components is required:
-
Solvent delivery pump capable of gradient elution
-
Autosampler with temperature control
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector
Chromatographic Conditions
The following chromatographic conditions are recommended for the analysis of this compound.
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 60% B to 90% B over 15 minutes, then hold at 90% B for 5 minutes, followed by re-equilibration to 60% B for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 205 nm |
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions: 60% Acetonitrile in Water with 0.1% Formic Acid) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation (from a biological matrix, e.g., plasma)
For the analysis of this compound in biological matrices, a solid-phase extraction (SPE) procedure is recommended to remove interfering substances.
-
Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.
-
Sample Loading: Acidify the plasma sample (e.g., 1 mL) with 0.1% formic acid and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of water to remove polar impurities.
-
Elution: Elute the this compound from the cartridge with 2 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 200 µL) of the mobile phase (initial conditions).
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injecting it into the HPLC system.
Method Validation
To ensure the reliability of the analytical method, it should be validated according to ICH guidelines. The following parameters should be assessed:
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This can be evaluated by analyzing blank and spiked samples.
-
Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed by plotting the peak area against the concentration of the working standard solutions.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by determining the recovery of a known amount of analyte spiked into a blank matrix.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Summary of Typical Method Validation Acceptance Criteria
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.995 |
| Accuracy (% Recovery) | 80 - 120% |
| Precision (% RSD) | ≤ 15% (≤ 20% at LOQ) |
| LOD | Signal-to-Noise Ratio of 3:1 |
| LOQ | Signal-to-Noise Ratio of 10:1 |
Diagrams
Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound.
Logical Relationship of Method Validation Parameters
Caption: Key parameters for HPLC method validation.
Application Notes and Protocols for the Mass Spectrometry-Based Detection of Carbaprostacyclin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbaprostacyclin, a stable analog of prostacyclin (PGI₂), is a potent vasodilator and inhibitor of platelet aggregation.[1] Its therapeutic potential in cardiovascular diseases necessitates sensitive and specific analytical methods for its quantification in biological matrices. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the analysis of prostanoids due to its high selectivity and sensitivity.[2]
This document provides detailed application notes and protocols for the quantitative analysis of Carbaprostacyclin using LC-MS/MS. While the user specified "Carbaprostacyclin methyl ester," current scientific literature and best practices indicate that the direct analysis of the parent compound, Carbaprostacyclin, is the standard and more relevant approach. Derivatization to the methyl ester is not a common or necessary step for achieving sensitive and specific detection with modern LC-MS/MS instrumentation.
Signaling Pathway of Carbaprostacyclin
Carbaprostacyclin exerts its biological effects by binding to the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR).[3] Activation of the IP receptor initiates a signaling cascade that leads to vasodilation and inhibition of platelet aggregation.
Caption: Carbaprostacyclin signaling cascade.
Experimental Protocols
The following protocols are based on established methods for prostanoid analysis and should be adapted and validated for the specific requirements of Carbaprostacyclin analysis in the user's laboratory.[2]
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is suitable for the extraction of Carbaprostacyclin from biological fluids like plasma or urine.
Materials:
-
SPE cartridges (e.g., C18, 50-100 mg)
-
Water (HPLC grade)
-
Methyl formate
-
Internal Standard (IS): A stable isotope-labeled analog of Carbaprostacyclin (e.g., Carbaprostacyclin-d4) is highly recommended.
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Internal Standard Spiking: To 1 mL of the biological sample (e.g., plasma, urine), add the internal standard to a final concentration appropriate for the expected analyte concentration range.
-
Acidification: Acidify the sample to pH 3.0 with a suitable acid (e.g., formic acid).
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 20 mL of methanol followed by 20 mL of water.
-
Sample Loading: Apply the acidified sample to the conditioned SPE cartridge.
-
Washing: Wash the cartridge sequentially with 20 mL of 15% (v/v) methanol in water, 20 mL of water, and 10 mL of hexane to remove interfering substances.
-
Elution: Elute the Carbaprostacyclin and internal standard with 15 mL of methyl formate.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Instrumentation:
-
HPLC or UHPLC system
-
Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Parameters (to be optimized):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 150 mm, 5 µm particle size).[2]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over a suitable run time to achieve separation from matrix components.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-20 µL.
-
Column Temperature: 40 °C.
MS/MS Parameters (to be optimized):
-
Ionization Mode: Electrospray Ionization (ESI), negative ion mode.
-
Multiple Reaction Monitoring (MRM): The precursor-to-product ion transitions for Carbaprostacyclin and its internal standard need to be determined by infusing a standard solution of the analyte into the mass spectrometer. The most abundant and specific transitions should be selected for quantification and qualification.
-
Source Temperature: ~120 °C.[2]
-
Desolvation Temperature: ~360 °C.[2]
-
Capillary Voltage: ~3500 V.[2]
-
Collision Gas: Argon.
-
Collision Energy: To be optimized for each MRM transition to achieve the most abundant product ion signal.
Caption: General experimental workflow.
Data Presentation
The quantitative performance of the method should be evaluated through a validation process. The following table summarizes typical parameters that should be assessed. The values provided are representative for prostanoid analysis and should be established specifically for Carbaprostacyclin.
| Parameter | Typical Performance |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 2-10 pg on column[2] |
| Limit of Detection (LOD) | 0.5-5 pg on column[2] |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85-115%[2] |
| Matrix Effect | Should be assessed and minimized |
Method Validation
A full validation of the analytical method should be performed according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability for the intended application. This includes assessing selectivity, specificity, linearity, accuracy, precision, recovery, matrix effects, and stability of Carbaprostacyclin in the biological matrix under various storage conditions.
Conclusion
The LC-MS/MS method outlined in these application notes provides a robust framework for the sensitive and specific quantification of Carbaprostacyclin in biological samples. The direct analysis of the parent compound is the recommended approach. Proper method development, optimization of MS/MS parameters, and a thorough validation are crucial for obtaining high-quality, reliable data in research, clinical, and drug development settings.
References
- 1. Prostacyclin - Wikipedia [en.wikipedia.org]
- 2. Lipidomic Analysis of Twenty Seven Prostanoids and Isoprostanes by Electrospray Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROSTACYCLIN RECEPTOR REGULATION --- FROM TRANSCRIPTION TO TRAFFICKING - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Carbaprostacyclin Methyl Ester in Vascular Smooth Muscle Cell Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carbaprostacyclin methyl ester is a stable synthetic analog of prostacyclin (PGI2), a potent endogenous vasodilator and inhibitor of platelet aggregation. In the context of vascular smooth muscle cells (VSMCs), this compound and its analogs are valuable tools for investigating signaling pathways that regulate VSMC proliferation, migration, and differentiation. These processes are critically involved in vascular diseases such as atherosclerosis and restenosis. This document provides detailed application notes and protocols for the use of this compound and its closely related analogs in VSMC research.
Mechanism of Action
This compound exerts its effects primarily by binding to the prostacyclin receptor (IP receptor), a G-protein coupled receptor on the surface of VSMCs.[1][2] Activation of the IP receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[2][3] This elevation in cAMP activates protein kinase A (PKA) and Exchange protein directly activated by cAMP (Epac), which in turn modulate downstream signaling cascades to influence VSMC function.[1][4][5] Key downstream effects include the inhibition of proliferation and migration, and the promotion of a quiescent, differentiated phenotype.[1][6]
Data Presentation
The following tables summarize the quantitative effects of prostacyclin analogs on various functions of vascular smooth muscle cells.
Table 1: Inhibitory Effects of Prostacyclin Analogs on VSMC Proliferation and Signaling
| Compound | Target | Cell Type | IC50 / Effect | Reference |
| Iloprost (B1671730) | Basal ERK Phosphorylation | Rat Aortic VSMCs | 10 nmol/L | [7] |
| Prostacyclin and Carbacyclins | Endothelin-induced DNA synthesis | Cultured VSMCs | Inhibition in the nanomolar range | [8] |
| Beraprost (B1666799) | PDGF-induced Migration | Human Saphenous Vein VSMCs | Significant decrease at therapeutic concentrations | [5] |
Experimental Protocols
Protocol 1: Inhibition of VSMC Proliferation (DNA Synthesis Assay)
This protocol is adapted from studies investigating the inhibitory effects of prostacyclin analogs on endothelin-induced DNA synthesis in cultured VSMCs.[8]
1. Cell Culture:
- Culture vascular smooth muscle cells (e.g., rat aortic or human saphenous vein VSMCs) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
- Plate VSMCs in 24-well plates at a density of 2 x 10^4 cells/well and grow to sub-confluence.
2. Serum Starvation:
- Once sub-confluent, wash the cells with phosphate-buffered saline (PBS) and replace the growth medium with serum-free DMEM for 24-48 hours to synchronize the cells in the G0/G1 phase of the cell cycle.
3. Treatment:
- Pre-incubate the serum-starved cells with varying concentrations of this compound (or other prostacyclin analogs) for 1 hour.
- Stimulate the cells with a mitogen, such as endothelin-1 (B181129) (10 nM) or platelet-derived growth factor (PDGF; 10 ng/mL), in the continued presence of the this compound for 24 hours.
4. [3H]Thymidine Incorporation:
- Add [3H]thymidine (1 µCi/mL) to each well for the final 4-6 hours of the incubation period.
- Wash the cells twice with ice-cold PBS.
- Precipitate the DNA by adding ice-cold 10% trichloroacetic acid (TCA) and incubating for 30 minutes at 4°C.
- Wash the cells with 95% ethanol.
- Solubilize the precipitated DNA in 0.5 M NaOH.
- Measure the incorporated radioactivity using a liquid scintillation counter.
5. Data Analysis:
- Express the results as a percentage of the [3H]thymidine incorporation in cells stimulated with the mitogen alone.
- Calculate the IC50 value for the inhibition of DNA synthesis.
Protocol 2: Analysis of Signaling Pathway Activation (Western Blotting for ERK Phosphorylation)
This protocol is based on studies examining the effect of prostacyclin analogs on extracellular signal-regulated kinase (ERK) phosphorylation.[7]
1. Cell Culture and Serum Starvation:
- Follow steps 1 and 2 from Protocol 1, plating cells in 6-well plates.
2. Treatment:
- Treat serum-starved VSMCs with this compound or other analogs (e.g., iloprost at 10 nM) for various time points (e.g., 0, 5, 15, 30, 60 minutes).
- In separate wells, pre-treat with the analog for 1 hour before stimulating with a mitogen like endothelin-1 or basic fibroblast growth factor (bFGF) for 15 minutes.
3. Protein Extraction:
- Wash the cells with ice-cold PBS.
- Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Scrape the cells and collect the lysate.
- Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
- Collect the supernatant containing the protein extract.
4. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA protein assay kit.
5. Western Blotting:
- Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against phospho-ERK1/2 overnight at 4°C.
- Wash the membrane with TBST.
- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Strip the membrane and re-probe for total ERK1/2 as a loading control.
6. Data Analysis:
- Quantify the band intensities using densitometry software.
- Express the level of phospho-ERK as a ratio to total ERK.
Visualizations
Caption: Signaling pathway of this compound in VSMCs.
Caption: General experimental workflow for studying this compound effects.
Concluding Remarks
This compound and its analogs are crucial pharmacological tools for elucidating the complex signaling networks that govern vascular smooth muscle cell physiology and pathology. The protocols and data presented here provide a framework for investigating the therapeutic potential of targeting the prostacyclin signaling pathway in vascular diseases. It is important to note that while this compound is a stable analog, the specific potencies and downstream effects can vary between different prostacyclin analogs and across different VSMC types and species. Therefore, appropriate dose-response experiments are recommended for each new experimental system.
References
- 1. Cardioprotective prostacyclin signaling in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms Regulating the Vascular Prostacyclin Pathways and Their Adaptation during Pregnancy and in the Newborn - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evidence for Prostacyclin and cAMP Upregulation by Bradykinin and Insulin-Like Growth Factor 1 in Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PKA and Epac synergistically inhibit smooth muscle cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The cAMP-producing agonist beraprost inhibits human vascular smooth muscle cell migration via exchange protein directly activated by cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel signaling pathways promote a paracrine wave of prostacyclin-induced vascular smooth muscle differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prostacyclin induces apoptosis of vascular smooth muscle cells by a cAMP-mediated inhibition of extracellular signal-regulated kinase activity and can counteract the mitogenic activity of endothelin-1 or basic fibroblast growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition by prostacyclin and carbacyclins of endothelin-induced DNA synthesis in cultured vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Carbaprostacyclin Methyl Ester's Effect on cAMP Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbaprostacyclin methyl ester is a stable synthetic analog of prostacyclin (PGI₂), a potent vasodilator and inhibitor of platelet aggregation. Its biological effects are primarily mediated through the activation of the prostacyclin receptor (IP receptor), a member of the G-protein coupled receptor (GPCR) family. The IP receptor is coupled to the Gαs subunit, which, upon activation, stimulates adenylyl cyclase to increase intracellular levels of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). This application note provides a detailed protocol for assessing the effect of this compound on cAMP levels in a cell-based assay, a critical step in understanding its potency and mechanism of action.
Signaling Pathway of this compound
This compound binds to the IP receptor on the cell surface. This binding event induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated Gαs subunit dissociates from the βγ subunits and binds to and activates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP concentration activates downstream effectors, most notably Protein Kinase A (PKA), which in turn phosphorylates various cellular proteins to elicit a physiological response.
Caption: Signaling pathway of this compound.
Data Presentation
| Compound | Cell Type | Assay Type | EC₅₀ (nM) | Reference |
| Iloprost | Rat Aortic Smooth Muscle Cells | cAMP accumulation | 10 | [1] |
| Beraprost | Human Vascular Smooth Muscle Cells | cAMP accumulation | Not specified, effective at 1-100 nM | [2] |
| Cicaprost | Human Pulmonary Artery Smooth Muscle Cells | [³H]thymidine incorporation | Potent inhibitor | [3] |
| UT-15 (Treprostinil) | Human Pulmonary Artery Smooth Muscle Cells | [³H]thymidine incorporation | Most potent inhibitor | [3] |
Note: The provided EC₅₀ values are for reference purposes only and may vary depending on the specific experimental conditions, cell line, and assay technology used.
Experimental Protocols
This section provides a detailed protocol for determining the dose-dependent effect of this compound on intracellular cAMP levels using a LANCE® Ultra cAMP TR-FRET Assay. This is a widely used, sensitive, and homogeneous assay suitable for high-throughput screening.
Experimental Workflow
References
- 1. Prostacyclin induces apoptosis of vascular smooth muscle cells by a cAMP-mediated inhibition of extracellular signal-regulated kinase activity and can counteract the mitogenic activity of endothelin-1 or basic fibroblast growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. atsjournals.org [atsjournals.org]
Application Notes and Protocols for In Vivo Delivery of Carbaprostacyclin Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbaprostacyclin methyl ester is a synthetic analog of prostacyclin (PGI₂), a potent endogenous vasodilator and inhibitor of platelet aggregation. Due to its increased chemical stability compared to the native PGI₂, it is a valuable tool for in vivo research into the therapeutic potential of the prostacyclin pathway in various disease models, including pulmonary arterial hypertension, ischemia, and thrombosis. These application notes provide an overview of potential in vivo delivery methods, experimental protocols, and the underlying signaling pathways.
Prostacyclin and its analogs primarily exert their effects through the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor. This interaction triggers a signaling cascade that leads to vasodilation and inhibition of platelet aggregation.[1][2] The delivery and dosage of these potent compounds in vivo require careful consideration to achieve therapeutic effects while minimizing systemic side effects such as hypotension and headache.
Signaling Pathway of this compound
This compound, as a prostacyclin analog, is expected to activate the canonical prostacyclin signaling pathway. The binding of the agonist to the IP receptor on the cell surface of platelets and vascular smooth muscle cells initiates a cascade of intracellular events. This pathway is crucial for its vasodilatory and anti-platelet effects.
Caption: Signaling pathway of this compound.
In Vivo Delivery Methods
While specific protocols for this compound are not widely published, methods for structurally similar prostacyclin analogs can be adapted. The choice of delivery route depends on the desired therapeutic outcome, the duration of action, and the animal model.
Common Administration Routes:
-
Intravenous (IV) Infusion: Provides continuous and stable plasma concentrations, which is critical for potent vasodilators with short half-lives. This method allows for precise dose-titration.
-
Subcutaneous (SC) Infusion: Offers a method for prolonged, continuous delivery without the need for a permanent intravenous catheter, suitable for long-term studies.
-
Intratracheal/Inhalation: Delivers the compound directly to the lungs, maximizing local effects in pulmonary models while minimizing systemic side effects. This often involves nanoparticle-based formulations.[3][4]
-
Oral (PO) Gavage: Generally less common for prostacyclin analogs due to poor bioavailability and first-pass metabolism, but may be possible with specific formulations.
Quantitative Data for Prostacyclin Analogs in Preclinical Models
The following table summarizes dosages for various prostacyclin analogs from preclinical studies. These can serve as a starting point for dose-ranging studies with this compound. Note: The potency of this compound may differ from these analogs.
| Compound | Animal Model | Route of Administration | Dosage Range | Observed Effect |
| Beraprost | Rat | Intratracheal (nanoparticles) | 150 µg/kg (single dose) | Amelioration of pulmonary hypertension |
| Treprostinil | Human | Intravenous Infusion | 1.25 - 2.5 ng/kg/min | Treatment of pulmonary arterial hypertension |
| Iloprost | Human | Inhalation | 2.5 - 5.0 µg (6-9 times daily) | Treatment of pulmonary arterial hypertension |
| Epoprostenol | Human | Intravenous Infusion | Starting at 2 ng/kg/min | Treatment of pulmonary arterial hypertension |
| 13,14-dehydro PGI₂ Methyl Ester | Dog | Intravenous | Nanomolar levels | Increase in renal blood flow |
Experimental Protocols
The following are generalized protocols for the preparation and administration of a prostacyclin analog like this compound for in vivo studies. It is critical to perform dose-finding studies to determine the optimal and maximum tolerated dose for your specific animal model and experimental endpoint.
Protocol 1: Intravenous (IV) Infusion in a Rodent Model
Objective: To achieve stable plasma concentrations of this compound for acute cardiovascular studies.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, 5% dextrose, or a buffered solution with a solubilizing agent if necessary)
-
Infusion pump
-
Catheters (e.g., for jugular vein or femoral vein)
-
Anesthetized rodent (e.g., rat or mouse)
-
Physiological monitoring equipment (blood pressure, heart rate)
Procedure:
-
Preparation of Infusion Solution:
-
Due to the ester functional group, assess the stability of this compound in aqueous solution at neutral pH.
-
Prepare a stock solution in a suitable solvent (e.g., ethanol, DMSO) at a high concentration.
-
On the day of the experiment, dilute the stock solution to the final desired concentration in sterile saline or another appropriate vehicle. The final concentration of the organic solvent should be minimal (typically <1%) to avoid vehicle effects.
-
Filter the final solution through a 0.22 µm sterile filter.
-
-
Animal Preparation:
-
Anesthetize the animal according to your institution's approved animal care and use protocol.
-
Surgically implant a catheter into the jugular or femoral vein for infusion.
-
Implant another catheter (e.g., in the carotid artery) for blood pressure monitoring and blood sampling if required.
-
Allow the animal to stabilize after surgery.
-
-
Administration:
-
Connect the venous catheter to the infusion pump via tubing.
-
Begin the infusion at a low dose (e.g., 1-2 ng/kg/min) and monitor the animal's blood pressure and heart rate closely.
-
Gradually increase the infusion rate every 15-30 minutes, allowing the animal to reach a steady state at each dose, until the desired effect is observed or signs of intolerance (e.g., significant hypotension) appear.
-
-
Monitoring and Data Collection:
-
Continuously record cardiovascular parameters throughout the infusion period.
-
Collect blood samples at predetermined time points if pharmacokinetic analysis is required.
-
Caption: Experimental workflow for IV infusion of this compound.
Protocol 2: Nanoparticle-Based Intratracheal Delivery in a Rodent Model
Objective: To deliver this compound directly to the lungs for studies on pulmonary diseases. This protocol is adapted from methods used for other prostacyclin analogs like beraprost.[3]
Materials:
-
This compound
-
Biodegradable polymer (e.g., PLGA - polylactide-co-glycolide)
-
Solvents (e.g., acetone (B3395972), methanol)
-
Equipment for nanoparticle synthesis (e.g., sonicator, homogenizer)
-
Equipment for particle size and drug-loading analysis
-
Microsprayer or similar device for intratracheal administration
-
Anesthetized rodent
Procedure:
-
Nanoparticle Formulation:
-
Prepare drug-loaded nanoparticles using a method such as emulsion solvent diffusion.[3]
-
Briefly, dissolve the PLGA polymer and this compound in an organic solvent mixture (e.g., acetone and methanol).
-
Disperse this organic phase into an aqueous solution under high-speed homogenization or sonication to form an emulsion.
-
Allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Collect the nanoparticles by centrifugation, wash to remove unencapsulated drug, and lyophilize for storage.
-
Characterize the nanoparticles for size, zeta potential, and drug encapsulation efficiency.
-
-
Animal Preparation:
-
Anesthetize the animal.
-
Position the animal to allow for direct visualization of the trachea.
-
-
Administration:
-
Re-suspend the lyophilized nanoparticles in a sterile vehicle (e.g., saline) to the desired final concentration just before administration.
-
Using a microsprayer or a fine-gauge cannula, instill the nanoparticle suspension directly into the trachea as a single bolus.
-
-
Post-Administration Monitoring:
-
Allow the animal to recover from anesthesia.
-
Monitor for any signs of respiratory distress.
-
Proceed with the experimental model timeline (e.g., induction of pulmonary hypertension and subsequent analysis at a later time point).
-
Conclusion
The in vivo delivery of this compound requires careful formulation and administration to ensure targeted delivery and therapeutic efficacy. While specific protocols for this compound are scarce, the extensive research on other prostacyclin analogs provides a solid foundation for developing robust experimental designs. Intravenous infusion is a standard for acute studies requiring precise dose control, while advanced formulations like nanoparticles offer opportunities for targeted and sustained delivery in chronic disease models. Researchers should always begin with thorough dose-response and tolerability studies to establish a safe and effective dosing regimen for their specific application.
References
- 1. Prostacyclin Therapy for Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of prostacyclin in pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intratracheal Administration of Prostacyclin Analogue–incorporated Nanoparticles Ameliorates the Development of Monocrotaline and Sugen-Hypoxia-induced Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intratracheal Administration of Prostacyclin Analogue-incorporated Nanoparticles Ameliorates the Development of Monocrotaline and Sugen-Hypoxia-induced Pulmonary Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Carbaprostacyclin Methyl Ester in Thrombosis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Carbaprostacyclin methyl ester, also known as Isocarbacyclin methyl ester (TEI-9090), in preclinical thrombosis research models. This stable prostacyclin analog serves as a potent anti-platelet agent, offering significant utility in the investigation of thrombosis and the development of novel antithrombotic therapies.
Introduction
This compound is a synthetic and chemically stable analog of prostacyclin (PGI2). It functions as a prodrug, being rapidly de-esterified in the body to its active metabolite, TEI-7165. The primary mechanism of action involves the activation of the prostacyclin (IP) receptor on platelets, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This elevation in cAMP inhibits platelet activation, aggregation, and adhesion, which are critical events in the formation of a thrombus.
Mechanism of Action
This compound exerts its anti-thrombotic effects through a well-defined signaling pathway:
-
Conversion: As a methyl ester, it is readily hydrolyzed by esterases in the plasma and tissues to its active free acid form, TEI-7165.
-
Receptor Binding: The active metabolite, TEI-7165, binds to the prostacyclin (IP) receptors on the surface of platelets.
-
G-Protein Activation: This binding activates the associated Gs alpha subunit of the G-protein complex.
-
Adenylyl Cyclase Stimulation: The activated Gs protein stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP.
-
cAMP-Mediated Inhibition: The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates several intracellular proteins that ultimately inhibit platelet activation and aggregation by decreasing intracellular calcium levels and preventing the conformational changes in glycoprotein (B1211001) IIb/IIIa receptors required for fibrinogen binding.
Quantitative Data Summary
The following tables summarize the quantitative data for this compound (TEI-9090) and its active metabolite (TEI-7165) in various in vitro anti-platelet assays.
Table 1: IC50 Values for Inhibition of Platelet Aggregation and Adhesion
| Compound | Species | Agonist | Assay | IC50 (ng/mL) |
| TEI-9090 | Human | ADP | Aggregation | 22.90 |
| Rabbit | ADP | Aggregation | 25.00 | |
| Human | - | Adhesion | 3.47 | |
| TEI-7165 | Human | ADP | Aggregation | 2.78 |
| Rabbit | ADP | Aggregation | 6.46 | |
| Human | - | Adhesion | 0.13 | |
| PGI2 | Human | ADP | Aggregation | 1.67 |
| Rabbit | ADP | Aggregation | 3.34 | |
| Human | - | Adhesion | 0.25 | |
| PGE1 | Human | ADP | Aggregation | 19.91 |
| Rabbit | ADP | Aggregation | 8.32 | |
| Human | - | Adhesion | 1.45 |
Table 2: Receptor Binding Affinities (IC50, nmol/L)
| Compound | Receptor | IC50 (nmol/L) |
| TEI-9090 | IP Receptor | 2803 |
| EP Receptor | 2509 | |
| TP Receptor | >10000 | |
| TEI-7165 | IP Receptor | 65.4 |
Experimental Protocols
In Vitro Assays
1. Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol describes the measurement of platelet aggregation in response to an agonist, which can be inhibited by this compound.
-
Materials:
-
Whole blood from healthy donors (abstained from anti-platelet medication for at least 10 days).
-
3.8% tri-sodium citrate (B86180).
-
Platelet agonist (e.g., Adenosine diphosphate (B83284) - ADP).
-
This compound (TEI-9090) or its active form (TEI-7165).
-
Phosphate-buffered saline (PBS).
-
Aggregometer and cuvettes with stir bars.
-
-
Procedure:
-
Blood Collection and PRP Preparation:
-
Collect whole blood into tubes containing 3.8% tri-sodium citrate (9:1 blood to anticoagulant ratio).
-
Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to obtain Platelet-Rich Plasma (PRP).
-
Transfer the supernatant (PRP) to a separate tube.
-
Centrifuge the remaining blood at a higher speed (e.g., 1500 x g for 15 minutes) to obtain Platelet-Poor Plasma (PPP).
-
-
Assay:
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.
-
Pre-warm PRP and PPP to 37°C.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Add a defined volume of PRP to a cuvette with a stir bar and place it in the aggregometer.
-
Add the desired concentration of this compound or vehicle control and incubate for a specified time.
-
Add the platelet agonist (e.g., ADP) to induce aggregation and record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
The percentage of aggregation is calculated based on the change in light transmission relative to the PPP control.
-
IC50 values can be determined by testing a range of this compound concentrations.
-
-
2. Platelet Adhesion Assay
This protocol measures the ability of platelets to adhere to a surface, a key step in thrombus formation, and its inhibition by this compound.
-
Materials:
-
PRP prepared as described above.
-
Microplate (96-well) coated with an adhesive protein (e.g., collagen or fibrinogen).
-
Bovine Serum Albumin (BSA) for blocking.
-
PBS.
-
A method for quantifying adherent platelets (e.g., using a fluorescent dye like Calcein-AM or a colorimetric method).
-
-
Procedure:
-
Plate Preparation:
-
Coat the wells of a 96-well plate with the desired adhesive protein and incubate.
-
Wash the wells with PBS and block with BSA to prevent non-specific binding.
-
-
Adhesion:
-
Pre-incubate PRP with various concentrations of this compound or vehicle control.
-
Add the treated PRP to the coated wells and incubate at 37°C to allow for platelet adhesion.
-
-
Quantification:
-
Gently wash the wells with PBS to remove non-adherent platelets.
-
Quantify the number of adherent platelets using a pre-determined method (e.g., by lysing the cells and measuring fluorescence or absorbance).
-
-
Data Analysis:
-
Compare the adhesion in the presence of this compound to the vehicle control to determine the percentage of inhibition.
-
-
**3. Int
Troubleshooting & Optimization
Carbaprostacyclin methyl ester solubility issues in aqueous buffer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with carbaprostacyclin methyl ester. The information is designed to address common challenges, particularly those related to solubility in aqueous buffers, to ensure successful experimentation.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my aqueous experimental buffer. What should I do?
A1: this compound is a lipophilic compound with limited solubility in aqueous solutions. Direct dissolution in aqueous buffers is often challenging. The recommended approach is to first prepare a concentrated stock solution in an organic solvent and then dilute this stock solution into your aqueous buffer.
Q2: Which organic solvent is best for creating a stock solution?
A2: Dimethyl sulfoxide (B87167) (DMSO), ethanol, and dimethylformamide (DMF) are suitable solvents for preparing a stock solution of this compound. Ensure the compound is fully dissolved in the organic solvent before diluting it into your aqueous buffer. The choice of solvent may depend on the tolerance of your specific experimental system.
Q3: I'm observing precipitation when I dilute my DMSO stock solution into my aqueous buffer. How can I prevent this?
A3: Precipitation upon dilution is a common issue with hydrophobic compounds. Here are several strategies to mitigate this:
-
Minimize the Organic Solvent Concentration: Keep the final concentration of the organic solvent in your aqueous buffer as low as possible, ideally below 1% (v/v), to avoid solvent effects on your experiment and reduce the chances of precipitation.
-
Rapid Mixing: Add the stock solution to the aqueous buffer while vortexing or stirring to ensure rapid and uniform dispersion.
-
Stepwise Dilution: For very high final concentrations, a stepwise dilution approach may be beneficial.
-
Warm the Buffer: Gently warming the aqueous buffer (if compatible with your experiment) can sometimes improve solubility.
-
Use of Pluronic F-68 or other surfactants: A small amount of a non-ionic surfactant like Pluronic F-68 (typically 0.01-0.1%) can help to maintain the solubility of hydrophobic compounds in aqueous media.
Q4: How stable is this compound in aqueous solution?
Q5: What are the typical working concentrations for this compound in in-vitro assays?
A5: The effective concentration of this compound will vary depending on the specific assay and cell type. For platelet aggregation inhibition assays, nanomolar concentrations are often effective.[1] It is recommended to perform a dose-response curve to determine the optimal concentration for your particular experiment.
Troubleshooting Guides
Issue 1: Inconsistent or No Biological Activity
| Possible Cause | Troubleshooting Step |
| Precipitation of the compound. | Visually inspect the final working solution for any signs of precipitation (cloudiness, particulates). If observed, refer to the precipitation prevention strategies in the FAQs. Consider centrifugation of the working solution and measuring the concentration of the supernatant to confirm the amount in solution. |
| Hydrolysis of the methyl ester. | Prepare fresh working solutions immediately before each experiment. Avoid prolonged storage of the compound in aqueous buffers. |
| Incorrect concentration. | Verify the calculations for your dilutions. If possible, confirm the concentration of your stock solution spectrophotometrically, if a molar extinction coefficient is known. |
| Sub-optimal assay conditions. | Ensure that the pH and ionic strength of your buffer are compatible with both your biological system and the stability of the compound. |
Issue 2: Difficulty Achieving Desired Final Concentration in Aqueous Buffer
| Possible Cause | Troubleshooting Step |
| Low aqueous solubility. | Increase the percentage of co-solvent (e.g., DMSO) in your final working solution, but be mindful of its potential effects on your assay. A final concentration of up to 1% DMSO is generally tolerated in many cell-based assays, but this should be validated. |
| Buffer composition. | The pH and presence of certain salts can affect solubility. Experiment with different buffer compositions if your experimental design allows. |
| Use of solubilizing agents. | Consider the addition of solubility enhancers such as cyclodextrins or non-ionic surfactants (e.g., Tween-20, Pluronic F-68) to your aqueous buffer. The compatibility and potential interference of these agents with your assay must be tested. |
Quantitative Data Summary
Table 1: Solubility of Carbaprostacyclin (Parent Compound) in Various Solvents
| Solvent | Approximate Solubility |
| Dimethyl sulfoxide (DMSO) | 5 mg/mL |
| Ethanol | 20 mg/mL |
| Dimethylformamide (DMF) | 10 mg/mL |
| PBS (pH 7.2) | 0.08 mg/mL |
Data for the parent compound, carbaprostacyclin, is provided as a reference. The methyl ester is expected to have higher solubility in organic solvents and lower solubility in aqueous buffers.[2]
Experimental Protocols
Protocol for Preparing an Aqueous Working Solution of this compound
This protocol provides a general guideline for preparing a 10 µM working solution from a 10 mM stock in DMSO.
Materials:
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile aqueous experimental buffer (e.g., PBS, Tris-HCl, HEPES)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration.
-
Vortex thoroughly until the compound is completely dissolved. Visually inspect for any undissolved particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Prepare the 10 µM Working Solution:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
In a sterile microcentrifuge tube, add 999 µL of your pre-warmed aqueous experimental buffer.
-
While gently vortexing the buffer, add 1 µL of the 10 mM stock solution to the buffer. This will result in a final DMSO concentration of 0.1%.
-
Continue to vortex for another 30 seconds to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation.
-
Use the freshly prepared working solution in your experiment immediately.
-
Signaling Pathways and Experimental Workflows
This compound, as a stable analog of prostacyclin (PGI₂), is expected to activate the prostacyclin (IP) receptor. This initiates a signaling cascade primarily through the Gs alpha subunit of the G-protein, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[3] Additionally, prostacyclin and its analogs can also signal through peroxisome proliferator-activated receptors (PPARs), particularly PPARδ.[4]
Caption: IP Receptor Signaling Pathway.
Caption: PPARδ Signaling Pathway.
Caption: General Experimental Workflow.
References
- 1. Synthesis of 13,14-dehydroprostacyclin methyl ester: a potent inhibitor of platelet aggregation [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. PROSTACYCLIN RECEPTOR REGULATION --- FROM TRANSCRIPTION TO TRAFFICKING - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PPARδ, a Potential Therapeutic Target for Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]
How to dissolve Carbaprostacyclin methyl ester for experiments
This guide provides researchers, scientists, and drug development professionals with detailed instructions and troubleshooting advice for dissolving and handling Carbaprostacyclin methyl ester in an experimental setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use in research?
This compound is a methylated derivative of carbaprostacyclin, which is a stable analog of prostaglandin (B15479496) I2 (PGI2).[1] In research, it is often used to study the effects of PGI2 signaling pathways, which include the inhibition of platelet aggregation and vasodilation.[2][3]
Q2: What is the recommended storage condition for this compound?
For long-term stability, this compound should be stored at -20°C.[1] Under these conditions, it is stable for at least two years.[1]
Q3: Can I store this compound in an aqueous solution?
It is not recommended to store aqueous solutions of prostacyclin analogs for more than one day.[4] For best results, prepare fresh aqueous solutions for each experiment from a stock solution in an organic solvent.
Q4: Is this compound hazardous?
This product is intended for research use only and is not for human or veterinary use.[1][4] It should be handled as a potentially hazardous material. Avoid ingestion, inhalation, and contact with skin and eyes. Always wear appropriate personal protective equipment (PPE) when handling this compound.[4]
Experimental Protocols and Data
Preparing a Stock Solution
The initial step for most experiments is to prepare a concentrated stock solution in an appropriate organic solvent. The choice of solvent will depend on the experimental design and the required concentration.
Protocol:
-
Solvent Selection: Choose a suitable organic solvent from the solubility table below. Ethanol, DMSO, or DMF are commonly used.[1]
-
Dissolution: Allow the vial of this compound to warm to room temperature before opening. Add the selected solvent to the vial to achieve the desired concentration.
-
Mixing: Vortex or sonicate the solution gently to ensure the compound is fully dissolved.
-
Storage: Store the stock solution at -20°C in a tightly sealed vial to prevent solvent evaporation and contamination.
Solubility Data
The solubility of this compound varies across different solvents. The following table summarizes its solubility in common laboratory solvents.[1]
| Solvent | Solubility |
| Ethanol | 20 mg/ml |
| DMF | 10 mg/ml |
| DMSO | 5 mg/ml |
| PBS (pH 7.2) | 0.1 mg/ml |
Preparing Aqueous Working Solutions
For most biological experiments, the organic stock solution needs to be further diluted into an aqueous buffer or cell culture medium.
Protocol:
-
Calculate Dilution: Determine the volume of the stock solution required to achieve the final desired concentration in your aqueous medium.
-
Dilution: Add the calculated volume of the stock solution to the aqueous buffer or medium.
-
Mixing: Mix thoroughly by gentle inversion or pipetting. Avoid vigorous vortexing, which can cause foaming, especially in protein-containing media.
-
Solvent Check: Ensure that the final concentration of the organic solvent in the aqueous solution is minimal, as high concentrations may have physiological effects on the experimental system.[4]
-
Use Immediately: Use the freshly prepared aqueous solution promptly for your experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitates out of solution upon dilution in aqueous buffer. | The solubility limit in the aqueous buffer has been exceeded. | - Increase the final volume of the aqueous buffer to lower the final concentration of the compound.- Check the pH of your buffer; solubility can be pH-dependent.- Consider using a different aqueous buffer or adding a small amount of a solubilizing agent like BSA, if compatible with your experiment. |
| Inconsistent experimental results. | - Degradation of the compound in the aqueous solution.- Inaccurate pipetting of the stock solution. | - Always prepare fresh aqueous solutions for each experiment and use them immediately.[4]- Use calibrated pipettes and proper pipetting techniques for accurate dilutions.- Ensure the stock solution has been stored correctly at -20°C. |
| Stock solution appears cloudy or contains particulates. | - The compound has not fully dissolved.- The solubility limit in the chosen solvent has been exceeded. | - Gently warm the solution and vortex or sonicate to aid dissolution.- If cloudiness persists, the solution may be supersaturated. Dilute to a concentration at or below the known solubility limit. |
Visualizations
Experimental Workflow for Solution Preparation
The following diagram outlines the standard procedure for preparing this compound solutions for experimental use.
Caption: Workflow for preparing this compound solutions.
Carbaprostacyclin Signaling Pathway
This compound acts as a PGI2 analog. It binds to the prostacyclin (IP) receptor, a G-protein coupled receptor, initiating a signaling cascade that leads to various physiological responses.
Caption: this compound signaling pathway via the IP receptor.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Synthesis of 13,14-dehydroprostacyclin methyl ester: a potent inhibitor of platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 13,14-dehydroprostacyclin methyl ester: a potent inhibitor of platelet aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
Carbaprostacyclin Methyl Ester: A Technical Guide for In Vitro Research
This technical support center provides essential information for researchers, scientists, and drug development professionals utilizing Carbaprostacyclin Methyl Ester as a vehicle control in in vitro studies. This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and key technical data to ensure the successful implementation of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during the use of this compound in in vitro settings.
| Question | Answer |
| My this compound solution appears cloudy or has precipitated after dilution in my cell culture medium. What should I do? | Precipitation can occur if the final concentration of the organic solvent used to dissolve the compound is too high in the aqueous medium, or if the solubility limit in the medium is exceeded. Troubleshooting Steps: 1. Ensure the final solvent concentration is minimal. The recommended final concentration of solvents like DMSO or ethanol (B145695) in cell culture is typically below 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity and precipitation. 2. Prepare intermediate dilutions. Instead of adding a highly concentrated stock solution directly to your final volume, perform serial dilutions in your cell culture medium. 3. Vortex thoroughly between dilutions. Ensure the compound is fully dispersed at each dilution step. 4. Gently warm the medium. Warming the cell culture medium to 37°C before adding the compound can sometimes improve solubility. |
| I am observing unexpected biological effects in my vehicle control group. What could be the cause? | The organic solvent used as the vehicle (e.g., DMSO, ethanol) can exert biological effects on its own, especially at higher concentrations. Troubleshooting Steps: 1. Run a "solvent-only" control. This control group should contain the same final concentration of the solvent as your this compound vehicle control group, but without the compound itself. This will help you differentiate between the effects of the solvent and any potential residual activity of the compound. 2. Lower the solvent concentration. If the "solvent-only" control shows effects, reduce the final solvent concentration in all experimental groups to a non-biologically active level. |
| How should I prepare my stock solution of this compound? | This compound is typically supplied in a solution of ethanol or another organic solvent. To prepare a stock solution, you can use solvents such as DMSO, ethanol, or dimethylformamide (DMF).[1] It is crucial to use an inert gas to purge the solvents to prevent oxidation.[2] |
| What is the stability of this compound in cell culture medium? | While the compound is stable for at least two years when stored at -20°C in the supplied organic solvent, its stability in aqueous solutions like cell culture medium is limited.[1] The parent compound, carbaprostacyclin, is not recommended for storage in aqueous solution for more than one day.[2] For long-term experiments, it is advisable to prepare fresh dilutions of this compound in your culture medium for each treatment. |
| I am not seeing the expected inhibitory effect of my positive control (a prostacyclin analog) in my platelet aggregation assay. What could be wrong? | Several factors can lead to a lack of response in a platelet aggregation assay. Troubleshooting Steps: 1. Check the viability and responsiveness of your platelets. Ensure that your platelet preparation is fresh and that they respond as expected to a panel of standard agonists (e.g., ADP, collagen, thrombin). 2. Verify the concentration of your agonist. The concentration of the agonist used to induce aggregation is critical. Ensure it is at a level that produces a robust but submaximal response, allowing for the detection of inhibition. 3. Confirm the activity of your prostacyclin analog. If possible, test the activity of your positive control in a separate, validated assay. Ensure it has been stored correctly and has not degraded. |
Quantitative Data Summary
The following table summarizes the solubility of this compound in various solvents. This information is critical for preparing stock solutions and ensuring the compound remains in solution during your experiments.
| Solvent | Solubility | Source |
| Ethanol | ~20 mg/mL | [1] |
| Dimethylformamide (DMF) | ~10 mg/mL | [1] |
| Dimethyl sulfoxide (B87167) (DMSO) | ~5 mg/mL | [1] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~0.1 mg/mL | [1] |
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments involving prostacyclin analogs.
In Vitro Platelet Aggregation Assay
This protocol outlines a standard method for assessing the effect of compounds on platelet aggregation using light transmission aggregometry.
1. Preparation of Platelet-Rich Plasma (PRP): a. Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate). b. Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP (supernatant) from red and white blood cells. c. Carefully collect the PRP into a separate tube.
2. Assay Procedure: a. Pre-warm the PRP to 37°C. b. Place a small volume of PRP into an aggregometer cuvette with a stir bar. c. Add the vehicle control (this compound dissolved in an appropriate solvent and diluted in buffer) or the test compound and incubate for a defined period (e.g., 1-5 minutes). d. Add a platelet agonist to induce aggregation. Common agonists and their typical final concentrations include:
- Arachidonic Acid (AA): 0.5 mM
- Adenosine Diphosphate (ADP): 6.5 µM
- Thrombin Receptor-Activating Peptide (TRAP): 32 µM e. Monitor the change in light transmission for a set period (e.g., 5-10 minutes). An increase in light transmission corresponds to platelet aggregation.
3. Data Analysis: a. The maximum aggregation percentage is calculated relative to a platelet-poor plasma (PPP) blank. b. Compare the aggregation in the presence of the test compound to the vehicle control to determine the percentage of inhibition.
In Vitro Vasodilation Assay (Isolated Aortic Ring)
This protocol describes a method for evaluating the vasodilatory effects of compounds on isolated arterial rings.
1. Preparation of Aortic Rings: a. Euthanize a laboratory animal (e.g., rat or mouse) according to approved ethical protocols. b. Carefully dissect the thoracic aorta and place it in cold, oxygenated Krebs-Henseleit (K-H) buffer. c. Clean the aorta of surrounding connective tissue and cut it into rings of approximately 2-3 mm in length.
2. Mounting and Equilibration: a. Mount the aortic rings in an organ bath containing K-H buffer, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2. b. Connect the rings to an isometric force transducer to record changes in tension. c. Allow the rings to equilibrate for at least 60 minutes under a resting tension (e.g., 1-2 g).
3. Assay Procedure: a. Induce a stable contraction in the aortic rings using a vasoconstrictor such as phenylephrine (B352888) (e.g., 1 µM) or prostaglandin (B15479496) F2α. b. Once a stable plateau of contraction is reached, add the vehicle control or the test compound in a cumulative manner, allowing the response to stabilize at each concentration.
4. Data Analysis: a. Express the relaxation at each concentration as a percentage of the pre-induced contraction. b. Plot the concentration-response curve and calculate the EC50 value (the concentration that produces 50% of the maximal relaxation).
Signaling Pathways and Experimental Workflows
Prostacyclin Signaling Pathway
Prostacyclin and its analogs, including Carbaprostacyclin, exert their effects primarily through the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor. This initiates a signaling cascade that leads to vasodilation and inhibition of platelet aggregation.
Experimental Workflow for Vehicle Control Studies
A logical workflow is essential for obtaining reliable and reproducible data when using a vehicle control in in vitro experiments.
References
Technical Support Center: Carbaprostacyclin Methyl Ester in Platelet Assays
Welcome to the technical support center for researchers using Carbaprostacyclin methyl ester in platelet function assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address unexpected experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound (a stable prostacyclin analog, also referred to as isocarbacyclin (B1236256) methyl ester or TEI-9090) is a prodrug . In biological systems, it is rapidly de-esterified by esterases into its active free acid form, TEI-7165.[1][2] This active metabolite functions as a prostacyclin (PGI2) analog. It binds to the prostacyclin (IP) receptor on the platelet surface, activating a Gs protein-coupled signaling cascade. This leads to the stimulation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels.[1][3][4] Elevated cAMP activates Protein Kinase A (PKA), which phosphorylates various downstream targets to ultimately inhibit platelet activation, aggregation, and adhesion.[4][5]
Q2: What is the expected outcome of using this compound in a platelet aggregation assay?
A2: this compound is expected to cause a dose-dependent inhibition of platelet aggregation .[2] Because it is a prodrug, its inhibitory effect may increase with pre-incubation time as more of the compound is converted to its active free acid form.[2] Its effects are generally longer-lasting than those of the natural prostacyclin, PGI2, which is chemically unstable.[1][6]
Q3: How does the potency of this compound compare to other prostacyclin analogs like PGI2?
A3: While chemically more stable, carbacyclin (B161070) analogs are typically less potent than PGI2. For example, carbacyclin has been reported to be approximately 15-fold less effective than PGI2 in inhibiting platelet-collagen adhesion.[6] The active free acid of isocarbacyclin methyl ester (TEI-7165) shows anti-platelet activity closer to, but still often slightly less potent than, PGI2.[2] Researchers should not expect a 1:1 potency with PGI2.
Q4: How should I handle and store this compound?
A4: As a methyl ester, the compound is generally more stable for storage than its parent free acid or PGI2.[7][8] However, like any lipid-based compound, it is susceptible to degradation. It is crucial to follow the manufacturer's specific storage instructions, which typically involve storage at low temperatures (e.g., -20°C or -80°C) in an appropriate solvent. Avoid repeated freeze-thaw cycles to maintain compound integrity.[9] For experimental use, prepare fresh dilutions from a stock solution for each assay.
Troubleshooting Guide
This guide addresses common unexpected results encountered during platelet assays with this compound.
| Observed Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| No inhibitory effect or significantly weaker-than-expected inhibition. | 1. Insufficient conversion to active form: The compound is a prodrug and requires enzymatic conversion by esterases.[1] | - Increase Pre-incubation Time: Allow the compound to incubate with the platelet-rich plasma (PRP) for a sufficient duration (e.g., 30-60 minutes) before adding the platelet agonist to allow for conversion. The inhibitory effect of the methyl ester increases with incubation time.[2]- Check for Esterase Inhibitors: Ensure that no other component in your assay buffer (e.g., certain anticoagulants or other test compounds) has esterase-inhibiting properties.[1] |
| 2. Compound Degradation: Improper storage or handling may have led to the degradation of the compound. | - Use Fresh Aliquots: Prepare fresh dilutions from a new stock vial.- Verify Storage Conditions: Confirm that the compound has been stored according to the manufacturer's specifications. Avoid repeated freeze-thaw cycles.[9] | |
| 3. Inappropriate Agonist Concentration: The concentration of the platelet agonist (e.g., ADP, collagen) may be too high, overcoming the inhibitory effect. | - Perform an Agonist Dose-Response Curve: Use a concentration of the agonist that induces a submaximal aggregation response (typically 70-80% of maximal aggregation) to better resolve inhibitory effects.[9] | |
| High variability between experimental repeats. | 1. Inconsistent Pre-incubation Times: Variation in the time between adding the compound and the agonist will lead to different amounts of the active form being present.[2] | - Standardize Pre-incubation Time: Use a precise timer for the pre-incubation step across all samples and experiments. |
| 2. Inconsistent Blood Handling: Platelet function is highly sensitive to collection and processing techniques. | - Standardize Blood Collection: Use a consistent gauge needle (e.g., 21-gauge) and discard the first few mL of blood to avoid tissue factor contamination.[9]- Standardize Centrifugation: Use consistent speed and time for preparing platelet-rich plasma (PRP).[9]- Allow PRP to Rest: Let PRP rest for at least 30 minutes after preparation before starting the assay.[9] | |
| 3. Donor-to-Donor Variability: There is inherent biological variability in platelet reactivity among donors.[9] A phenomenon known as "prostacyclin resistance" has also been observed, which is linked to a reduced cAMP response in platelets from some individuals.[10] | - Acknowledge Biological Variability: If possible, test on platelets from multiple donors.- Include Positive Controls: Always run a known inhibitor (e.g., PGI2 or the active free acid form of carbaprostacyclin, if available) to confirm that the platelets are responsive to cAMP-mediated inhibition. | |
| Unexpected Platelet Activation. | 1. Solvent Effects: The solvent used to dissolve the compound (e.g., DMSO, ethanol) may be causing platelet activation at the final concentration used in the assay. | - Run a Solvent Control: Always include a control with the highest concentration of the solvent used in the assay to check for any effects on platelet aggregation.- Minimize Final Solvent Concentration: Keep the final solvent concentration as low as possible (typically <0.5%). |
Quantitative Data Summary
The following table summarizes reported IC50 values for Isocarbacyclin methyl ester (TEI-9090) and its active free acid form (TEI-7165) against ADP-induced platelet aggregation.
| Compound | Species | IC50 (ng/mL) |
| Isocarbacyclin methyl ester (TEI-9090) | Human | 22.90 |
| Rabbit | 25.00 | |
| TEI-7165 (Active Free Acid) | Human | 2.78 |
| Rabbit | 6.46 | |
| Prostaglandin I2 (PGI2) (for comparison) | Human | 1.67 |
| Rabbit | 3.34 | |
| Data sourced from Nishio et al., 1989.[2] |
Visualizations
Signaling Pathway
Caption: Signaling pathway of this compound in platelets.
Experimental Workflow
Caption: General workflow for a platelet aggregation assay.
Experimental Protocols
Protocol: Light Transmission Aggregometry (LTA)
This protocol provides a general framework. Optimal concentrations and times should be determined empirically for your specific experimental conditions.
1. Materials and Reagents:
-
This compound stock solution (e.g., in DMSO or ethanol)
-
Platelet agonist stock solution (e.g., ADP, collagen)
-
Whole blood from healthy, consenting donors who have abstained from antiplatelet medications for at least 14 days.[9]
-
3.2% Sodium Citrate (B86180) anticoagulant tubes
-
Polypropylene (B1209903) tubes
-
Light Transmission Aggregometer and cuvettes with stir bars
-
Pipettes and tips
2. Preparation of Platelet-Rich and Platelet-Poor Plasma:
-
Blood Collection: Draw whole blood into tubes containing 3.2% sodium citrate (9:1 ratio of blood to anticoagulant). Gently invert to mix. Discard the first 2-3 mL to prevent tissue factor contamination.[9]
-
PRP Preparation: Centrifuge the citrated blood at 200 x g for 15 minutes at room temperature with the brake off.[9]
-
PRP Isolation: Carefully aspirate the upper, platelet-rich plasma (PRP) layer and transfer it to a fresh polypropylene tube. Keep capped and at room temperature.
-
PPP Preparation: Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain platelet-poor plasma (PPP).
-
Platelet Count: Adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP if necessary.
-
Resting Period: Allow the PRP to rest for at least 30 minutes before use.[9]
3. Aggregometry Procedure:
-
Instrument Setup: Turn on the aggregometer and allow it to warm to 37°C.
-
Calibration:
-
Set 100% aggregation (maximum light transmission) using a cuvette with PPP.
-
Set 0% aggregation (minimum light transmission) using a cuvette with your standardized PRP.
-
-
Sample Preparation:
-
Pipette the standardized PRP into a new cuvette with a magnetic stir bar. Place it in the heating block of the aggregometer.
-
Add your desired concentration of this compound or vehicle control.
-
-
Pre-incubation: Incubate the sample for a standardized period (e.g., 30 minutes) at 37°C in the aggregometer. This step is critical for the prodrug's conversion.
-
Initiate Aggregation: Add the platelet agonist (e.g., 5-10 µM ADP) to the cuvette and begin recording.
-
Data Acquisition: Record the aggregation tracing for a set period (e.g., 5-10 minutes) or until the aggregation curve plateaus. The primary endpoint is typically the maximum aggregation percentage.
References
- 1. Exhibition of anti-platelet effect of isocarbacyclin methyl ester and its free acid via an increase in cAMP in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-platelet effects of isocarbacyclin methyl ester on human and rabbit platelets in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential roles of cAMP and cGMP in megakaryocyte maturation and platelet biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel roles of cAMP/cGMP-dependent signaling in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 6. A comparison of the inhibitory effects of prostacyclin and carbacyclin on platelet adhesion to collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 13,14-dehydroprostacyclin methyl ester: a potent inhibitor of platelet aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 13,14-dehydroprostacyclin methyl ester: a potent inhibitor of platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Platelet resistance to prostacyclin. Enhancement of the antiaggregatory effect of prostacyclin by pentoxifylline - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low efficacy of Carbaprostacyclin methyl ester in vivo
This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low efficacy with Carbaprostacyclin methyl ester in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound shows high potency in vitro but has little to no effect in my in vivo animal model. What is the most likely cause?
A1: This is a common challenge that often points to issues with the compound's activation, stability, or formulation rather than its intrinsic activity. The most critical factor to consider is that this compound is a prodrug . It requires in vivo hydrolysis by endogenous esterase enzymes in the plasma and tissues to be converted into its active form, the free carboxylic acid (Carbaprostacyclin/Cicaprost), which then binds to the prostacyclin (IP) receptor. Low efficacy can therefore stem from several key areas:
-
Inefficient Hydrolysis: The rate of conversion from the inactive methyl ester to the active acid can be a limiting step.
-
Poor Bioavailability: The compound may not be reaching the systemic circulation in sufficient concentrations due to formulation or administration issues.
-
Rapid Metabolism/Clearance: The active form, once generated, might be cleared too quickly in the chosen animal model.
-
Species-Specific Differences: Potency and metabolism can vary significantly between species.
Q2: How does the animal species I'm using affect the drug's efficacy?
A2: The choice of animal model is critical due to significant species-specific differences in both plasma esterase activity and IP receptor affinity.
-
Esterase Activity: Rodents (mice, rats) have very high levels of plasma carboxylesterase (CES), an enzyme that can rapidly hydrolyze the methyl ester. In contrast, human and dog plasma lack significant CES activity, relying more on other esterases like butyrylcholinesterase (BChE) and paraoxonase (PON).[1][2][3][4] This means the rate of prodrug activation can be dramatically different between a rat and a dog, with dog plasma being a closer model to human plasma in this regard.[4]
-
Receptor Affinity: The binding affinity of prostacyclin analogs to the IP receptor can also vary. For example, the IC50 of Cicaprost (the active form) for inhibiting radioligand binding to platelet IP receptors is significantly lower (indicating higher affinity) in humans (11 nM) compared to rats (640 nM) and rabbits (900 nM).[1]
An unexpectedly low effect in a rat model could be due to this lower receptor affinity, requiring higher doses to achieve the desired target engagement.
Q3: I'm observing high variability in my results between animals. What could be the cause?
A3: High variability often stems from inconsistent formulation or administration. Since this compound is poorly soluble in aqueous solutions, ensuring it is fully dissolved and remains stable in the vehicle is crucial.
-
Formulation Inhomogeneity: If using a suspension, inadequate mixing can lead to inconsistent dosing. For solutions, the compound might be precipitating out, especially if a DMSO stock is diluted too quickly into an aqueous vehicle.[5][6]
-
Administration Route: The route of administration (e.g., intravenous, intraperitoneal, subcutaneous) will significantly impact the pharmacokinetic profile. Ensure the chosen route is appropriate and executed consistently.
Q4: What is a recommended starting dose for in vivo studies in rodents?
A4: Dosing is highly dependent on the animal model, disease state, and administration route. There is limited public data specifically for this compound. However, a study using Cicaprost in a mouse lung cancer model used an intraperitoneal (i.p.) dose of 1 mg/g.[7] This is a very high dose and may not be suitable for all applications, but it serves as a documented example. It is strongly recommended to perform a dose-response study, starting with a low dose and escalating to determine the optimal concentration for your specific experimental context.
Q5: The compound is precipitating when I prepare my dosing solution. How can I improve its solubility?
A5: This is a common issue for lipophilic compounds. This compound's poor aqueous solubility requires specific formulation strategies.[8]
-
Use of Co-solvents: Prepare a concentrated stock solution in an organic solvent like DMSO. For the final formulation, dilute this stock into a vehicle containing co-solvents such as Polyethylene Glycol 400 (PEG 400) or surfactants like Polysorbate 80 (Tween® 80) or Cremophor® EL before adding saline or PBS.[6][8]
-
pH Adjustment: If the active carboxylic acid form is being used, its solubility is pH-dependent. Basic compounds are more soluble at lower pH.[6]
-
Sonication and Warming: Gentle warming (to 37°C) and sonication can help dissolve the compound, but always check for thermal stability to avoid degradation.[6]
Troubleshooting Guide
| Issue Observed | Potential Cause | Recommended Solution |
| No or very low efficacy in vivo | 1. Prodrug Inactivation: Insufficient hydrolysis of the methyl ester to the active acid form. | - Confirm esterase activity in the plasma of your chosen species. Consider that rodents have high carboxylesterase activity, while dogs are more similar to humans.[1][4] - If possible, test the free acid form (Carbaprostacyclin/Cicaprost) directly to bypass the hydrolysis step and confirm target engagement. |
| 2. Poor Solubility/Precipitation: The compound is not bioavailable due to crashing out of the formulation vehicle. | - Prepare the formulation using co-solvents (e.g., DMSO, PEG400) and/or surfactants (e.g., Polysorbate 80).[8] - Visually inspect the final solution for any precipitate before administration. - See Protocol 1: Basic Solubilization for In Vivo Dosing . | |
| 3. Low Receptor Affinity: The chosen animal species may have a lower affinity for the drug. | - Review literature for species differences in IP receptor binding for prostacyclin analogs. Rat IP receptors have a notably lower affinity for Cicaprost than human receptors.[1] - A higher dose may be required in species with lower receptor affinity. | |
| High variability between subjects | 1. Inconsistent Formulation: Uneven suspension or precipitation leads to inaccurate dosing. | - Ensure the formulation is homogenous. For suspensions, vortex thoroughly before drawing each dose. For solutions, ensure complete dissolution.[5] - Prepare fresh dosing solutions for each experiment to avoid degradation or precipitation over time. |
| 2. Administration Error: Inconsistent delivery of the compound to the target site (e.g., failed i.v. injection). | - Refine administration technique. Use appropriate controls to verify successful administration (e.g., checking for bleb in s.c. injection). | |
| Unexpected side effects or toxicity | 1. Vehicle Toxicity: The formulation vehicle itself may be causing adverse effects. | - Always include a vehicle-only control group in your experiment. - Keep the concentration of organic solvents like DMSO as low as possible (typically <5-10% of the final injection volume for i.v. routes, depending on the animal model). |
| 2. Off-Target Effects: The compound may be interacting with other receptors. | - Cicaprost has been shown to have some activity at EP4 receptors in certain species, which could contribute to off-target effects.[4] |
Data Presentation
Table 1: Comparative Potency of Prostacyclin Analogs at the IP Receptor
| Compound | Parameter | Species | Value | Reference |
| Cicaprost (Active form) | EC50 (Relaxation) | Canine (Pulmonary Artery) | 5.8 nM | [3] |
| Ki (Binding Affinity) | Mouse / Human | ~10 - 20 nM | [4] | |
| EC50 (Anti-proliferation) | Human (PASMC) | 24.1 nM | [9] | |
| IC50 (Binding Inhibition) | Human (Platelets) | 11 nM | [1] | |
| IC50 (Binding Inhibition) | Rat (Platelets) | 640 nM | [1] | |
| IC50 (Binding Inhibition) | Rabbit (Platelets) | 900 nM | [1] | |
| Iloprost | EC50 (Anti-proliferation) | Human (PASMC) | 21.0 nM | [9] |
| Beraprost | EC50 (Anti-proliferation) | Human (PASMC) | 40.0 nM | [9] |
PASMC: Pulmonary Artery Smooth Muscle Cells
Experimental Protocols
Protocol 1: Basic Solubilization for In Vivo Dosing
Objective: To prepare a clear, injectable solution of this compound for preclinical animal studies.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene Glycol 400 (PEG 400)
-
Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile, low-volume vials
Methodology:
-
Prepare Stock Solution:
-
Weigh the required amount of this compound powder in a sterile vial.
-
Add a minimal volume of DMSO to completely dissolve the powder. For example, create a 10 mg/mL stock solution. Vortex and use gentle warming or sonication if necessary. This is your 100% DMSO stock .
-
-
Prepare Vehicle Mixture:
-
In a separate sterile tube, prepare the final vehicle by mixing the co-solvents and the aqueous component. A common starting ratio is 10% DMSO, 40% PEG 400, and 50% Saline .
-
Example for 1 mL of final vehicle: Mix 100 µL DMSO, 400 µL PEG 400, and 500 µL Saline.
-
-
Prepare Final Dosing Solution:
-
Slowly add the required volume of the DMSO stock solution (from Step 1) to the prepared vehicle mixture (from Step 2) while vortexing. Crucially, add the DMSO stock to the vehicle, not the other way around , to avoid precipitation.
-
Example: To achieve a final drug concentration of 1 mg/mL in the 10/40/50 vehicle, you would add 100 µL of your 10 mg/mL DMSO stock to 900 µL of a vehicle pre-made with 40% PEG 400 and 60% Saline (the final DMSO concentration will be 10%).
-
-
Final Check:
-
Inspect the final solution to ensure it is clear and free of any precipitate. If precipitation occurs, you may need to adjust the ratio of co-solvents (e.g., increase PEG 400) or lower the final drug concentration.
-
Administer the solution to the animals as soon as possible after preparation. Always include a control group that receives the vehicle only.
-
Visualizations
Prostacyclin Signaling Pathway
References
- 1. researchonline.gcu.ac.uk [researchonline.gcu.ac.uk]
- 2. Compound Cicaprost - Chemdiv [chemdiv.com]
- 3. Cicaprost - Immunomart [immunomart.com]
- 4. academic.oup.com [academic.oup.com]
- 5. atsjournals.org [atsjournals.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The PGI2 Analog Cicaprost Inhibits IL-33-Induced Th2 Responses, IL-2 Production, and CD25 Expression in Mouse CD4+ T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. atsjournals.org [atsjournals.org]
Impact of serum esterases on Carbaprostacyclin methyl ester activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Carbaprostacyclin methyl ester.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a stable synthetic analogue of prostacyclin (PGI2). Its primary mechanism of action is to bind to and activate the prostacyclin receptor (IP receptor), a G protein-coupled receptor (GPCR).[1][2] This activation stimulates the Gs alpha subunit of the G protein, which in turn activates adenylyl cyclase to increase intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[3][4] The rise in cAMP levels mediates various cellular responses, including vasodilation and inhibition of platelet aggregation.[3][4][5]
Q2: How do serum esterases affect the activity of this compound?
This compound is a prodrug that requires hydrolysis by serum esterases to its active form, Carbaprostacyclin (the free acid). The methyl ester group enhances the compound's stability, but it is the hydrolyzed free acid that exhibits high affinity for the IP receptor.[3] Therefore, serum esterases are crucial for the bioactivation of this compound. The rate of hydrolysis can vary between species due to differences in the types and activity levels of serum esterases.[6]
Q3: What are the main types of esterases involved in the hydrolysis of prostacyclin analogues in human serum?
In humans, the primary esterases involved in the hydrolysis of prostacyclin analogues like isocarbacyclin (B1236256) methyl ester (a close structural analogue to this compound) in the blood are butyrylcholinesterase in the plasma, and carboxylesterase (CarbE) and arylesterase (ArE) in red blood cells.[6]
Q4: How does the activity of this compound compare to its hydrolyzed form?
The methyl ester form has a significantly lower affinity for the IP receptor compared to its free acid (hydrolyzed) form. For the analogous compound, isocarbacyclin methyl ester, the affinity for the IP receptor is remarkably enhanced after treatment with serum containing esterases.[3] This indicates that the pharmacological effects are primarily exerted by the metabolite after hydrolysis.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity in in-vitro assays.
| Possible Cause | Troubleshooting Step |
| Insufficient esterase activity in the assay medium. | Ensure the presence of a source of active esterases (e.g., fresh serum, plasma, or purified esterases) in your in-vitro setup to facilitate the conversion of the methyl ester to its active form. The type and concentration of serum can significantly impact the hydrolysis rate. |
| Degradation of the compound. | Although more stable than PGI2, prostacyclin analogues can still be sensitive to pH and temperature.[4] Prepare solutions fresh and store them according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles. |
| Suboptimal assay conditions for the target receptor. | Verify that the cell line used expresses the IP receptor at sufficient levels. Optimize cell density, incubation times, and agonist concentration.[6] |
| Issues with cAMP detection. | High background or low signal in cAMP assays can be due to several factors. Refer to the "Troubleshooting cAMP Assays" section below for detailed guidance. |
| Presence of esterase inhibitors in the assay components. | Some commercial media or supplements may contain components that inhibit esterase activity. Review the composition of all reagents. If necessary, test for esterase activity in your basal medium. |
Issue 2: High variability in results between experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent pipetting or reagent preparation. | Ensure accurate and consistent pipetting, especially for potent compounds like prostacyclin analogues. Calibrate pipettes regularly. Prepare fresh serial dilutions for each experiment. |
| Variability in serum/plasma batches. | Esterase activity can vary between different lots of serum or plasma and between individual donors.[6] If possible, use a large, single batch of serum for a series of experiments or qualify new batches before use. |
| Cell culture inconsistencies. | Maintain consistent cell passage numbers, confluency, and culture conditions, as these can affect receptor expression and cellular responses. |
| Temperature fluctuations during incubation. | Use a calibrated incubator and ensure consistent temperature throughout the experiment, as enzymatic reactions are temperature-sensitive. |
Issue 3: Troubleshooting cAMP Assays
| Problem | Possible Cause | Solution |
| High Background Signal | Spontaneous cAMP degradation or cell lysis. | Use a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP breakdown. Ensure gentle cell handling to prevent lysis.[6] |
| High basal adenylyl cyclase activity. | Reduce cell seeding density or shorten the agonist stimulation time.[6] | |
| Low Signal or Poor Assay Window | Insufficient receptor expression. | Use a cell line known to express the IP receptor or consider a transient/stable transfection to overexpress the receptor. |
| Low adenylyl cyclase activity. | Use forskolin (B1673556) to stimulate adenylyl cyclase and enhance the signal window, particularly for Gi-coupled receptors (though IP is Gs-coupled).[6] | |
| Agonist concentration too low. | Perform a dose-response curve to determine the optimal agonist concentration (EC50 to EC80).[6] | |
| High Well-to-Well Variability | Inconsistent cell numbers per well. | Ensure a homogenous cell suspension before plating. For adherent cells, check for uniform attachment. |
| Edge effects in the plate. | Avoid using the outer wells of the plate, or fill them with buffer/media to maintain a humidified environment. |
Data Presentation
Table 1: Species Differences in the Hydrolysis of Isocarbacyclin Methyl Ester (a Carbaprostacyclin Analogue) in Blood Components.
Data is for Isocarbacyclin methyl ester and is presented as a proxy for this compound due to structural similarity.
| Species | Blood Component | Predominant Esterase(s) | Relative Hydrolysis Activity |
| Human | Plasma | Butyrylcholinesterase | Low |
| Red Blood Cells (Membrane) | Carboxylesterase (CarbE) | Moderate | |
| Red Blood Cells (Cytosol) | Arylesterase (ArE) | Moderate | |
| Rat | Plasma | Carboxylesterase (CarbE) | Very High (~400x Human)[6] |
| Red Blood Cells (Cytosol) | Arylesterase (ArE) | High | |
| Dog | Plasma | Carboxylesterase (CarbE) | Low |
| Red Blood Cells (Membrane) | Carboxylesterase (CarbE) | High | |
| Red Blood Cells (Cytosol) | Arylesterase (ArE) | Low |
Source: Adapted from a study on Isocarbacyclin methyl ester.[6]
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Plasma
Objective: To determine the rate of hydrolysis of this compound to its active form in plasma from different species.
Materials:
-
This compound
-
Plasma (e.g., human, rat, dog), freshly prepared with anticoagulant (e.g., citrate (B86180) or heparin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile or other suitable organic solvent for reaction termination
-
LC-MS/MS system for analysis
-
Incubator or water bath at 37°C
-
Esterase inhibitors (optional, for control experiments, e.g., eserine for butyrylcholinesterase and CES2, bis-p-nitrophenylphosphate (BNPP) for carboxylesterases).[6]
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Pre-warm plasma and PBS to 37°C.
-
Initiate the reaction by spiking the this compound stock solution into the pre-warmed plasma to a final concentration of 1 µM.
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma sample and immediately terminate the reaction by adding a 3-fold excess of cold acetonitrile.
-
Vortex the samples and centrifuge to precipitate proteins.
-
Analyze the supernatant for the concentration of the parent compound (this compound) and its hydrolyzed metabolite using a validated LC-MS/MS method.
-
Calculate the half-life (t½) of the compound in plasma.
Protocol 2: Measuring cAMP Response to this compound in Cultured Cells
Objective: To quantify the increase in intracellular cAMP in response to the activation of the IP receptor by this compound.
Materials:
-
A cell line expressing the IP receptor (e.g., CHO-K1 cells stably expressing the human IP receptor, or a relevant endothelial or smooth muscle cell line).
-
This compound
-
Serum (as an esterase source, if not endogenous to the cell culture media)
-
Cell culture medium
-
Stimulation buffer
-
Phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)
-
A commercial cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
Multi-well plates suitable for the chosen assay kit
Procedure:
-
Seed the cells in a multi-well plate at a pre-determined optimal density and culture overnight.
-
On the day of the assay, aspirate the culture medium and wash the cells with a serum-free medium or buffer.
-
Add stimulation buffer containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX) and incubate for a short period (e.g., 30 minutes) to inhibit cAMP degradation.
-
Prepare serial dilutions of this compound in stimulation buffer. If the assay medium does not contain serum, add a source of esterases (e.g., a low percentage of fresh serum) to the stimulation buffer to ensure hydrolysis of the methyl ester.
-
Add the different concentrations of this compound to the cells and incubate for the desired time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen commercial assay kit.
-
Plot the cAMP concentration against the log of the agonist concentration to generate a dose-response curve and determine the EC50 value.
Visualizations
Caption: Signaling pathway of this compound activation.
Caption: Workflow for assessing this compound stability in plasma.
Caption: Decision tree for troubleshooting low experimental activity.
References
- 1. Esterase phenotyping in human liver in vitro: specificity of carboxylesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Esterase phenotyping in human liver in vitro: specificity of carboxylesterase inhibitors - OAK Open Access Archive [oak.novartis.com]
- 3. Binding affinities of isocarbacyclin methyl ester and its free acid to prostanoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 13,14-dehydroprostacyclin methyl ester: a potent inhibitor of platelet aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Carbaprostacyclin Methyl Ester and Iloprost for Platelet Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two potent prostacyclin analogs, carbaprostacyclin methyl ester (also known as cicaprost) and iloprost (B1671730), in the context of their platelet inhibitory effects. This document synthesizes available experimental data to assist researchers and drug development professionals in making informed decisions regarding the selection and application of these compounds in their studies.
Mechanism of Action: A Shared Pathway
Both this compound and iloprost are stable synthetic analogs of prostacyclin (PGI2), a potent endogenous inhibitor of platelet aggregation.[1][2] Their primary mechanism of action involves binding to the prostacyclin receptor (IP receptor) on the surface of platelets.[2] This receptor is a G-protein coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase.[2] This enzyme then catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[2] The subsequent elevation of intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various intracellular proteins. This phosphorylation cascade ultimately leads to a decrease in intracellular calcium mobilization and inhibits key platelet activation processes, including shape change, granule release, and aggregation.[2][3]
Although both compounds share this fundamental mechanism, their potency and effects on cAMP metabolism can differ. One study comparing the effects of prostacyclin, iloprost, and cicaprost (B119636) on cAMP metabolism in intact platelets found that all three compounds exhibited similar, though not identical, patterns of concentration-dependent cAMP formation.[4] The study suggested that these differences could be attributed to slight variations in affinity for stimulatory and inhibitory receptors.[4]
Comparative Data on Platelet Inhibition
Table 1: Inhibitory Effects on Platelet Aggregation
| Compound | Agonist | IC50 (nM) | Species | Reference |
| Iloprost | ADP | ~0.5 - 1.0 | Human | [5] |
| Collagen | Not specified | Human | [6] | |
| Thrombin | Not specified | Human | [1] | |
| This compound (Cicaprost) | ADP | Data not available | - | - |
| Collagen | Data not available | - | - | |
| Thrombin | Data not available | - | - |
Note: The IC50 value for iloprost against ADP-induced aggregation is estimated from graphical data and textual descriptions in the cited literature. A study on isocarbacyclin (B1236256) methyl ester, a related compound, reported an IC50 of 22.90 ng/ml against ADP-induced human platelet aggregation. Direct quantitative comparison with iloprost from the same study is not available.
One study did show that greater than 90% inhibition of platelet aggregation in response to threshold concentrations of ADP was observed with 0.01 µmol/L (10 nM) of iloprost.[1] Another study reported an IC50 of approximately 0.51 nM for iloprost against collagen-induced aggregation in platelets from healthy individuals.[5]
Signaling Pathway and Experimental Workflow
The signaling pathway for both this compound and iloprost leading to platelet inhibition is illustrated below, followed by a typical experimental workflow for assessing their effects.
Caption: Signaling pathway of prostacyclin analogs in platelets.
Caption: General experimental workflow for platelet aggregation assays.
Experimental Protocols
Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol is a standard method for assessing platelet function in vitro.
a. Blood Collection and Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood from healthy, consenting donors who have abstained from anti-platelet medication for at least 10 days, into tubes containing 3.2% sodium citrate.
-
Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.
-
Carefully collect the upper PRP layer.
-
Centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 10-15 minutes to obtain platelet-poor plasma (PPP), which is used as a reference.
b. Platelet Aggregation Measurement:
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.
-
Pre-warm the PRP and PPP samples to 37°C.
-
Calibrate the light transmission aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Add a specific volume of PRP to a cuvette with a magnetic stir bar and allow it to equilibrate for a few minutes at 37°C with stirring.
-
To test the inhibitors, pre-incubate the PRP with various concentrations of this compound or iloprost for a defined period (e.g., 2-5 minutes) before adding the agonist.
-
Initiate platelet aggregation by adding a known concentration of a platelet agonist, such as adenosine diphosphate (B83284) (ADP), collagen, or thrombin.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes). The increase in light transmission corresponds to the extent of platelet aggregation.
-
Calculate the percentage of aggregation and determine the IC50 value for each inhibitor.
Measurement of Intracellular cAMP Levels
This protocol outlines a general procedure for quantifying changes in intracellular cAMP in platelets.
a. Platelet Preparation:
-
Prepare washed platelets from whole blood to remove plasma components that might interfere with the assay. This typically involves centrifugation and washing steps with a buffered saline solution containing a prostacyclin to prevent premature activation.
b. Experimental Procedure:
-
Incubate the washed platelets with various concentrations of this compound or iloprost for a specified time at 37°C.
-
In some experiments, a phosphodiesterase (PDE) inhibitor like IBMX can be added to prevent the degradation of cAMP.
-
The reaction is stopped by adding a cell lysis buffer or a reagent like ice-cold ethanol.
-
The samples are then processed according to the manufacturer's instructions for the chosen cAMP assay kit.
c. cAMP Quantification:
-
Intracellular cAMP levels are typically measured using commercially available Enzyme Immunoassay (EIA) or Radioimmunoassay (RIA) kits.
-
The results are usually expressed as pmol of cAMP per 10^9 platelets.
Conclusion
References
- 1. Comparison of equimolar concentrations of iloprost, prostacyclin, and prostaglandin E1 on human platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Iloprost Concentration-Dependently Attenuates Platelet Function and Apoptosis by Elevating PKA Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ADP-induced platelet aggregation and inhibition of adenylyl cyclase activity stimulated by prostaglandins: signal transduction mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of Iloprost, Cicaprost and prostacyclin effects on cyclic AMP metabolism in intact platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Iloprost binding and inhibition of aggregation in platelet rich plasma. Differences between normal and type IIa hypercholesterolemic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interaction between platelet receptor and iloprost isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Carbaprostacyclin Methyl Ester and Beraprost for Pulmonary Hypertension
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pulmonary hypertension (PH) is a progressive disease characterized by elevated pulmonary artery pressure, leading to right heart failure and premature death. Prostacyclin and its analogs are a cornerstone of PH therapy, primarily due to their potent vasodilatory and anti-proliferative effects. This guide provides a detailed comparison of two prostacyclin analogs, Carbaprostacyclin methyl ester and beraprost (B1666799), to assist researchers and drug development professionals in understanding their respective pharmacological profiles and therapeutic potential in the context of pulmonary hypertension.
Executive Summary
While both this compound and beraprost are prostacyclin analogs with vasodilatory properties, their investigation and clinical development for pulmonary hypertension differ significantly. Beraprost is an orally active agent that has been the subject of numerous preclinical and clinical trials, demonstrating modest efficacy in improving exercise capacity in PH patients. Its mechanism involves not only the prostacyclin (IP) receptor but also potential cross-reactivity with other prostanoid receptors. This compound, also known as isocarbacyclin (B1236256) methyl ester, is primarily recognized as a prodrug that is rapidly converted to its active acid form. Its research has largely focused on its potent anti-platelet and vasodilatory effects in the context of peripheral artery disease, with limited specific data available for its application in pulmonary hypertension.
Mechanism of Action and Signaling Pathways
Both this compound and beraprost exert their primary effects through the prostacyclin signaling pathway. The binding of these agonists to the prostacyclin (IP) receptor on pulmonary artery smooth muscle cells initiates a cascade of intracellular events.
Beraprost Signaling Pathway:
Beraprost primarily acts as an agonist at the prostacyclin (IP) receptor, which is a G-protein coupled receptor (GPCR). Activation of the IP receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and inhibits myosin light chain kinase (MLCK). This inhibition prevents the phosphorylation of myosin light chains, resulting in smooth muscle relaxation and vasodilation. Additionally, some evidence suggests that beraprost may also exert effects through cross-binding to the prostaglandin (B15479496) E2 (PGE2) receptor subtype EP4, and by modulating oxygen-sensitive K+ channels, contributing to its vasodilatory action.[1][2] Beraprost has also been shown to have anti-proliferative effects on vascular smooth muscle cells.[3]
This compound Signaling Pathway:
This compound is a prodrug that is rapidly hydrolyzed by esterases in the blood to its active free acid form, isocarbacyclin. Isocarbacyclin is a stable prostacyclin analog that acts as a potent agonist at the IP receptor, initiating the same downstream signaling cascade as beraprost, leading to vasodilation. Its primary mechanism is also the activation of adenylyl cyclase and subsequent increase in cAMP.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and beraprost. It is important to note that direct comparative studies are lacking, and the data is derived from different experimental settings.
Table 1: Receptor Binding Affinity
| Compound | Receptor | IC50 (nmol/l) | Cell/Tissue Source | Reference |
| This compound (TEI-9090) | IP | 2803 ± 327 | Mastocytoma P-815 cell membranes | [4] |
| EP | 2509 ± 1317 | Mastocytoma P-815 cell membranes | [4] | |
| TP | > 10000 | Washed guinea-pig platelets | [4] | |
| Isocarbacyclin (TEI-7165, active form) | IP | 65.4 ± 28.5 | Mastocytoma P-815 cell membranes | [4] |
| Beraprost (TRK-100) | IP | 133 | Human platelets | [5] |
| IP | 66 | Rat platelets | [5] |
Table 2: In Vitro Anti-Platelet Aggregation
| Compound | Inducing Agent | IC50 (ng/ml) | Platelet Source | Reference |
| This compound (TEI-9090) | ADP | 22.90 | Human | [6] |
| ADP | 25.00 | Rabbit | [6] | |
| Isocarbacyclin (TEI-7165, active form) | ADP | 2.78 | Human | [6] |
| ADP | 6.46 | Rabbit | [6] | |
| Beraprost | ADP | pIC50 = 8.26 | Not specified | [7][8] |
Table 3: Hemodynamic Effects in Pulmonary Hypertension (Clinical Data for Beraprost)
| Parameter | Beraprost | Placebo | Study |
| Change in 6-Minute Walk Distance (m) | +25.1 | - | ALPHABET[9] |
| +22 (at 3 months) | - | Barst et al. (2003)[10][11] | |
| +31 (at 6 months) | - | Barst et al. (2003)[10][11] | |
| Change in Mean Pulmonary Artery Pressure (mmHg) | No significant change | No significant change | ALPHABET[9] |
| -9.23 (in combination therapy) | - | Meta-analysis[12] | |
| Change in Cardiac Index (L/min/m²) | No significant change | No significant change | ALPHABET[9] |
| +0.41 (in combination therapy) | - | Meta-analysis[12] |
Note: Data for this compound on hemodynamic effects in pulmonary hypertension is not available in the public domain.
Experimental Protocols
1. Receptor Binding Assay for this compound and its Active Form (Isocarbacyclin)
-
Objective: To determine the binding affinities of isocarbacyclin methyl ester (TEI-9090) and its free acid (TEI-7165) to prostanoid receptors.
-
Methodology:
-
Membrane Preparation: Mastocytoma P-815 cell membranes were used as a source of IP and EP receptors, and washed guinea-pig platelets were used for TP receptors.
-
Radioligand Binding: The assay was performed using [3H]iloprost for IP receptors, [3H]PGE2 for EP receptors, and [3H]SQ29,548 for TP receptors.
-
Incubation: Membranes or platelets were incubated with the radioligand in the presence of various concentrations of the test compounds (TEI-9090 or TEI-7165).
-
Separation and Counting: Bound and free radioligands were separated by filtration, and the radioactivity of the bound fraction was measured using a liquid scintillation counter.
-
Data Analysis: The IC50 values (concentration of the compound that inhibits 50% of the specific binding of the radioligand) were calculated.[4]
-
2. Beraprost Treatment in a Rat Model of Hypoxia-Induced Pulmonary Hypertension
-
Objective: To investigate the effects of beraprost on the development of pulmonary hypertension in a rat model.
-
Methodology:
-
Animal Model: Experimental pulmonary hypertension was induced in rats by exposing them to chronic hypoxia (e.g., 10% oxygen for several weeks).
-
Treatment Groups: Animals were divided into a control group, a hypoxia-induced PH group, and a hypoxia-induced PH group treated with beraprost.
-
Drug Administration: Beraprost was administered orally at a specified dose (e.g., 30 µg/kg/day) for the duration of the hypoxia exposure.
-
Hemodynamic Measurements: At the end of the study period, right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP) were measured via right heart catheterization.
-
Histological Analysis: Lung and heart tissues were collected for histological examination to assess pulmonary vascular remodeling and right ventricular hypertrophy.
-
Molecular Analysis: Gene and protein expression of relevant markers in lung tissue were analyzed using techniques such as real-time PCR and Western blotting.[1][2]
-
Discussion and Future Directions
The available data indicates that beraprost is a moderately effective oral therapy for pulmonary hypertension, with its primary benefit being an improvement in exercise tolerance. Its mechanism of action is well-characterized, involving the canonical prostacyclin pathway. However, its hemodynamic effects appear to be modest, and long-term benefits are still under investigation.
This compound, as a prodrug of the potent IP receptor agonist isocarbacyclin, holds theoretical promise for the treatment of pulmonary hypertension. Its high affinity for the IP receptor and potent anti-platelet effects are desirable characteristics. However, the lack of specific preclinical and clinical data in the context of pulmonary hypertension is a significant gap. Future research should focus on evaluating the hemodynamic and anti-remodeling effects of this compound in established animal models of pulmonary hypertension. A head-to-head comparison with beraprost in such models would be invaluable to determine its relative potency and efficacy.
Furthermore, the development of novel delivery systems for this compound, such as inhalation or targeted nanoparticle-based delivery, could enhance its therapeutic index by maximizing local drug concentrations in the pulmonary vasculature while minimizing systemic side effects.
References
- 1. Mechanism of Beraprost Effects on Pulmonary Hypertension: Contribution of Cross-Binding to PGE2 Receptor 4 and Modulation of O2 Sensitive Voltage-Gated K+ Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hemodynamic effects of iloprost, a prostacyclin analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Prostacyclin - Wikipedia [en.wikipedia.org]
- 6. Utility of right ventricular Tei-index for assessing disease severity and determining response to treatment in patients with pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic Approaches in Pulmonary Arterial Hypertension with Beneficial Effects on Right Ventricular Function-Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prostacyclin Therapy for Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of beraprost on pulmonary hypertension due to left ventricular systolic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pulmonary hypertension: pathophysiology and signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oral Prostacyclin Pathway Agents Used in PAH: A Targeted Literature Review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vivo Efficacy Analysis of Carbaprostacyclin Methyl Ester and Treprostinil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo efficacy of two prostacyclin analogues: Carbaprostacyclin methyl ester and treprostinil (B120252). Both compounds are potent vasodilators and inhibitors of platelet aggregation, with therapeutic potential in conditions such as pulmonary arterial hypertension (PAH). This document summarizes key experimental data, outlines methodologies, and visualizes relevant biological pathways to aid in research and development decisions.
Executive Summary
This compound, a stable prostacyclin analogue, has demonstrated significant vasodilator and anti-platelet aggregation effects in various animal models. However, direct head-to-head comparative in vivo studies with the widely used PAH therapeutic, treprostinil, are limited. This guide synthesizes available preclinical data to provide an indirect comparison of their hemodynamic effects. Both agents act via the prostacyclin receptor (IP receptor) signaling pathway, leading to increased intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent vasodilation. Preclinical studies in rodent models of pulmonary hypertension show that treprostinil can effectively reduce pulmonary arterial pressure and right ventricular hypertrophy. Data for this compound, primarily from studies comparing it to epoprostenol, also indicates potent pulmonary vasodilator effects.
Quantitative Data Summary
The following tables summarize the quantitative data on the in vivo efficacy of this compound and treprostinil from various preclinical studies.
Table 1: In Vivo Hemodynamic Effects of this compound
| Animal Model | Administration Route | Dose | Key Findings | Reference |
| Cat & Monkey | Infusion | Not specified | Potent and sustained pulmonary vasodilation; decreased lobar arterial perfusion pressure reflecting a decrease in pulmonary vascular resistance. | [1] |
| Dog (anesthetized) | Intravenous infusion | Not specified | Dose-dependent hypotension, increased cardiac output, and stroke volume. 76 times less active than PGI2 as a hypotensive agent. | [2] |
| Monkey (anesthetized) | Intravenous infusion | Not specified | Dose-dependent hypotension, tachycardia, and inhibition of ex vivo ADP-induced platelet aggregation. 72 times less active than PGI2 as a hypotensive and anti-aggregating agent. | [2] |
| Man (in vivo) | Infusion | Not specified | Increased heart rate, decreased pre-ejection period/left ventricular ejection time ratio. Approximately 100 times less potent than epoprostenol. | [3] |
Table 2: In Vivo Efficacy of Treprostinil in Rodent Models of Pulmonary Hypertension
| Animal Model | Administration Route | Dose | Key Findings | Reference |
| Monocrotaline (B1676716) (MCT)-induced PAH Rat Model | Subcutaneous infusion | 100 ng/kg/min and 400 ng/kg/min | Did not significantly decrease RVSP or right ventricular hypertrophy at the doses tested in one study.[4] | [4] |
| SU5416/Hypoxia-induced PAH Rat Model | Subcutaneous infusion | 100 ng/kg/min (low-dose) and 810 ng/kg/min (high-dose) | High-dose treprostinil significantly reduced RVSP and right ventricular hypertrophy.[3] | [3][5] |
| Chronic Hypoxia-induced PAH Mouse Model | Subcutaneous infusion | 14 ng/kg/min and 70 ng/kg/min | Significantly reduced right ventricular systolic pressure.[1] | [1] |
| Egln1Tie2Cre Mouse Model of PAH | Subcutaneous infusion | 110 ng/kg/min | Markedly decreased RVSP and improved cardiac output.[6] | [6] |
Signaling Pathway
Both this compound and treprostinil are analogues of prostacyclin (PGI2) and exert their effects through the same signaling pathway. They bind to the prostacyclin I receptor (IP receptor), a G-protein coupled receptor.[7][8] This binding activates the Gs alpha subunit of the associated G protein, which in turn stimulates adenylyl cyclase to increase the production of intracellular cyclic adenosine monophosphate (cAMP).[9] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium levels and smooth muscle relaxation (vasodilation), as well as inhibition of platelet activation.[10][11]
Experimental Protocols
Induction of Pulmonary Hypertension in Rodent Models
1. Monocrotaline (MCT)-Induced Pulmonary Hypertension in Rats: [4][12]
-
Animals: Male Sprague-Dawley rats.
-
Procedure: A single subcutaneous or intraperitoneal injection of monocrotaline (60 mg/kg) is administered.
-
Outcome: PAH typically develops over a period of 3 to 4 weeks, characterized by increased right ventricular systolic pressure (RVSP), right ventricular hypertrophy, and pulmonary vascular remodeling.
2. SU5416 and Hypoxia (SuHx)-Induced Pulmonary Hypertension in Rats: [3][5]
-
Animals: Male Sprague-Dawley rats.
-
Procedure: Rats receive a single subcutaneous injection of the VEGF receptor-2 inhibitor SU5416 (20 mg/kg). This is followed by exposure to chronic hypoxia (10% O2) for 3 weeks. The animals are then returned to normoxia for a further 2 weeks or more to allow for the development of severe, progressive PAH.
-
Outcome: This model induces a more severe angioproliferative PAH phenotype that closely mimics the human disease, with significant increases in RVSP, right ventricular hypertrophy, and occlusive vascular lesions.
In Vivo Hemodynamic Measurements
Right Heart Catheterization for RVSP Measurement: [13]
-
Anesthesia: Animals are anesthetized (e.g., with isoflurane (B1672236) or a ketamine/xylazine mixture).
-
Procedure: The right jugular vein is isolated and cannulated with a pressure-volume (PV) catheter or a fluid-filled pressure transducer catheter. The catheter is advanced through the right atrium and ventricle into the pulmonary artery.
-
Data Acquisition: Right ventricular pressure is recorded. RVSP is used as a reliable indicator of pulmonary artery systolic pressure in the absence of pulmonic stenosis.
-
Right Ventricular Hypertrophy Assessment (Fulton Index): Following euthanasia, the heart is excised, and the right ventricle (RV) is dissected from the left ventricle and septum (LV+S). The ratio of the weight of the RV to the weight of the LV+S (Fulton Index) is calculated as a measure of right ventricular hypertrophy.[13]
Discussion
The available preclinical data suggest that both this compound and treprostinil are effective pulmonary vasodilators. Treprostinil has been extensively studied in various well-established animal models of PAH, demonstrating its ability to reduce pulmonary hypertension and right ventricular hypertrophy, consistent with its clinical efficacy.
This compound also shows potent pulmonary vasodilator effects, although it appears to be significantly less potent than epoprostenol. A direct comparison of potency with treprostinil is challenging without head-to-head studies. However, the sustained duration of action of this compound noted in some studies could be a potential advantage.
The choice between these two compounds for further development or research would depend on a variety of factors, including the desired potency, duration of action, and pharmacokinetic profile. The experimental models and protocols outlined in this guide provide a framework for conducting direct comparative studies to elucidate the relative in vivo efficacy of these and other prostacyclin analogues.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Efficacy of treprostinil in the SU5416‐hypoxia model of severe pulmonary arterial hypertension: haemodynamic benefits are not associated with improvements in arterial remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace [mospace.umsystem.edu]
- 5. Efficacy of treprostinil in the SU5416-hypoxia model of severe pulmonary arterial hypertension: haemodynamic benefits are not associated with improvements in arterial remodelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Prostacyclin analogs stimulate receptor-mediated cAMP synthesis and ATP release from rabbit and human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prostacyclin Analogues Stimulate Receptor-mediated cAMP Synthesis and ATP Release from Rabbit and Human Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PathWhiz [smpdb.ca]
- 10. Coagulation - Wikipedia [en.wikipedia.org]
- 11. PROSTACYCLIN RECEPTOR REGULATION --- FROM TRANSCRIPTION TO TRAFFICKING - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration | Springer Nature Experiments [experiments.springernature.com]
- 13. Hemodynamic Characterization of Rodent Models of Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Carbaprostacyclin methyl ester and PGI2
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Prostacyclin (PGI2) and its synthetic analogues are pivotal molecules in cardiovascular research and therapy, primarily recognized for their potent vasodilatory and anti-platelet aggregation properties. This guide provides a detailed head-to-head comparison of the endogenous prostacyclin, PGI2, and a stable synthetic analogue, Carbaprostacyclin methyl ester. The information presented herein is curated to assist researchers, scientists, and drug development professionals in making informed decisions for their experimental designs and therapeutic strategies.
Executive Summary
Prostaglandin I2 (PGI2) is a powerful but chemically unstable endogenous eicosanoid that plays a crucial role in vascular homeostasis. Its instability has driven the development of synthetic analogues with improved stability profiles, such as Carbaprostacyclin and its methyl ester derivative. While direct head-to-head quantitative data for this compound is limited in publicly available literature, this guide draws comparisons from data on its parent compound, Carbacyclin (B161070), and a closely related analogue, isocarbacyclin (B1236256) methyl ester. These comparisons indicate that while PGI2 is generally more potent, Carbaprostacyclin and its derivatives offer the significant advantage of enhanced chemical stability, making them more suitable for various experimental and potential therapeutic applications.
Structural Comparison
The key structural difference between PGI2 and Carbaprostacyclin lies in the substitution of the oxygen atom in the furan (B31954) ring of PGI2 with a methylene (B1212753) group in Carbaprostacyclin, forming a carbocyclic ring. This modification is the primary reason for the increased chemical stability of Carbaprostacyclin. The methyl ester form further modifies the carboxyl group, which can influence its pharmacokinetic properties.
This compound
Quantitative Data Comparison
The following tables summarize the available quantitative data for the biological activity of PGI2 and related carbacyclin analogues. It is important to note that the data for Carbaprostacyclin is primarily inferred from its parent compound, Carbacyclin, and the closely related isocarbacyclin methyl ester.
Table 1: Inhibition of Platelet Aggregation (IC50)
| Compound | IC50 (ADP-induced, human platelets) | Relative Potency to PGI2 | Reference |
| PGI2 | 1.67 ng/mL | 1 | [3] |
| Isocarbacyclin methyl ester | 22.90 ng/mL | ~0.07 | [3] |
| Carbacyclin | - | ~0.03 | [4] |
Table 2: Prostacyclin (IP) Receptor Binding Affinity (IC50)
| Compound | IC50 (against [3H]iloprost) | Reference |
| Isocarbacyclin methyl ester | 2803 ± 327 nmol/L | [5] |
| Isocarbacyclin (free acid) | 65.4 ± 28.5 nmol/L | [5] |
Note: Data for this compound's direct binding affinity was not available. Isocarbacyclin methyl ester shows low affinity, but it is likely a prodrug that is converted to the more active free acid form.
Table 3: Chemical Stability
| Compound | Stability | Key Feature | Reference |
| PGI2 | Highly Unstable in aqueous solution | Hydrolyzes to 6-keto-PGF1α | |
| This compound | Chemically Stable | Carbocyclic ring instead of furan ring | [4][6] |
Signaling Pathway
Both PGI2 and this compound exert their biological effects primarily through the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR). This activation initiates a signaling cascade that leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn mediates the downstream effects of vasodilation and inhibition of platelet aggregation.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization based on specific experimental conditions and reagents.
Radioligand Binding Assay for IP Receptor Affinity
Objective: To determine the binding affinity of this compound and PGI2 to the prostacyclin (IP) receptor.
Methodology:
-
Membrane Preparation:
-
Culture cells expressing the human IP receptor (e.g., HEK293 or CHO cells).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration using a standard assay (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add cell membranes, a constant concentration of a radiolabeled IP receptor ligand (e.g., [3H]iloprost), and varying concentrations of the unlabeled competitor (this compound or PGI2).
-
For total binding, omit the competitor. For non-specific binding, add a high concentration of an unlabeled IP receptor agonist (e.g., iloprost).
-
Incubate the plate at room temperature for a defined period to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
-
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound|CAS 69552-55-2|DC Chemicals [dcchemicals.com]
- 3. Anti-platelet effects of isocarbacyclin methyl ester on human and rabbit platelets in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbacyclin--a potent stable prostacyclin analogue for the inhibition of platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Binding affinities of isocarbacyclin methyl ester and its free acid to prostanoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 13,14-dehydroprostacyclin methyl ester: a potent inhibitor of platelet aggregation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-Platelet Activity of Carbaprostacyclin Methyl Ester in Whole Blood
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-platelet activity of Carbaprostacyclin methyl ester with established agents, Aspirin (B1665792) and Clopidogrel (B1663587). The information presented is intended to support research and development efforts in the field of thrombosis and hemostasis.
Executive Summary
This compound is a stable prostacyclin analog that demonstrates potent anti-platelet activity. This guide compares its efficacy, mechanism of action, and experimental evaluation with two widely used anti-platelet drugs, Aspirin and Clopidogrel. All quantitative data are summarized for easy comparison, and detailed experimental protocols for assessing anti-platelet function in whole blood are provided. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the underlying mechanisms.
Comparative Efficacy of Anti-Platelet Agents
The inhibitory effects of this compound, Aspirin, and Clopidogrel on platelet aggregation are summarized below. It is important to note that the experimental conditions, such as the use of whole blood versus platelet-rich plasma (PRP) and the specific agonist used, can influence the observed IC50 values.
| Compound | Target | Agonist | Sample Type | IC50 | Citation |
| This compound | Prostacyclin (IP) Receptor | ADP | Human Platelets | 22.90 ng/mL | |
| Aspirin | Cyclooxygenase-1 (COX-1) | ADP | Whole Blood | Lower in whole blood than PRP | [1] |
| Clopidogrel (active metabolite) | P2Y12 Receptor | ADP | Washed Platelets | 1.9 ± 0.3 µM | [2] |
Note: Direct comparison of IC50 values should be made with caution due to the different experimental setups reported in the literature. For instance, Aspirin's inhibitory effect on ADP-induced aggregation is more pronounced in whole blood compared to platelet-rich plasma.[1] Clopidogrel requires metabolic activation to exert its anti-platelet effect.[3]
Mechanism of Action and Signaling Pathways
The anti-platelet effects of this compound, Aspirin, and Clopidogrel are mediated by distinct signaling pathways.
This compound: As a prostacyclin analog, it binds to the prostacyclin (IP) receptor on platelets. This interaction stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels inhibit platelet activation and aggregation.
Aspirin: Aspirin irreversibly inhibits the cyclooxygenase-1 (COX-1) enzyme in platelets. This blockage prevents the synthesis of thromboxane (B8750289) A2 (TXA2), a potent platelet agonist, for the entire lifespan of the platelet.
Clopidogrel: Clopidogrel is a prodrug that is converted to an active metabolite in the liver. This active metabolite irreversibly binds to the P2Y12 adenosine diphosphate (B83284) (ADP) receptor on platelets, thereby blocking ADP-mediated platelet activation and aggregation.
Caption: Signaling pathways of this compound, Aspirin, and Clopidogrel.
Experimental Protocols
Accurate assessment of anti-platelet activity in whole blood requires standardized and meticulously executed protocols. Below are detailed methodologies for two common assays: whole blood aggregometry and flow cytometry for platelet activation markers.
Whole Blood Aggregometry
This method measures platelet aggregation in a whole blood sample by detecting changes in electrical impedance.
Caption: Experimental workflow for whole blood aggregometry.
Detailed Methodology:
-
Blood Collection: Collect fresh whole blood into tubes containing 3.2% sodium citrate as an anticoagulant.[4] The first few milliliters of blood should be discarded to avoid activation due to venipuncture.
-
Sample Preparation: Allow the blood to stabilize at room temperature for at least 30 minutes but no longer than 4 hours before testing.
-
Baseline Measurement: Add a defined volume of whole blood (e.g., 1 mL) to a baseline tube and an agonist tube.[4] Vigorously mix the tubes.[4] Measure the baseline platelet count using an impedance-based cell counter.[4]
-
Agonist Addition: To the agonist tube, add a specific concentration of ADP (e.g., 10 µM).
-
Incubation: Incubate the agonist tube for a predetermined time (e.g., 5-10 minutes) at 37°C with continuous stirring.
-
Final Measurement: After incubation, measure the platelet count in the agonist tube.
-
Calculation: Calculate the percentage of platelet aggregation using the formula: ((Baseline Platelet Count - Final Platelet Count) / Baseline Platelet Count) x 100%.
Flow Cytometry for Platelet Activation Markers
Flow cytometry allows for the quantitative analysis of platelet activation markers, such as P-selectin (CD62P) expression, on the surface of platelets in whole blood.
Caption: Experimental workflow for flow cytometry analysis of platelet activation.
Detailed Methodology:
-
Blood Collection: Collect fresh whole blood into tubes containing 3.2% sodium citrate. Process the samples within one hour of collection to minimize spontaneous platelet activation.[5]
-
Sample Preparation and Staining:
-
Sample Treatment (with or without agonist):
-
For agonist-induced activation, add the desired concentration of ADP to the blood sample before adding the antibodies and incubate for a specific time.
-
For testing inhibitory compounds, pre-incubate the blood with the compound (e.g., this compound) before adding the agonist and antibodies.
-
-
Fixation and Lysis (Optional but Recommended):
-
Add 2 mL of a red blood cell lysis buffer and incubate for 10 minutes at room temperature.[5] This step helps to reduce background noise from red blood cells.
-
Alternatively, fix the cells with 1% paraformaldehyde.
-
-
Data Acquisition: Analyze the samples on a flow cytometer. Use a forward scatter (FSC) and side scatter (SSC) plot to identify the platelet population.
-
Data Analysis: Gate on the platelet population based on their characteristic scatter properties and positive staining for the platelet-specific marker (e.g., CD41). Within the platelet gate, quantify the percentage of cells expressing the activation marker (e.g., CD62P) and the mean fluorescence intensity.
Conclusion
This compound is a potent inhibitor of platelet aggregation with a distinct mechanism of action compared to commonly used anti-platelet agents like Aspirin and Clopidogrel. Its ability to increase intracellular cAMP provides a different therapeutic approach to modulating platelet function. The provided experimental protocols for whole blood analysis offer robust methods for confirming and quantifying the anti-platelet activity of this compound and other novel compounds, facilitating further research and development in this critical therapeutic area.
References
- 1. Platelet aggregation in human whole blood after chronic administration of aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Specific inhibition of ADP-induced platelet aggregation by clopidogrel in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. helena.com [helena.com]
- 5. Detection of Platelets in Whole Blood Using the Attune NxT Flow Cytometer | Thermo Fisher Scientific - JP [thermofisher.com]
A Comparative Analysis of Carbaprostacyclin Methyl Ester and Epoprostenol for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Carbaprostacyclin methyl ester and epoprostenol (B1671539), two critical prostacyclin analogs utilized in cardiovascular and platelet research. This document aims to furnish researchers with the necessary data and methodologies to make informed decisions regarding the selection and application of these compounds in their experimental designs.
Executive Summary
Epoprostenol (Prostacyclin or PGI2) is a potent, naturally occurring vasodilator and inhibitor of platelet aggregation.[1][2] However, its clinical and research applications are limited by its chemical instability and short half-life.[3] this compound, a more stable synthetic analog, offers an alternative but with notable differences in potency and mechanism of activation. This guide delineates these differences through quantitative data, detailed experimental protocols, and visual representations of their shared signaling pathway.
Quantitative Data Summary
The following table summarizes the key performance metrics of this compound and its active metabolite, Carbaprostacyclin (free acid), in comparison to epoprostenol. It is crucial to note that this compound is a prodrug that requires in vivo or in vitro hydrolysis by esterases to its active free acid form to exert its full biological effect.[4]
| Parameter | This compound (TEI-9090) | Carbaprostacyclin (Free Acid, TEI-7165) | Epoprostenol (PGI2) | Reference |
| Receptor Binding Affinity (IC50, nmol/L) | ||||
| Prostacyclin (IP) Receptor | 2803 ± 327 | 65.4 ± 28.5 | Not directly compared in this study | [4] |
| Inhibition of Platelet Aggregation (IC50, ng/mL) | ||||
| ADP-induced (human) | 22.90 | 2.78 | 1.67 | [5] |
| ADP-induced (rabbit) | 25.00 | 6.46 | 3.34 | [5] |
| Inhibition of Platelet Adhesion (IC50, ng/mL) | ||||
| Human | 3.47 | 0.13 | 0.25 | [5] |
Mechanism of Action and Signaling Pathway
Both epoprostenol and the active form of this compound exert their primary effects through the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor.[3] This activation initiates a signaling cascade that leads to vasodilation and inhibition of platelet aggregation.
Signaling Pathway Diagram
Caption: Prostacyclin signaling pathway.
A secondary signaling pathway involving the peroxisome proliferator-activated receptors (PPARs) has also been identified for some prostacyclin analogs, which can modulate gene transcription.
Experimental Protocols
Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol outlines the in vitro assessment of platelet aggregation inhibition.
a. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Draw whole blood from healthy human donors into tubes containing 3.2% sodium citrate.
-
To obtain PRP, centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the brake off.
-
Carefully aspirate the upper PRP layer.
-
To obtain PPP, centrifuge the remaining blood at 1500-2000 x g for 15 minutes at room temperature.
-
Adjust the platelet count in the PRP to approximately 2.5 x 10^8 platelets/mL using PPP.
b. Aggregation Measurement:
-
Pre-warm PRP aliquots to 37°C for 5 minutes.
-
Place a cuvette with PRP in the aggregometer and establish a baseline (0% aggregation). Use a corresponding PPP sample to set the 100% aggregation baseline.
-
Add the test compound (this compound or epoprostenol) or vehicle control to the PRP and incubate for a specified time (e.g., 2 minutes).
-
Induce platelet aggregation by adding an agonist such as adenosine (B11128) diphosphate (B83284) (ADP, final concentration 5-10 µM) or collagen (final concentration 1-5 µg/mL).
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
The inhibitory effect is calculated as the percentage reduction in the maximum aggregation observed in the presence of the test compound compared to the vehicle control.
Experimental Workflow: Platelet Aggregation Assay
Caption: Workflow for the platelet aggregation assay.
Cyclic AMP (cAMP) Measurement Assay
This protocol describes the quantification of intracellular cAMP levels in response to agonist stimulation.
a. Cell Culture and Treatment:
-
Culture a suitable cell line expressing the IP receptor (e.g., human pulmonary artery smooth muscle cells or a transfected cell line) in appropriate media.
-
Seed the cells in multi-well plates and grow to a confluent monolayer.
-
Prior to the assay, replace the culture medium with a serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 30 minutes to prevent cAMP degradation.
-
Add varying concentrations of this compound, its active form, or epoprostenol to the cells and incubate for a specified time (e.g., 10-15 minutes) at 37°C.
b. cAMP Quantification:
-
Terminate the stimulation by aspirating the medium and lysing the cells with the lysis buffer provided in a commercial cAMP assay kit.
-
Measure the intracellular cAMP concentration in the cell lysates using a competitive enzyme immunoassay (EIA) or a homogenous time-resolved fluorescence (HTRF) assay, following the manufacturer's instructions.
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in the samples by interpolating from the standard curve.
Logical Relationship: Prodrug Activation
Caption: Activation of this compound.
Conclusion
Epoprostenol remains the more potent agonist of the prostacyclin receptor. However, its instability presents significant challenges for many experimental settings. This compound, while being a less potent prodrug, offers the advantage of enhanced stability. Researchers must consider the requirement for esterase-mediated activation of this compound and the resulting lower potency when designing experiments. For in vitro studies lacking esterase activity, the use of the pre-hydrolyzed free acid form is recommended to accurately assess its biological activity. This guide provides the foundational data and methodologies to aid in the appropriate selection and use of these important research compounds.
References
- 1. Prostacyclin - Wikipedia [en.wikipedia.org]
- 2. Prostacyclin: its biosynthesis, actions and clinical potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostacyclin in the intensive care setting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding affinities of isocarbacyclin methyl ester and its free acid to prostanoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-platelet effects of isocarbacyclin methyl ester on human and rabbit platelets in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Carbaprostacyclin Methyl Ester: A Procedural Guide
Core Principles for Disposal
Due to its potent biological activity as a prostaglandin (B15479496) analogue and the general characteristics of methyl esters, Carbaprostacyclin methyl ester should be treated as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.[1] The primary goal is to contain the chemical waste securely and transfer it to a licensed hazardous waste disposal facility.
Personal Protective Equipment (PPE)
Before beginning any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment to prevent skin and eye contact.
| PPE Item | Specification |
| Gloves | Chemical-resistant (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or chemical goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | May be required if handling powders or aerosols |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe collection and disposal of this compound waste.
-
Waste Segregation and Collection:
-
Designate a specific, sealed container for this compound waste. This container should be made of a material compatible with the chemical, such as high-density polyethylene (B3416737) (HDPE).
-
Collect all waste materials containing this compound, including unused neat compound, contaminated solutions, and any contaminated consumables (e.g., pipette tips, weighing boats, absorbent paper), in this designated container.[2]
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate concentration and quantity of the waste.
-
Indicate the date when the first waste was added to the container.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be well-ventilated and away from heat sources or incompatible chemicals.[1]
-
Ensure the container is kept closed at all times, except when adding waste.
-
-
Disposal:
-
Once the container is full or has reached the storage time limit set by your institution, arrange for its disposal through your institution's EHS office or a licensed hazardous waste contractor.[2]
-
Follow all institutional and local regulations for hazardous waste pickup and disposal.
-
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure the area is well-ventilated.
-
Containment: For liquid spills, use a non-combustible absorbent material (e.g., sand, vermiculite) to contain the spill.[1]
-
Cleanup: Carefully sweep or scoop up the absorbed material or solid powder into a designated hazardous waste container.[2] Use non-sparking tools if the compound is dissolved in a flammable solvent.[1]
-
Decontamination: Clean the spill area with an appropriate solvent or detergent and water. Collect all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.
Experimental Protocols
As no specific chemical deactivation protocols for this compound are available, the standard and safest experimental protocol is direct disposal as hazardous chemical waste without any pre-treatment. Attempting to neutralize or chemically alter the compound without a validated protocol can be dangerous and is not recommended.
Quantitative Disposal Data
Specific quantitative limits for the disposal of this compound (e.g., concentration thresholds for non-hazardous classification) are not available. Therefore, all waste containing this compound should be treated as hazardous.
| Parameter | Guideline |
| Drain Disposal | Prohibited |
| Solid Waste Disposal | Prohibited |
| Hazardous Waste Classification | Treat as hazardous chemical waste in the absence of specific data |
| Recommended Disposal Route | Licensed hazardous waste contractor via institutional EHS office |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Carbaprostacyclin Methyl Ester
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals working with Carbaprostacyclin methyl ester. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on best practices for handling similar prostaglandin (B15479496) analogs and hazardous chemicals. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.
Essential Personal Protective Equipment (PPE)
The primary defense against chemical exposure is the consistent and correct use of Personal Protective Equipment.[1] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Double Gloves | Wear two pairs of powder-free nitrile or neoprene gloves.[1][2] The inner glove should be tucked under the cuff of the lab coat, and the outer glove should extend over the cuff.[1] Change the outer glove immediately if contaminated or torn.[1] |
| Body Protection | Disposable Gown | A disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs is required.[1][2] This prevents skin contact with potential spills. |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles are mandatory.[3] For procedures with a higher risk of splashes, a full-face shield should be worn in addition to goggles.[2][3] |
| Respiratory Protection | Respirator | An appropriate respirator (e.g., N95 or higher) should be used when handling the compound as a powder or when there is a risk of aerosolization, especially when unpacking shipments.[3] All personnel must be fit-tested and trained in the proper use of respirators.[4] |
| Head and Foot Protection | Head/Hair and Shoe Covers | Disposable head/hair covers and shoe covers should be worn to prevent contamination.[2][3] |
Operational and Disposal Plans: A Step-by-Step Workflow
Proper handling, storage, and disposal are critical for minimizing risk. The following workflow outlines the necessary steps from receiving the compound to its final disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
